molecular formula C6H10O5 B1667456 Bis-PEG1-acid CAS No. 5961-83-1

Bis-PEG1-acid

カタログ番号: B1667456
CAS番号: 5961-83-1
分子量: 162.14 g/mol
InChIキー: FOSIWKADJDNVMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis-PEG1-acid is a PEG derivative containing two terminal carboxylic acid groups. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(2-carboxyethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-5(8)1-3-11-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSIWKADJDNVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40320592
Record name 3,3'-Oxydipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5961-83-1
Record name 5961-83-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361680
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-Oxydipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-carboxyethoxy)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Bis-PEG1-acid: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG1-acid, a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and surface modification. This document details its chemical structure, physicochemical properties, and reactivity, with a focus on its application in creating stable covalent linkages. Detailed experimental protocols for common conjugation reactions are provided, alongside visual diagrams to elucidate key workflows and mechanisms.

Core Concepts: Chemical Structure and Properties

This compound, systematically named 3,3'-oxydipropionic acid, is a short-chain polyethylene (B3416737) glycol (PEG) derivative. It is characterized by a central ether linkage flanked by two propionic acid moieties, resulting in a structure with two terminal carboxylic acid groups. This symmetrical design makes it an ideal homobifunctional linker for crosslinking amine-containing molecules.

The presence of the ether and carboxylic acid groups imparts a hydrophilic nature to the molecule, which can enhance the solubility of the resulting conjugates in aqueous media.[1][2]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Systematic Name 3,3'-oxydipropionic acid[3][4]
Synonym This compound[3][4]
CAS Number 5961-83-1[3][4]
Molecular Formula C₆H₁₀O₅[3][5]
Molecular Weight 162.14 g/mol [3][5]
Appearance White crystalline solid[3]
Solubility Soluble in water, DMSO, DMF, DCM[1][3]
pKa Exhibits moderate acidity; typical pKa for similar carboxylic acids is ~4-5.[3][6]

Reactivity and Applications in Bioconjugation

The utility of this compound as a crosslinker stems from the reactivity of its terminal carboxylic acid groups. These groups can be activated to form stable amide bonds with primary amines, such as those found on the N-terminus of proteins or the side chains of lysine (B10760008) residues.[1][2] This reaction is not spontaneous and requires the use of coupling agents.

Key Applications:

  • Protein and Peptide Pegylation: The covalent attachment of PEG chains (PEGylation) to proteins and peptides can improve their pharmacokinetic and pharmacodynamic properties by increasing solubility and stability, and reducing immunogenicity.[]

  • Antibody-Drug Conjugates (ADCs): this compound and similar PEG linkers are integral in the construction of ADCs, connecting a monoclonal antibody to a cytotoxic drug. The PEG spacer can enhance the solubility and stability of the ADC.[][8][9]

  • Surface Modification: This crosslinker can be used to functionalize surfaces, such as nanoparticles and beads, for various biomedical and research applications.[10]

  • Hydrogel Formation: The bifunctional nature of this compound allows it to act as a building block in the creation of hydrogels.

Mechanism of Amide Bond Formation

The formation of an amide bond using this compound typically proceeds via a two-step process involving the activation of the carboxylic acid groups. Common activators include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

The activated carboxylic acid forms a highly reactive intermediate that readily reacts with a primary amine to yield a stable amide bond.

Experimental Protocols

Detailed methodologies for the two most common activation and conjugation procedures involving this compound are provided below.

EDC/NHS-Mediated Amide Coupling

This protocol describes the in-situ activation of this compound's carboxylic acids with EDC and NHS for subsequent reaction with an amine-containing molecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • Conjugation Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF) for initial dissolution if needed.

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent or directly in the Activation Buffer immediately before use. EDC is susceptible to hydrolysis.

  • Activation of this compound:

    • In a reaction vessel, dissolve this compound in Activation Buffer.

    • Add a 1.5 to 5-fold molar excess of both EDC and NHS to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature to generate the active NHS ester.

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the amine-containing molecule, which has been prepared in the Conjugation Buffer. The optimal molar ratio of the activated linker to the amine-containing molecule should be determined empirically for each specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

  • Purification:

    • Remove excess, unreacted reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

HATU-Mediated Amide Coupling

HATU is a highly efficient coupling reagent that can be used as an alternative to EDC/NHS, particularly in organic synthesis and for less water-soluble substrates.

Materials:

  • This compound

  • HATU

  • Amine-containing molecule

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA))

  • Anhydrous, aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve the amine-containing molecule in the anhydrous solvent.

  • Activation and Coupling:

    • In a separate flask, dissolve this compound (1.0 equivalent) and HATU (1.0-1.5 equivalents) in the anhydrous solvent.

    • Add the base (2.0-5.0 equivalents) to this mixture and stir for 15-30 minutes at room temperature for pre-activation.

    • Add the amine-containing molecule solution to the activated this compound mixture.

    • Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

EDC_NHS_Activation_and_Conjugation BisPEG1Acid This compound (-COOH) ActivatedIntermediate O-acylisourea intermediate (unstable) BisPEG1Acid->ActivatedIntermediate + Activation EDC EDC EDC->ActivatedIntermediate NHS NHS NHSEster Amine-reactive NHS ester (semi-stable) NHS->NHSEster ActivatedIntermediate->NHSEster + NHS Conjugate Stable Amide Bond (-CO-NH-) NHSEster->Conjugate + Conjugation Hydrolysis Hydrolysis (side reaction) NHSEster->Hydrolysis PrimaryAmine Primary Amine (e.g., Protein-NH2) PrimaryAmine->Conjugate

Caption: EDC/NHS activation and conjugation workflow for this compound.

ADC_Development_Workflow Antibody Monoclonal Antibody (mAb) Conjugation1 Conjugation Step 1: mAb-Linker Antibody->Conjugation1 Linker This compound (Linker) Activation Activation (e.g., EDC/NHS) Linker->Activation Drug Cytotoxic Drug (Payload with Amine) Conjugation2 Conjugation Step 2: (mAb-Linker)-Drug Drug->Conjugation2 Activation->Conjugation1 Purification1 Purification Conjugation1->Purification1 Purification1->Conjugation2 Purification2 Purification & Characterization Conjugation2->Purification2 ADC Antibody-Drug Conjugate (ADC) Purification2->ADC

References

An In-depth Technical Guide to Bis-PEG1-acid: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG1-acid (also known as 3,3'-Oxydipropionic acid), a homobifunctional crosslinker used in bioconjugation and drug development. This document details its chemical properties, mechanism of action, and provides generalized experimental protocols for its application.

Core Properties of this compound

This compound is a short-chain polyethylene (B3416737) glycol (PEG) derivative containing two terminal carboxylic acid groups.[1] This structure allows for the covalent linkage of two molecules possessing primary amine groups. The presence of the ether linkage in its backbone increases its hydrophilicity, which can be advantageous in aqueous environments.

Data Presentation: Key Quantitative Data

PropertyValueReference
CAS Number 5961-83-1[2][3][4]
Molecular Weight 162.14 g/mol [5]
Molecular Formula C6H10O5[5]
Synonym 3,3'-Oxydipropionic acid[4][6]
Purity Typically ≥95%[2][5][6]
Physical Form Solid[6]
Storage Temperature Ambient or as specified by the supplier[6]

Mechanism of Action in Bioconjugation

The utility of this compound as a crosslinker stems from the reactivity of its terminal carboxylic acid groups. These groups can be activated to react with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins or amine-functionalized surfaces) to form stable amide bonds.[1][7] This reaction is not spontaneous and requires the use of coupling agents, most commonly a carbodiimide (B86325) such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8]

The activation process proceeds in two steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a More Stable Ester: NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS or Sulfo-NHS ester. This ester is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with primary amines.[8][9]

Signaling Pathway: Amide Bond Formation

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product bis_peg1_acid This compound (R-COOH) o_acylisourea O-acylisourea intermediate bis_peg1_acid->o_acylisourea + EDC amine Primary Amine (R'-NH2) amide_bond Stable Amide Bond (R-CO-NH-R') amine->amide_bond edc EDC edc->o_acylisourea nhs NHS nhs_ester NHS-ester nhs->nhs_ester o_acylisourea->nhs_ester + NHS nhs_ester->amide_bond + R'-NH2

Caption: Reaction mechanism for amide bond formation using this compound.

Applications in Research and Drug Development

This compound and similar homobifunctional linkers are valuable tools in various scientific disciplines:

  • Protein Crosslinking: To study and stabilize protein-protein interactions.[8]

  • Surface Modification: To immobilize proteins, peptides, or other biomolecules onto surfaces for applications such as biosensors and immunoassays.

  • Drug Delivery: As a linker in more complex drug delivery systems. For instance, it can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.[10]

  • Antibody-Drug Conjugates (ADCs): PEG linkers are often incorporated into ADCs to connect a cytotoxic drug to an antibody.[7]

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. These protocols are based on established procedures for similar compounds and should be optimized for specific applications.[9][11]

Protocol 1: Two-Step Protein Conjugation

This protocol involves the activation of this compound followed by conjugation to a protein containing primary amines.

Materials:

  • This compound

  • Protein to be conjugated

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.

    • Dissolve this compound in the Activation Buffer or an organic solvent.

    • Prepare the protein solution in the Conjugation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired molar amount of this compound with a 2-5 fold molar excess of both EDC and NHS/Sulfo-NHS.[9]

    • Incubate for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.[9]

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution. A 10- to 50-fold molar excess of the activated linker to the protein is a common starting point, but the optimal ratio should be determined empirically.[11]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9][11]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[9]

    • Incubate for 15 minutes at room temperature.[11]

  • Purification:

    • Remove excess, unreacted reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[11]

Experimental Workflow: Protein Conjugation

G reagent_prep Reagent Preparation (this compound, Protein, Buffers, EDC/NHS) activation Activation of this compound (Add EDC/NHS, Incubate 15-30 min) reagent_prep->activation conjugation Conjugation to Protein (Add activated linker to protein, Incubate 2h - overnight) activation->conjugation quenching Quenching (Add Tris or Hydroxylamine) conjugation->quenching purification Purification (Desalting column or Dialysis) quenching->purification analysis Analysis (SDS-PAGE, Mass Spectrometry) purification->analysis

Caption: General experimental workflow for protein conjugation with this compound.

Characterization of Conjugates

The success of the conjugation reaction and the extent of modification can be assessed using various analytical techniques:

  • SDS-PAGE: A successful conjugation will result in a shift to a higher apparent molecular weight for the modified protein compared to the unmodified control.[9]

  • Mass Spectrometry (e.g., MALDI-TOF): To determine the exact molecular weight of the conjugate and the number of linker molecules attached.[11]

  • HPLC: To separate and quantify the modified and unmodified protein.[11]

Conclusion

This compound is a versatile and valuable tool for researchers in life sciences and drug development. Its ability to form stable amide bonds through a well-characterized chemical reaction makes it suitable for a wide range of bioconjugation applications. While the protocols provided offer a general guideline, it is crucial to optimize the reaction conditions for each specific application to achieve the desired outcome.

References

A Technical Guide to the Solubility of Bis-PEG1-acid in DMSO and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Bis-PEG1-acid, a homobifunctional crosslinker, in dimethyl sulfoxide (B87167) (DMSO) and water. This document includes available solubility data, experimental protocols for solubility determination and bioconjugation, and a workflow visualization for its application in crosslinking primary amines.

Introduction to this compound

This compound, also known as 3,6-Dioxaoctanedioic acid, is a short-chain polyethylene (B3416737) glycol (PEG) derivative that contains a carboxylic acid group at each end of the molecule.[1][2][3] Its chemical structure features a hydrophilic PEG spacer, which enhances its solubility in aqueous media.[1][2][3] This bifunctional nature allows it to act as a linker, covalently connecting two molecules that contain primary amine groups through the formation of stable amide bonds.[1][2][3] This property makes it a valuable tool in various bioconjugation applications, including protein PEGylation, the development of antibody-drug conjugates (ADCs), and surface modification of materials.[1][2][3]

Solubility Data

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
WaterSolubleThe hydrophilic PEG spacer enhances solubility in aqueous media.[1][2][3]
Dimethyl Sulfoxide (DMSO)SolubleCommonly used as a solvent for preparing stock solutions for bioconjugation reactions.[1]

Note: For applications requiring precise concentrations, it is recommended to experimentally determine the solubility limit for your specific lot of this compound in the desired solvent and buffer conditions.

Experimental Protocols

Protocol for Determining Aqueous and DMSO Solubility

For researchers requiring precise solubility measurements, the following protocol, adapted from standard laboratory methods, can be employed.

Materials:

  • This compound

  • Deionized water

  • Anhydrous DMSO

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or HPLC

Procedure:

  • Preparation of Saturated Solutions:

    • In separate vials, add an excess amount of this compound to a known volume of deionized water and DMSO (e.g., start with 20 mg in 1 mL).

    • Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration:

    • Tightly cap the vials and agitate them at a constant temperature (e.g., room temperature) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator can be used for this purpose.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • For Aqueous Solution: If this compound has a chromophore, its concentration in the supernatant can be determined using a spectrophotometer by measuring its absorbance at a specific wavelength and comparing it to a standard curve. If it lacks a suitable chromophore, HPLC can be used for quantification.

    • For DMSO Solution: Dilute an aliquot of the DMSO supernatant in a suitable solvent for analysis by spectrophotometry or HPLC to determine the concentration.

  • Calculation:

    • The solubility is expressed as the concentration of this compound in the saturated supernatant (e.g., in mg/mL or mol/L).

Protocol for Amine Crosslinking using this compound

This protocol outlines the general steps for crosslinking two amine-containing molecules (e.g., proteins) using this compound. This process involves the activation of the carboxylic acid groups followed by reaction with primary amines.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous DMSO

  • Amine-containing molecules (e.g., Protein A and Protein B)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a desired concentration (e.g., 10 mM).

  • Activate Carboxylic Acid Groups:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of both EDC and NHS over this compound.

    • Incubate for 15-30 minutes at room temperature. This reaction forms an amine-reactive NHS ester.

  • Conjugation to First Amine-Containing Molecule:

    • Add a 10- to 50-fold molar excess of the activated this compound solution to the first protein solution (in Conjugation Buffer).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification (Optional but Recommended): Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against the Conjugation Buffer.

  • Conjugation to Second Amine-Containing Molecule:

    • Add the second amine-containing molecule to the purified solution from the previous step.

    • The second carboxylic acid group on the this compound linker (which may need re-activation with EDC/NHS) will react with the primary amines on the second molecule.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Buffer to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.

  • Final Purification: Purify the final conjugate using size-exclusion chromatography to separate the crosslinked product from unreacted molecules.

Visualizations

Workflow for this compound Mediated Bioconjugation

The following diagram illustrates the key steps in a typical bioconjugation experiment using this compound to crosslink two amine-containing molecules.

G cluster_0 Step 1: Activation cluster_1 Step 2: First Conjugation cluster_2 Step 3: Second Conjugation cluster_3 Step 4: Quenching & Purification A This compound C Amine-Reactive NHS Ester A->C Incubate 15-30 min B EDC + NHS in Activation Buffer B->C C_clone Amine-Reactive NHS Ester D Protein A (with -NH2) E Protein A - Linker Conjugate D->E E_clone Protein A - Linker Conjugate C_clone->E Incubate 2h - 4°C overnight F Protein B (with -NH2) G Protein A - Linker - Protein B (Crosslinked Product) F->G G_clone Crosslinked Product E_clone->G Incubate 2h - 4°C overnight (may require re-activation) H Add Quenching Buffer I Purify via SEC H->I J Final Conjugate I->J G_clone->H

References

An In-depth Technical Guide to Bis-PEG1-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, the selection of an appropriate crosslinker is a critical step. Among the myriad of available options, "Bis-PEG1-acid" emerges as a fundamental and versatile tool. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its effective use.

Core Concepts: Understanding this compound

This compound, also known by its IUPAC name 3,3'-oxydipropionic acid, is a homobifunctional crosslinker.[1] This means it possesses two identical reactive groups—carboxylic acids—at either end of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This simple, well-defined structure is a key advantage in bioconjugation, allowing for the covalent linkage of two molecules that each bear a primary amine group.[2][3]

The central PEG moiety, though short in this particular molecule, imparts increased hydrophilicity to the crosslinker and, subsequently, to the resulting conjugate. This can be beneficial for improving the solubility of the conjugated molecules in aqueous environments.[2][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes its key characteristics.

PropertyValueReference(s)
Molecular Weight 162.14 g/mol [1][4]
Molecular Formula C₆H₁₀O₅[1][4]
CAS Number 5961-83-1[1][4]
Purity Typically ≥95%[1]
Appearance White to off-white solid
Solubility Soluble in DMSO[1]
Storage Conditions Dry, dark, and at 0 - 4°C for short term or -20°C for long term.[1]

Applications in Bioconjugation

The primary utility of this compound lies in its ability to act as a molecular bridge, connecting two amine-containing molecules. This functionality is widely exploited in various areas of research and drug development:

  • Protein Crosslinking: this compound can be used to study protein-protein interactions by covalently linking interacting partners.

  • Antibody-Drug Conjugates (ADCs): PEG linkers are integral to the design of ADCs, connecting a cytotoxic drug to an antibody. While this compound is a basic building block, longer PEG chains are more commonly used in advanced ADC design to improve pharmacokinetics.

  • Surface Modification: It can be used to functionalize surfaces, such as nanoparticles or beads, with amine-containing molecules for various applications, including diagnostics and targeted drug delivery.[5]

  • PEGylation: The process of attaching PEG chains to proteins or peptides (PEGylation) can improve their stability and solubility.[5][6] this compound can be used to introduce a short PEG spacer in this context.

The Chemistry of Conjugation: Activating the Carboxylic Acids

The carboxylic acid groups of this compound are not inherently reactive towards amines. They must first be "activated" to form a more reactive species. The most common and effective method for this activation is the use of carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7]

The reaction proceeds in two main stages:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.

  • NHS Ester Formation: NHS or Sulfo-NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.

This activated Bis-PEG1-NHS ester then readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.

The following diagram illustrates the workflow for the activation of this compound and its subsequent conjugation to an amine-containing biomolecule.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.0) cluster_side_reaction Competing Side Reaction BisPEG1 This compound ActivatedPEG Activated Bis-PEG1-NHS Ester BisPEG1->ActivatedPEG 15-30 min at RT EDC_NHS EDC + NHS/Sulfo-NHS EDC_NHS->ActivatedPEG Conjugate Bioconjugate ActivatedPEG->Conjugate 2h at RT or overnight at 4°C Hydrolysis Hydrolysis ActivatedPEG->Hydrolysis Biomolecule Amine-containing Biomolecule (e.g., Protein) Biomolecule->Conjugate Water H₂O Water->Hydrolysis

A diagram illustrating the two-step bioconjugation process using this compound.

Detailed Experimental Protocol: Protein-Protein Crosslinking

This protocol provides a general method for crosslinking two proteins (Protein A and Protein B) using this compound.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine, pH 8.5

  • Protein A and Protein B

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Allow all reagents to come to room temperature before use.

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or the Activation Buffer immediately before use.

    • Prepare a stock solution of this compound in anhydrous DMSO or the Activation Buffer.

    • Ensure Protein A and Protein B are in the appropriate buffers (Protein A in Activation Buffer, Protein B in Conjugation Buffer).

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound to Protein A in Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and NHS (relative to this compound) to the protein solution.[8]

    • Incubate for 15-30 minutes at room temperature with gentle mixing to generate the amine-reactive NHS ester.[8]

  • Conjugation to Protein B:

    • Immediately add the activated this compound/Protein A mixture to Protein B in the Conjugation Buffer. The pH of the reaction should be between 7.2 and 7.5 for optimal amine reactivity.[8]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[8]

    • Incubate for 15 minutes at room temperature.[8]

  • Purification:

    • Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

  • Characterization:

    • Analyze the resulting conjugate by SDS-PAGE to observe the formation of a higher molecular weight species corresponding to the crosslinked proteins.

Troubleshooting Common Issues

Bioconjugation reactions can sometimes yield suboptimal results. The following logical diagram outlines a troubleshooting guide for common problems encountered when using this compound.

G cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_solutions Potential Solutions Start Low or No Conjugation Yield Reagent_Activity Is the EDC/NHS fresh and active? Start->Reagent_Activity Buffer_Comp Does the buffer contain primary amines (e.g., Tris)? Start->Buffer_Comp Activation_pH Is the activation pH between 4.5-6.0? Start->Activation_pH Conjugation_pH Is the conjugation pH between 7.0-8.0? Start->Conjugation_pH Molar_Ratio Is the EDC/NHS to this compound molar ratio sufficient (2-5 fold excess)? Start->Molar_Ratio Sol_Reagent Use fresh, high-quality EDC and NHS. Reagent_Activity->Sol_Reagent No Sol_Buffer Use amine-free buffers like MES and PBS. Buffer_Comp->Sol_Buffer Yes Sol_pH Adjust the pH of the reaction buffers. Activation_pH->Sol_pH No Conjugation_pH->Sol_pH No Sol_Ratio Increase the molar excess of EDC/NHS. Molar_Ratio->Sol_Ratio No

A troubleshooting guide for bioconjugation reactions with this compound.

A primary side reaction to be aware of is the hydrolysis of the NHS ester, which competes with the desired amidation reaction.[9] The rate of hydrolysis increases with pH. Therefore, it is crucial to use the activated this compound immediately and to carefully control the pH of the conjugation reaction.[9]

By understanding the fundamental properties of this compound and adhering to optimized protocols, researchers can effectively utilize this crosslinker for a wide range of bioconjugation applications.

References

An In-depth Technical Guide to Homobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O–).[1] They have become indispensable tools in drug delivery, bioconjugation, and materials science due to their unique properties.[1] The use of PEG in biomedical applications dates back to the 1970s, when it was first conjugated to proteins to extend their circulation half-life and reduce immunogenicity.[1] PEG linkers serve as flexible spacers, connecting various molecules such as drugs, proteins, peptides, or nanoparticles.[1][2]

The core benefits of incorporating PEG linkers into molecular design include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the water solubility of hydrophobic molecules, which is crucial for their administration and bioavailability.[3][4]

  • Reduced Immunogenicity: PEGylation can mask the surface of biomolecules, making them less recognizable to the immune system and lowering the risk of an adverse immune response.[3][4]

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation reduces its renal clearance rate, thereby extending its circulation time in the body.[1]

  • Enhanced Stability: The flexible PEG chain can protect conjugated molecules from enzymatic degradation and aggregation.[3][4]

Defining Homobifunctional PEG Linkers

Based on the reactivity of their terminal ends, PEG linkers are broadly classified into three categories:

  • Monofunctional PEGs: Possess a single reactive group at one end and an inert group (commonly methoxy) at the other.

  • Heterobifunctional PEGs: Feature two different reactive groups at each end, allowing for sequential and specific conjugation of two different molecules.[1][5]

  • Homobifunctional PEGs: Contain two identical reactive functional groups at both ends of the PEG chain.[1][6]

This guide focuses on homobifunctional PEG linkers , which have the general structure X–PEG–X , where 'X' represents the same reactive functional group.[7][8][9] These linkers are primarily used as crosslinking agents to connect two molecules that have the same targetable functional group, or to induce intramolecular crosslinks within a single molecule.[7][8]

cluster_linker Homobifunctional PEG Linker X1 X (Reactive Group) PEG ---(OCH₂CH₂)n--- X1->PEG X2 X (Reactive Group) PEG->X2

Figure 1: General structure of a homobifunctional PEG linker.

Common Homobifunctional PEG Linkers and Their Reactivity

The versatility of homobifunctional PEG linkers stems from the variety of reactive groups that can be placed at their termini. The choice of linker is dictated by the target functional groups available on the molecules to be conjugated.

Reactive Group (X)Target Functional GroupResulting Covalent Bond
NHS Ester (N-hydroxysuccinimide)Primary Amine (-NH₂)Amide
Maleimide Thiol / Sulfhydryl (-SH)Thioether
Alkyne Azide (-N₃)Triazole (via Click Chemistry)
Azide AlkyneTriazole (via Click Chemistry)
Carboxylic Acid (-COOH) Primary Amine (-NH₂)Amide (requires activator like EDC)
Aldehyde (-CHO) Primary Amine (-NH₂)Schiff Base (reducible to stable amine)
Vinyl Sulfone Thiol / Sulfhydryl (-SH)Thioether

Quantitative Data of Representative Homobifunctional PEG Linkers

The properties of a homobifunctional PEG linker, such as its length and flexibility, are determined by its molecular weight, which corresponds to the number of repeating ethylene glycol units. Monodisperse PEG linkers, with a precise and defined molecular weight, offer greater control and reproducibility in conjugation experiments.[1]

Linker NameMolecular Weight ( g/mol )PEG Units (n)
NHS-PEG₄-NHS548.484
NHS-PEG₈-NHS724.708
NHS-PEG₁₂-NHS900.9112
Maleimide-PEG₂-Maleimide380.322
Maleimide-PEG₄-Maleimide468.434
Maleimide-PEG₈-Maleimide644.648
Maleimide-PEG₂₄-Maleimide1341.4024
Azide-PEG₂-Azide174.192
Azide-PEG₄-Azide262.294
Azide-PEG₆-Azide350.406
Alkyne-PEG₃-Alkyne214.253
Alkyne-PEG₅-Alkyne302.355

Note: Molecular weights are approximate and can vary slightly between manufacturers. The number of PEG units (n) is calculated based on the PEG backbone.

Applications in Research and Drug Development

Homobifunctional PEG linkers are primarily used as crosslinkers in a wide array of applications.[7][8]

  • Protein and Peptide Crosslinking: They are used to study protein-protein interactions, stabilize protein structures, and create antibody-drug conjugates (ADCs).[7][10] In ADCs, a linker can connect two drug molecules to an antibody, increasing the drug-to-antibody ratio (DAR).

  • Nanoparticle and Surface Modification: These linkers can functionalize the surface of nanoparticles or other materials, allowing for the attachment of biomolecules to create targeted drug delivery systems or diagnostic tools.[2][8]

  • Hydrogel Formation: The ability to crosslink polymer chains makes them essential in the formation of hydrogels for tissue engineering and controlled drug release applications.

The use of a homobifunctional linker can result in two types of crosslinking:

  • Intermolecular Crosslinking: Linking two or more separate molecules together.

  • Intramolecular Crosslinking: Linking two different sites within the same molecule.

cluster_inter Intermolecular Crosslinking cluster_intra Intramolecular Crosslinking A1 Molecule A Linker1 X-PEG-X A1->Linker1 bond B1 Molecule B Linker1->B1 bond C1 Molecule C Linker2 X-PEG-X C1->Linker2 site 1 Linker2->C1 site 2

Figure 2: Intermolecular vs. Intramolecular Crosslinking.

Experimental Protocol: Protein-Protein Crosslinking using NHS-PEG-NHS

This protocol provides a general methodology for crosslinking two proteins (Protein A and Protein B) containing primary amines using a homobifunctional NHS-ester PEG linker.

Materials and Reagents
  • Homobifunctional Linker: NHS-PEGn-NHS (e.g., BS(PEG)₅)

  • Proteins: Purified Protein A and Protein B with accessible primary amine groups (lysine residues or N-termini).

  • Conjugation Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate Buffered Saline (PBS), HEPES, Borate). Crucially, avoid buffers containing primary amines like Tris (TBS), as they will compete with the reaction.

  • Quenching Buffer: 1M Tris-HCl or 1M Glycine, pH 7.5.

  • Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to prepare the linker stock solution.

  • Purification Equipment: Size-Exclusion Chromatography (SEC) or Dialysis system.

  • Analysis Equipment: SDS-PAGE system.

Experimental Workflow Diagram

G prep 1. Prepare Reagents - Dissolve proteins in Conjugation Buffer - Prepare Linker stock in DMSO react 2. Crosslinking Reaction - Add Linker to protein solution - Incubate (30 min at RT or 2h at 4°C) prep->react quench 3. Quench Reaction - Add Quenching Buffer (e.g., Tris) - Incubate for 15 min react->quench purify 4. Purify Conjugate - Remove excess linker and byproducts - Use Size-Exclusion Chromatography (SEC) or Dialysis quench->purify analyze 5. Analyze Product - Confirm crosslinking via SDS-PAGE - Assess purity purify->analyze

Figure 3: Workflow for protein crosslinking.
Step-by-Step Procedure

  • Preparation of Reagents:

    • Dissolve the protein(s) to be crosslinked in the Conjugation Buffer to a final concentration of 0.1-5 mg/mL.

    • Allow the vial of NHS-PEG-NHS to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the linker (e.g., 10-25 mM) in anhydrous DMSO or DMF.

  • Crosslinking Reaction:

    • Add the linker stock solution to the protein solution. A 10- to 50-fold molar excess of the linker over the protein is a common starting point, but the optimal ratio must be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation times or higher temperatures can increase efficiency but may also lead to more non-specific reactions or protein degradation.

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 50 µL of 1M Tris to 1 mL of reaction mixture).

    • Incubate for an additional 15 minutes at room temperature. The primary amines in the quenching buffer will react with and consume any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove unreacted linker, quenching reagent, and reaction byproducts (N-hydroxysuccinimide) from the crosslinked protein mixture.

    • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger crosslinked protein conjugates from smaller, unreacted proteins and reagents.[1][7][9]

    • Dialysis / Ultrafiltration: An alternative method for removing small molecule impurities, though it may be less effective at separating unreacted protein from the desired product.[1]

  • Analysis of the Final Product:

    • SDS-PAGE: Analyze the purified sample using SDS-PAGE. Successful intermolecular crosslinking will be indicated by the appearance of new, higher molecular weight bands corresponding to the crosslinked protein complex (e.g., a band for Protein A-Linker-Protein B). Intramolecular crosslinking may result in a slight shift in the protein's mobility.

    • Mass Spectrometry: For a more detailed analysis, mass spectrometry can be used to confirm the identity of the crosslinked products and determine the degree of PEGylation.

Conclusion

Homobifunctional PEG linkers are powerful and versatile tools in biotechnology and drug development. Their well-defined structure, coupled with the beneficial properties of the PEG backbone, allows for the efficient crosslinking of biomolecules. By providing a hydrophilic and flexible spacer with identical reactive groups at each end, these linkers enable the creation of stabilized protein complexes, targeted nanoparticles, and advanced biomaterials. A thorough understanding of their chemistry and the careful optimization of experimental protocols are crucial for leveraging their full potential in scientific research and the development of novel therapeutics.

References

Applications of Short-Chain PEG Crosslinkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It explores the diverse applications of short-chain Poly(ethylene glycol) (PEG) crosslinkers, providing a comprehensive overview of their role in advancing therapeutic and diagnostic technologies. This guide summarizes key quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of these versatile molecules.

Introduction to Short-Chain PEG Crosslinkers

Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer that has found widespread use in the biomedical field.[1] Short-chain PEG crosslinkers, typically referring to PEG molecules with a molecular weight of less than 2000 Da, serve as molecular bridges to connect two or more molecules.[2] Their defined length, flexibility, and water-solubility make them ideal for a variety of applications, including enhancing the pharmacokinetic profiles of therapeutic molecules, creating biocompatible hydrogels for tissue engineering, and modifying surfaces to prevent non-specific binding.[1][2]

The fundamental properties of short-chain PEG crosslinkers that underpin their utility include:

  • Biocompatibility: PEGs are generally non-toxic and non-immunogenic, minimizing adverse reactions in biological systems.[2]

  • Hydrophilicity: The repeating ethylene (B1197577) oxide units impart excellent water solubility, which can be conferred to conjugated molecules.[2]

  • Flexibility: The PEG backbone is highly flexible, allowing for optimal spatial orientation of the conjugated molecules.

  • Defined Length: Short-chain PEGs can be synthesized with precise lengths, enabling fine-tuning of the spacer arm for specific applications.

Applications in Drug Delivery and Bioconjugation

Short-chain PEG crosslinkers are instrumental in the development of advanced drug delivery systems, particularly in the field of bioconjugation.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The linker, often incorporating a short-chain PEG, plays a crucial role in the stability, solubility, and pharmacokinetic properties of the ADC.[] The inclusion of a hydrophilic PEG spacer can mitigate the aggregation often caused by hydrophobic drug payloads, especially at higher drug-to-antibody ratios (DARs).[4]

The length of the PEG chain is a critical parameter that influences the overall performance of the bioconjugate.[1] While longer PEG chains can significantly extend the in vivo half-life, this often comes at the cost of reduced cytotoxicity.[2] Shorter PEG linkers are often associated with high in vitro potency and can provide sufficient hydrophilicity for hydrophobic payloads.[1]

Table 1: Impact of Short-Chain PEG Linker Length on ADC Properties (Generalized Trends)

Linker TypeDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50)In Vivo Half-LifeKey Observations
Non-PEGylated Variable, often lower with hydrophobic payloadsCan be highly potent, but may suffer from poor solubilityShorterMore susceptible to clearance from the body.[1]
Short-Chain PEG (e.g., PEG2, PEG4, PEG8) Generally allows for higher and more consistent DARModerately potentModerately extendedProvides a balance between improved pharmacokinetics and potent cytotoxicity.[1]

Note: This table summarizes general trends observed in ADC development and is not based on a single direct comparative study of all linker types. Actual values are highly dependent on the specific antibody, payload, and cell line used.[1]

A study on affibody-based drug conjugates demonstrated that the introduction of a PEG chain significantly prolonged the circulation half-life but also reduced the in vitro cytotoxicity of the conjugates.[2] For instance, a conjugate with a 10 kDa PEG insertion (HP10KM) showed an 11.2-fold extension in half-life and a 22-fold reduction in in vitro cytotoxicity compared to a non-PEGylated conjugate.[2] However, the prolonged half-life resulted in a stronger tumor growth inhibition effect in an animal model.[2]

Protein and Peptide PEGylation
Nanoparticle Functionalization

Short-chain PEG crosslinkers are frequently used to functionalize the surface of nanoparticles for drug delivery and imaging applications. The PEG layer creates a hydrophilic shield that reduces non-specific protein adsorption (opsonization), leading to prolonged circulation times and improved tumor accumulation via the enhanced permeability and retention (EPR) effect.[6] The choice of functional group at the terminus of the PEG chain allows for the attachment of targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues.[7]

Hydrogels for Tissue Engineering and Drug Delivery

Short-chain PEG crosslinkers, particularly those with reactive end groups like acrylates, are fundamental components in the fabrication of hydrogels. These three-dimensional, water-swollen polymer networks are extensively used as scaffolds in tissue engineering and as matrices for controlled drug release.[8]

The mechanical properties and swelling behavior of PEG hydrogels can be precisely tuned by varying the molecular weight and concentration of the PEG diacrylate (PEGDA) precursor.[9] Decreasing the PEG molecular weight and increasing the concentration generally leads to a decrease in the swelling ratio and an increase in the compressive modulus.[9]

Table 2: Mechanical and Swelling Properties of PEGDA Hydrogels

PEGDA MW (Da)PEGDA Conc. (wt%)Swelling RatioCompressive Modulus (MPa)Mesh Size (nm)
508302.22.46-
34001018.20.0313.9 ± 0.5
34002010.10.21-
60001023.50.02-
100001031.50.01-
2000010--15.2 ± 0.7

Data compiled from multiple sources.[9][10][11] Note that experimental conditions may vary between studies.

Experimental Protocols

This section provides generalized protocols for key experiments involving short-chain PEG crosslinkers. Researchers should optimize these protocols for their specific applications.

Synthesis of a Heterobifunctional PEG Crosslinker (NHS-PEG-Maleimide)

This protocol describes a general approach for synthesizing a heterobifunctional PEG crosslinker with an NHS ester at one end and a maleimide (B117702) at the other, suitable for conjugating amine-containing molecules to thiol-containing molecules.

Materials:

Procedure:

  • Maleimide functionalization: Dissolve α-amino-ω-hydroxyl PEG and a slight excess of maleic anhydride in anhydrous DCM. Stir the reaction mixture at room temperature overnight.

  • Purification: Remove the solvent under reduced pressure. Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether. Repeat the precipitation process to ensure purity.

  • NHS ester activation: Dissolve the maleimide-PEG-acid intermediate, DCC, and NHS in anhydrous DCM. Stir the reaction at room temperature for several hours.

  • Final Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate and precipitate the final NHS-PEG-Maleimide product with cold diethyl ether. Dry the product under vacuum.

Protein PEGylation with an NHS-Ester PEG Crosslinker

This protocol outlines the general steps for conjugating an amine-reactive PEG crosslinker to a protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • NHS-ester activated short-chain PEG crosslinker

  • Quenching buffer (e.g., Tris or glycine)

  • Dialysis or size-exclusion chromatography equipment for purification

Procedure:

  • Reaction Setup: Dissolve the protein in the reaction buffer to a desired concentration. Add the NHS-ester PEG crosslinker to the protein solution at a specific molar ratio (e.g., 10:1 PEG:protein).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add the quenching buffer to stop the reaction by consuming any unreacted NHS-ester groups.

  • Purification: Remove the unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Characterization: Analyze the PEGylated protein using techniques such as SDS-PAGE, mass spectrometry, and functional assays.

Preparation of PEGDA Hydrogels

This protocol describes the photopolymerization of PEGDA to form a hydrogel.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA) of a specific molecular weight

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS)

  • UV light source (365 nm)

Procedure:

  • Precursor Solution: Dissolve the PEGDA in PBS to the desired weight percentage. Add the photoinitiator to the PEGDA solution (e.g., 0.05 wt%).

  • Molding: Pipette the precursor solution into a mold of the desired shape and size.

  • Photopolymerization: Expose the solution to UV light for a specific duration to initiate crosslinking and hydrogel formation.

  • Swelling: After polymerization, immerse the hydrogel in PBS to allow it to swell to equilibrium.

Surface Functionalization of Gold Nanoparticles with Thiol-PEG

This protocol details the modification of gold nanoparticle surfaces with a thiol-terminated PEG.[12]

Materials:

  • Aqueous solution of gold nanoparticles

  • Thiol-PEG crosslinker

  • Suitable buffer (e.g., PBS)

  • Centrifugation equipment

Procedure:

  • Incubation: Add the Thiol-PEG reagent to the gold nanoparticle solution and incubate at room temperature for 2 hours with gentle stirring.[12]

  • Washing: Centrifuge the solution to pellet the functionalized nanoparticles. Remove the supernatant containing excess PEG.

  • Resuspension: Resuspend the nanoparticle pellet in fresh buffer. Repeat the washing and resuspension steps several times to ensure the removal of all unbound PEG.

  • Further Conjugation (Optional): If using a heterobifunctional Thiol-PEG with a reactive group at the other end (e.g., carboxyl), the nanoparticles can be further conjugated to other molecules using appropriate coupling chemistry (e.g., EDC/NHS for carboxyl groups).[12]

Visualizing Workflows and Pathways

Graphviz (DOT language) is a powerful tool for creating clear and logical diagrams of experimental workflows and biological pathways.

Experimental Workflow: Protein PEGylation

PEGylation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Protein in Reaction Buffer Mixing Mixing Protein_Solution->Mixing PEG_Linker NHS-Ester PEG Crosslinker PEG_Linker->Mixing Incubation Incubation (RT or 4°C) Mixing->Incubation Quenching Quenching (e.g., Tris) Incubation->Quenching Purification Purification (Dialysis/SEC) Quenching->Purification Analysis Characterization (SDS-PAGE, MS) Purification->Analysis

Caption: Workflow for protein PEGylation with an NHS-ester crosslinker.

Cellular Uptake of PEGylated Nanoparticles

Nanoparticle_Uptake cluster_extracellular Extracellular Space cluster_cellular Intracellular Space NP PEGylated Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Degradation Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Generalized pathway for the cellular uptake of targeted PEGylated nanoparticles.

Conclusion

Short-chain PEG crosslinkers are indispensable tools in modern drug development and biomedical research. Their versatility allows for the fine-tuning of molecular properties to enhance therapeutic efficacy, improve biocompatibility, and create advanced materials for tissue regeneration and drug delivery. The ability to precisely control the length and functionality of these crosslinkers provides researchers with a powerful means to address complex biological challenges. As research continues, the innovative applications of short-chain PEG crosslinkers are expected to expand, further driving progress in medicine and biotechnology.

References

"Bis-PEG1-acid" safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data available for Bis-PEG1-acid (CAS No: 5961-83-1), also known as 3,6-Dioxaheptanoic acid. It is intended to inform researchers and professionals in drug development about the potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical Identification and Physical Properties

This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) derivative that contains two terminal carboxylic acid groups.[1][2] These terminal groups can react with primary amines to form stable amide bonds, making it a useful crosslinker in bioconjugation and drug delivery applications.[1][3][4] The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous solutions.[1][2]

Identifier Value
Product Name This compound
Synonym 3,6-Dioxaheptanoic acid
CAS Number 5961-83-1
Molecular Formula C₆H₁₀O₅[5]
Molecular Weight 162.14 g/mol [5]

A summary of key identifiers and physical properties for this compound.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a corrosive substance.[6]

  • GHS Classification: Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1.[6]

  • Signal Word: Danger.[6]

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[6]

    • H318: Causes serious eye damage.[6]

The primary hazard associated with this chemical is its corrosive nature, which can cause irreversible damage to the skin and eyes upon contact.[6] It is not classified as acutely toxic, a respiratory or skin sensitizer, mutagenic, carcinogenic, or a reproductive toxicant.[6]

GHS Hazard Classification Category Hazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[6]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[6]

GHS classification and corresponding hazard statements for this compound.

Experimental Protocols: Hazard Assessment

Standard hazard assessments for chemicals like this compound follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Methodology for Skin Corrosion/Irritation Assessment (Based on OECD Guideline 431):

  • Test System: Reconstituted human epidermis (RhE) models are typically used.

  • Procedure: The test chemical is applied topically to the tissue surface.

  • Exposure Time: Tissues are exposed to the chemical for specific durations (e.g., 3 minutes, 1 hour).

  • Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured, often using an MTT assay.

  • Classification: The chemical is classified based on the reduction in tissue viability. A substance is considered corrosive if it causes a significant decrease in viability within a short exposure time.

Methodology for Eye Damage/Irritation Assessment (Based on OECD Guideline 437):

  • Test System: Bovine Corneal Opacity and Permeability (BCOP) test or other validated in vitro methods.

  • Procedure: The test chemical is applied to the isolated bovine cornea.

  • Endpoints: Corneal opacity (light scattering) and permeability (measured by fluorescein (B123965) leakage) are assessed after a defined exposure period.

  • Classification: The in vitro score is calculated based on opacity and permeability values. Scores exceeding a certain threshold lead to a classification of "serious eye damage."

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are critical to prevent exposure and ensure chemical integrity.

Workflow for Safe Handling and PPE Selection

G cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling ReadSDS Read SDS and Understand Hazards AssessRisk Assess Risks for Specific Procedure ReadSDS->AssessRisk Gloves Wear Chemical-Resistant Gloves (e.g., Nitrile) AssessRisk->Gloves P280: Wear protective gloves/ protective clothing/eye protection/ face protection [2] Eyewear Wear Safety Goggles and Face Shield AssessRisk->Eyewear P280: Wear protective gloves/ protective clothing/eye protection/ face protection [2] Clothing Wear Protective Clothing (Lab Coat) AssessRisk->Clothing P280: Wear protective gloves/ protective clothing/eye protection/ face protection [2] Ventilation Use in a Well-Ventilated Area or Chemical Fume Hood AssessRisk->Ventilation Use local and general ventilation [2] AvoidContact Avoid Contact with Skin, Eyes, and Clothing Ventilation->AvoidContact WashHands Wash Hands Thoroughly After Handling AvoidContact->WashHands G cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Exposure Occurs Skin IF ON SKIN (or hair) P303+P361+P353 Exposure->Skin Eyes IF IN EYES P305+P351+P338 Exposure->Eyes Swallowed IF SWALLOWED P301+P330+P331 Exposure->Swallowed RinseSkin Take off contaminated clothing. Rinse skin with water/shower. Skin->RinseSkin RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eyes->RinseEyes RinseMouth Rinse mouth. Do NOT induce vomiting. Swallowed->RinseMouth MedicalAttention Immediately call a POISON CENTER/doctor P310 RinseSkin->MedicalAttention RinseEyes->MedicalAttention RinseMouth->MedicalAttention G Start Need to Dispose of this compound Consult Consult Local, Regional, and National Regulations Start->Consult LicensedCompany Arrange Disposal as Special Waste via a Licensed Disposal Company Consult->LicensedCompany Container Dispose of Contents/Container to an Approved Industrial Combustion Plant P501 [2] LicensedCompany->Container End Disposal Complete Container->End

References

An In-Depth Technical Guide to the Stability and Storage of Bis-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Bis-PEG1-acid (also known as 3,3'-Oxydipropionic acid), a homobifunctional PEG linker. Understanding the chemical stability of this reagent is critical for its effective use in bioconjugation, drug delivery, and proteomics, ensuring reproducibility and the integrity of final conjugates.

Core Concepts: Understanding this compound Stability

This compound is a valuable tool in biomedical research due to its hydrophilic spacer and terminal carboxylic acid groups, which can be activated to react with primary amines. However, like all polyethylene (B3416737) glycol (PEG) derivatives, its stability is influenced by several environmental factors. The primary degradation pathways for PEG compounds, including this compound, are hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation: The ether linkages in the PEG backbone are generally stable to hydrolysis. However, if this compound is used to form ester bonds, these linkages will be susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions. Amide bonds, formed when this compound is conjugated to amines, are significantly more stable.

Oxidative Degradation: The presence of oxygen, especially when catalyzed by metal ions, can lead to the formation of reactive oxygen species that attack the PEG chain. This can result in chain cleavage and the formation of various degradation products, including aldehydes and carboxylates, which can alter the pH and reactivity of solutions.

Photodegradation: Exposure to light, particularly UV radiation, can also induce degradation of PEG chains. Therefore, it is crucial to protect this compound and its derivatives from light.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality and stability of this compound. The following conditions are recommended based on information from various suppliers.[1][2]

Table 1: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature Long-term: -20°C to -15°C[1][2] Short-term: 2-8°C or ambient for shippingMinimizes thermal degradation and slows down potential hydrolytic and oxidative reactions.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).[1]Prevents oxidative degradation by displacing oxygen.
Light Store in the dark.[1]Protects against photodegradation.
Moisture Keep in a tightly sealed container with desiccant.[1]Prevents hydrolysis of the compound and its activated esters (e.g., NHS esters).

Handling Precautions:

  • Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.[1]

  • For preparing solutions, use anhydrous, amine-free solvents such as DMSO or DMF.

  • After use, re-seal the container tightly under an inert atmosphere.[1]

Quantitative Stability Data (Extrapolated)

Table 2: Estimated Stability of this compound under Various Conditions

ParameterConditionEstimated Stability/Degradation RatePrimary Degradation Pathway
pH (in aqueous solution) pH 4-6Relatively stableMinimal Hydrolysis
pH 7.4 (Physiological)Slow hydrolysis of ester linkages if formedHydrolysis
pH > 8Accelerated hydrolysis of ester linkagesHydrolysis
Temperature (Solid State) -20°CHighly stable for years-
4°CStable for months to a yearSlow Oxidation
25°C (Room Temp)Potential for slow degradation over monthsOxidation
> 40°CAccelerated degradationThermal Oxidation
Light Exposure Ambient lightSlow degradation over timePhotodegradation
UV lightRapid degradationPhotodegradation
Oxidizing Agents (e.g., H₂O₂) Presence of peroxidesRapid degradationOxidation

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[3]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (B52724) (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Degradation: Store solid this compound at an elevated temperature (e.g., 60°C) for a specified time. Also, heat a solution of this compound.

  • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][5] A control sample should be protected from light.

Stability-Indicating HPLC Method

Objective: To quantify the amount of intact this compound and separate it from its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: As this compound lacks a strong chromophore, derivatization or use of a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary for sensitive quantification.[] If using UV, detection at a low wavelength (e.g., 210 nm) might be possible but with lower sensitivity.

  • Column Temperature: 30°C

Analysis:

  • Inject samples from the forced degradation study.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.

  • The peak purity of the parent peak should be assessed using a photodiode array (PDA) detector.

Visualizations

Logical Workflow for Storage and Handling

G cluster_storage Long-Term Storage cluster_handling Handling for Use storage_temp -20°C to -15°C warm_up Warm to Room Temp Before Opening storage_temp->warm_up storage_atm Inert Atmosphere (Ar/N2) storage_atm->warm_up storage_light Protect from Light storage_light->warm_up storage_moisture Tightly Sealed with Desiccant storage_moisture->warm_up dissolve Use Anhydrous, Amine-Free Solvents warm_up->dissolve use Use in Experiment dissolve->use reseal Reseal Under Inert Atmosphere reseal->storage_temp receive Receive this compound receive->storage_temp receive->storage_atm receive->storage_light receive->storage_moisture use->reseal If not all used

Caption: Recommended workflow for the storage and handling of this compound.

Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation BisPEG1Acid This compound Ester Ester Linkage Formation BisPEG1Acid->Ester Reaction with Alcohol Oxidation Chain Scission BisPEG1Acid->Oxidation O2, Metal Ions Photo Chain Scission BisPEG1Acid->Photo UV Light HydrolyzedEster Carboxylic Acid + Alcohol Ester->HydrolyzedEster H+ or OH- Aldehydes Aldehydes Oxidation->Aldehydes Carboxylates Carboxylates Oxidation->Carboxylates Radicals Free Radicals Photo->Radicals

References

Methodological & Application

Application Notes: EDC/NHS Coupling Chemistry with Bis-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG1-acid is a homobifunctional, discrete polyethylene (B3416737) glycol (dPEG®) crosslinker featuring a terminal carboxylic acid (-COOH) group at both ends of a single ethylene (B1197577) glycol unit.[1][2] This structure is ideal for covalently linking two amine-containing molecules or for conjugating an amine-containing biomolecule (e.g., protein, peptide) to an amine-functionalized surface.[3] The utility of this compound lies in its function as a simple, hydrophilic spacer. The PEG component enhances the solubility and stability of conjugates, reduces non-specific protein adsorption, and provides precise control over the distance between the conjugated molecules.[3][4]

The covalent attachment is achieved by forming stable amide bonds between the carboxyl groups of this compound and primary amines on the target molecules.[5] This reaction is facilitated by the "zero-length" crosslinking chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimde (Sulfo-NHS).[5][6]

Principle of the Reaction

The EDC/NHS coupling reaction is a robust and widely adopted method that occurs in two primary stages to form a stable amide bond under mild, aqueous conditions.[7][8]

  • Activation of the Carboxylic Acid: EDC reacts with a carboxyl group on this compound to form a highly reactive but unstable O-acylisourea intermediate.[5][9] This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[7][10]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid.[5] To improve efficiency, NHS or Sulfo-NHS is added to react with the intermediate, creating a more stable, amine-reactive NHS ester.[5][9] This ester is less prone to hydrolysis and can be stored or reacted immediately with a primary amine.[8]

  • Amine Coupling: The NHS ester reacts efficiently with a primary amine (-NH2) on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[8] This step is most effective at a physiological to slightly basic pH (7.0-8.5).[10]

dot

EDC_NHS_Mechanism cluster_activation Activation Step (pH 4.5 - 6.0) cluster_coupling Coupling Step (pH 7.0 - 8.5) Carboxyl This compound (-COOH) Intermediate O-acylisourea Intermediate (unstable) Carboxyl->Intermediate + EDC EDC EDC->Intermediate NHSEster Amine-Reactive NHS Ester (semi-stable) Intermediate->NHSEster + NHS NHS / Sulfo-NHS NHS->NHSEster AmideBond Stable Amide Bond (-CO-NH-R) NHSEster->AmideBond PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->AmideBond +

Caption: EDC/NHS reaction mechanism for amide bond formation.[8]

Quantitative Data & Reaction Parameters

Successful conjugation requires careful control of reaction conditions. The following tables summarize key parameters for optimizing the EDC/NHS coupling of this compound.

Table 1: Recommended Buffers for EDC/NHS Coupling

Reaction Step Recommended pH Recommended Buffers Buffers to Avoid (Contain interfering groups)
Activation 4.5 - 6.0 MES (2-(N-morpholino)ethanesulfonic acid)[9][10] Acetate, Tris, Glycine[10]

| Coupling | 7.0 - 8.5 | PBS (Phosphate-Buffered Saline), Borate Buffer, Sodium Bicarbonate[10] | Tris, Glycine[11] |

Table 2: Suggested Molar Ratios for Reagents

Reagent Molar Ratio (relative to Carboxyl Groups) Rationale
EDC 1.5 - 10 fold excess Drives the initial activation of the carboxyl group.[8][12] Higher excess may be needed for dilute solutions.
NHS/Sulfo-NHS 1.5 - 10 fold excess Stabilizes the activated intermediate, improving coupling efficiency.[8][12]

| Amine-Molecule | 1 - 20 fold excess over this compound | The optimal ratio is system-dependent and should be determined empirically to achieve the desired level of modification.[7] |

Experimental Protocols

A. Reagent Preparation and Handling

  • Storage: EDC and NHS/Sulfo-NHS are moisture-sensitive and should be stored desiccated at -20°C.[10]

  • Handling: Before use, allow reagent vials to equilibrate to room temperature to prevent condensation.[10]

  • Stock Solutions: Prepare stock solutions of EDC and NHS/Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO, DMF) or activation buffer immediately before use, as their activity diminishes in aqueous solutions.[4][10] Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).[4]

B. Protocol 1: Two-Step Conjugation of a Protein to an Amine-Functionalized Surface using this compound

This protocol describes the functionalization of an amine-coated surface (e.g., beads, microplate) with this compound, followed by the conjugation of an amine-containing protein.

dot

Workflow_Surface_Conjugation start Start: Amine-Functionalized Surface step1 Step 1: Activate ONE carboxyl group of this compound with EDC/NHS in Activation Buffer (pH 5-6) start->step1 step2 Step 2: Couple activated this compound to the amine surface. Incubate 2h @ RT. step1->step2 wash1 Wash surface 3x with Washing Buffer (e.g., PBST) step2->wash1 step3 Step 3: Activate the SECOND carboxyl group on the surface-bound PEG with fresh EDC/NHS wash1->step3 wash2 Wash surface 2-3x with ice-cold Activation Buffer step3->wash2 step4 Step 4: Add protein solution in Coupling Buffer (pH 7.2-7.5). Incubate 2h @ RT or overnight @ 4°C. wash2->step4 quench Step 5: Quench reaction with 10-50 mM Hydroxylamine (B1172632) or Tris step4->quench wash3 Final Wash 3-5x with PBST quench->wash3 end_node End: Protein-Conjugated Surface wash3->end_node

Caption: Workflow for protein conjugation to a surface via this compound.

Materials:

  • Amine-functionalized surface (e.g., beads, plate)

  • This compound

  • EDC and Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[10]

  • Coupling Buffer: PBS, pH 7.2-7.5[10]

  • Washing Buffer: PBST (PBS with 0.05% Tween-20)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Protein solution (0.1-1 mg/mL in Coupling Buffer)[10]

Procedure:

  • Activate this compound: In a microcentrifuge tube, dissolve this compound in Activation Buffer to a final concentration of 1-5 mM. Add EDC and Sulfo-NHS to a final concentration of 10 mM each.[3] Incubate for 15 minutes at room temperature.[3]

  • Surface Coupling: Immediately add the activated this compound solution to the amine-functionalized surface, ensuring it is completely covered. Incubate for 2 hours at room temperature with gentle agitation.[3]

  • Wash: Remove the coupling solution and wash the surface thoroughly three times with Washing Buffer (PBST) to remove unreacted linker.[3] The surface is now functionalized with PEG ending in a carboxyl group.

  • Activate Surface Carboxyl Groups: Add a fresh solution of 10 mM EDC and 10 mM Sulfo-NHS in Activation Buffer to the surface. Incubate for 15-30 minutes at room temperature.[10]

  • Wash: Remove the activation solution and wash the surface 2-3 times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.[10]

  • Protein Coupling: Immediately add the protein solution (in Coupling Buffer) to the activated surface.[10] Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • Quench Reaction: Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes to block any unreacted NHS-ester sites.[8]

  • Final Wash: Wash the surface 3-5 times with PBST to remove non-covalently bound protein.[10] The surface is now ready for use.

C. Protocol 2: Crosslinking Two Amine-Containing Proteins (Protein A and Protein B)

This protocol uses a two-step method to first conjugate Protein A to this compound and then conjugate the complex to Protein B, minimizing self-conjugation of Protein B.

Procedure:

  • Prepare Protein A: Prepare Protein A at 1-2 mg/mL in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).[13]

  • Activate this compound: In a separate tube, activate this compound with a 2-fold molar excess of EDC and NHS in Activation Buffer for 15 minutes at room temperature.[4]

  • First Conjugation: Add a 10- to 50-fold molar excess of the activated this compound solution to the Protein A solution.[4] Let the reaction proceed for 2 hours at room temperature.

  • Remove Excess Reagents: Purify the Protein A-PEG-acid conjugate using a desalting column (e.g., Zeba Spin Desalting Column) equilibrated with Coupling Buffer (PBS, pH 7.2) to remove excess activation reagents and unreacted PEG linker.[13]

  • Activate Second Carboxyl Group: To the purified Protein A-PEG-acid conjugate, add fresh EDC (final concentration ~2mM) and Sulfo-NHS (final concentration ~5mM).[13] React for 15 minutes at room temperature.

  • Quench EDC: Add 2-mercaptoethanol (B42355) to a final concentration of 20 mM to quench the EDC.[13] This prevents EDC from reacting with carboxyl groups on Protein B.

  • Second Conjugation: Add Protein B to the activated Protein A-PEG-conjugate solution, preferably at an equimolar ratio to Protein A.[13] Allow the reaction to proceed for 2 hours at room temperature.

  • Quench NHS-esters: Add hydroxylamine to a final concentration of 10 mM to quench any remaining NHS-esters.[13]

  • Final Purification: Purify the final crosslinked product using size-exclusion chromatography (SEC) or another suitable purification method to separate the crosslinked conjugate from unreacted proteins.

Troubleshooting Guide

dot

Troubleshooting cluster_solutions1 Solutions for Low Conjugation cluster_solutions2 Solutions for Precipitation cluster_solutions3 Solutions for Activity Loss center_node Problem issue1 Low or No Conjugation center_node->issue1 issue2 Precipitation During Reaction center_node->issue2 issue3 Loss of Protein Activity center_node->issue3 sol1a Use fresh EDC/NHS; reagents are moisture sensitive [1] issue1->sol1a sol2a Ensure protein is soluble and stable in chosen buffers [1] issue2->sol2a sol3a Reduce molar excess of reagents to limit modification sites issue3->sol3a sol1b Verify buffer pH is correct for activation (4.5-6.0) and coupling (7.0-8.5) [1] sol1c Use amine-free buffers (e.g., MES, PBS) [1] sol2b Reduce the molar excess of the PEG linker or EDC [1, 7] sol2c Adjust pH away from the protein's isoelectric point (pI) [18] sol3b Protect active site amines by running reaction at a lower pH (e.g., pH 7.0-7.2)

Caption: Common issues and solutions in EDC/NHS coupling reactions.

IssuePotential CauseSuggested Solution(s)
Low or No Conjugation Inactive EDC or NHS due to moisture.[10]Use fresh, anhydrous reagents. Allow vials to warm to room temperature before opening to prevent condensation.[10]
Incorrect pH for activation or conjugation.Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.0-8.5.[10]
Presence of primary amines in the buffer (e.g., Tris, glycine).Use amine-free buffers such as PBS or MES for the reaction.[10]
Hydrolysis of the NHS ester intermediate.Perform the amine coupling step immediately after the activation step.[10]
Precipitation of Protein during Reaction High degree of modification or protein aggregation.Reduce the molar excess of the activated PEG linker. Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.[7][10]
High concentration of EDC.If using a large excess of EDC and observing precipitation, try reducing the concentration.[10]
Buffer conditions cause protein instability.Perform a buffer exchange to ensure the protein is soluble and stable in the reaction buffer.[10]
Loss of Protein Biological Activity Amide bond formation at a critical amine residue in the protein's active site.Reduce the molar excess of the activated linker to lower the degree of modification. Consider site-selective conjugation strategies if possible.
Denaturation of protein due to buffer conditions.Confirm that the pH and buffer components are compatible with maintaining protein structure and function.

References

Application Notes and Protocols for Surface Functionalization Using Bis-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-PEG1-acid for the functionalization of various surfaces. The protocols detailed herein are applicable to nanoparticles, biosensors, and medical devices, facilitating advancements in drug delivery, diagnostics, and biocompatible materials.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring a short, hydrophilic single ethylene (B1197577) glycol unit flanked by a carboxylic acid group at each terminus.[1][2] This structure is ideal for covalently linking amine-containing biomolecules (e.g., proteins, peptides, antibodies) to surfaces that have been functionalized with primary amines.[1][3] The general principle involves a two-step process: the activation of the carboxylic acid groups followed by the formation of stable amide bonds with amine groups on the surface and the target molecule.[3]

The polyethylene (B3416737) glycol (PEG) spacer, although short in this compound, offers several advantages, including increased hydrophilicity of the modified surface, which can help to reduce non-specific protein adsorption.[4] This property is crucial for enhancing the biocompatibility of medical devices and improving the signal-to-noise ratio in biosensor applications.[4]

Principle of Bioconjugation

The covalent attachment of this compound to amine-functionalized surfaces is achieved through carbodiimide (B86325) chemistry. The carboxylic acid groups of this compound are first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[3] EDC facilitates the formation of a highly reactive but unstable O-acylisourea intermediate. Sulfo-NHS is then added to convert this intermediate into a more stable, amine-reactive Sulfo-NHS ester.[3] This ester readily reacts with primary amines on the surface to form a stable amide bond.[5] The second carboxylic acid group on the now surface-bound PEG linker can then be similarly activated to conjugate an amine-containing molecule of interest.

G cluster_activation Activation Step cluster_conjugation Conjugation Step BisPEG1_acid This compound (-COOH) Activated_PEG Amine-Reactive Sulfo-NHS Ester BisPEG1_acid->Activated_PEG  Activation (pH 4.5-6.0) EDC_NHS EDC + Sulfo-NHS EDC_NHS->BisPEG1_acid Functionalized_Surface PEGylated Surface Activated_PEG->Functionalized_Surface  Amide Bond Formation (pH 7.0-8.0) Amine_Surface Amine-Functionalized Surface (-NH2) Amine_Surface->Functionalized_Surface

Figure 1: Reaction scheme for surface functionalization with this compound.

Data Presentation

The following tables summarize key physicochemical properties of this compound and representative reaction conditions for surface functionalization. Note that optimal conditions may vary depending on the specific substrate and biomolecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight162.14 g/mol [2]
Chemical FormulaC6H10O5[2]
Purity≥95%[1]
Functional GroupsHomobifunctional Carboxylic Acid (-COOH)[1]
SolubilitySoluble in water, DMSO, DMF

Table 2: Representative Reaction Conditions for Surface Functionalization

ParameterRecommended RangeReference
This compound Concentration1-10 mM[3]
EDC:this compound Molar Ratio2:1 to 10:1
Sulfo-NHS:this compound Molar Ratio2:1 to 5:1
Activation Buffer pH4.5 - 6.0 (e.g., MES buffer)
Conjugation Buffer pH7.0 - 8.0 (e.g., PBS buffer)[5]
Activation Time15 - 30 minutes at room temperature[3]
Conjugation Time2 hours at room temperature to overnight at 4°C[3]
Quenching Reagent50 mM Tris-HCl or Hydroxylamine[5]

Experimental Protocols

The following are detailed protocols for the functionalization of different surfaces using this compound.

Protocol 1: Functionalization of Amine-Coated Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles that have been pre-functionalized with amine groups.

Materials and Reagents:

  • Amine-functionalized nanoparticles

  • This compound

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.4

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in anhydrous DMSO immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, dilute the this compound stock solution in Activation Buffer to a final concentration of 5 mM.

    • Add EDC and Sulfo-NHS from their stock solutions to the this compound solution to achieve a final concentration of 10 mM each.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to generate the amine-reactive Sulfo-NHS ester.

  • Conjugation to Nanoparticles:

    • Resuspend the amine-functionalized nanoparticles in PBS, pH 7.4, at a concentration of 1-10 mg/mL.

    • Add the activated this compound solution to the nanoparticle suspension. The volume added should result in a 10- to 50-fold molar excess of the linker relative to the estimated surface amine groups on the nanoparticles.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with continuous gentle mixing.

  • Washing and Quenching:

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant and resuspend the nanoparticles in Washing Buffer.

    • Repeat the centrifugation and resuspension steps two more times to remove unreacted linker and byproducts.

    • Resuspend the nanoparticles in Quenching Buffer and incubate for 30 minutes at room temperature to deactivate any remaining reactive esters.

    • Wash the nanoparticles three more times with Washing Buffer.

  • Final Preparation:

    • Resuspend the this compound functionalized nanoparticles in the desired buffer for storage or further applications.

G cluster_workflow Nanoparticle Functionalization Workflow start Start reagent_prep Prepare Reagents (this compound, EDC, Sulfo-NHS) start->reagent_prep activation Activate this compound (EDC/Sulfo-NHS, pH 6.0) reagent_prep->activation conjugation Conjugate to Amine-Nanoparticles (pH 7.4) activation->conjugation wash_quench Wash and Quench (PBS, Tris Buffer) conjugation->wash_quench final_product PEGylated Nanoparticles wash_quench->final_product

Figure 2: Experimental workflow for nanoparticle functionalization.

Protocol 2: Surface Modification of Biosensors

This protocol details the functionalization of a gold biosensor surface. It assumes the surface has been pre-coated with a self-assembled monolayer (SAM) of an amine-terminated thiol.

Materials and Reagents:

  • Amine-functionalized gold biosensor chip

  • This compound

  • EDC

  • Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST), pH 7.4

  • Quenching Buffer: 1 M Ethanolamine, pH 8.5

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound, EDC, and Sulfo-NHS in anhydrous DMSO as described in Protocol 1.

  • Activation of this compound:

    • Prepare the activated this compound solution in Activation Buffer as described in Protocol 1.

  • Surface Coupling:

    • Immediately apply the activated this compound solution to the amine-functionalized biosensor surface, ensuring complete coverage.

    • Incubate for 2 hours at room temperature in a humidified chamber to prevent evaporation.

  • Washing:

    • Remove the coupling solution and wash the biosensor surface thoroughly three times with Washing Buffer.

    • Perform a final rinse with deionized water.

  • Immobilization of Biomolecule (Optional):

    • To immobilize an amine-containing biomolecule (e.g., an antibody), activate the terminal carboxyl group of the surface-bound this compound.

    • Prepare a fresh solution of 10 mM EDC and 10 mM Sulfo-NHS in Activation Buffer.

    • Apply this solution to the PEGylated surface and incubate for 15-30 minutes at room temperature.

    • Wash the surface with ice-cold PBS, pH 7.4.

    • Immediately apply the biomolecule solution (0.1-1.0 mg/mL in PBS, pH 7.4) and incubate for 2 hours at room temperature.

  • Quenching:

    • Remove the biomolecule solution and wash the surface with PBST.

    • Apply the Quenching Buffer and incubate for 30 minutes at room temperature.

  • Final Wash:

    • Wash the surface three times with PBST. The biosensor is now ready for use.

G cluster_workflow Biosensor Surface Modification Workflow start Start activate_peg Activate this compound (EDC/Sulfo-NHS) start->activate_peg couple_to_surface Couple to Amine-Surface activate_peg->couple_to_surface wash1 Wash Surface couple_to_surface->wash1 activate_surface_peg Activate Surface-Bound PEG (EDC/Sulfo-NHS) wash1->activate_surface_peg immobilize_biomolecule Immobilize Biomolecule activate_surface_peg->immobilize_biomolecule quench Quench Unreacted Sites immobilize_biomolecule->quench wash2 Final Wash quench->wash2 end Functionalized Biosensor wash2->end

Figure 3: Workflow for biosensor surface modification and biomolecule immobilization.

Application to Medical Device Surfaces

The functionalization of medical device surfaces with this compound follows a similar principle to the protocols described above. The key is to first introduce amine functionalities onto the device surface. This can be achieved through various methods depending on the material of the device, such as plasma treatment or silanization with amine-containing silanes (e.g., (3-aminopropyl)triethoxysilane). Once the surface is amine-functionalized, the protocols for coupling this compound can be adapted. The resulting PEGylated surface can enhance the biocompatibility of the device by reducing protein fouling and subsequent inflammatory responses.

Surface Characterization

The success of the surface functionalization can be confirmed using various surface analysis techniques.

Table 3: Techniques for Surface Characterization

TechniqueInformation Provided
X-ray Photoelectron Spectroscopy (XPS) Provides elemental composition and chemical state information, confirming the presence of nitrogen (from amide bonds) and changes in carbon and oxygen signals upon PEGylation.
Fourier-Transform Infrared Spectroscopy (FTIR) Detects the vibrational modes of chemical bonds, allowing for the identification of amide bond formation (typically around 1650 cm⁻¹) and the characteristic C-O-C stretch of the PEG backbone.
Contact Angle Goniometry Measures the surface hydrophilicity. A decrease in the water contact angle after PEGylation indicates a more hydrophilic surface.
Atomic Force Microscopy (AFM) Provides topographical information and can be used to assess changes in surface roughness and morphology after modification.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC/Sulfo-NHS (hydrolyzed)- Incorrect buffer pH- Presence of primary amines in buffers (e.g., Tris)- Use fresh, anhydrous EDC and Sulfo-NHS solutions.- Ensure activation is performed at pH 4.5-6.0 and conjugation at pH 7.0-8.0.- Use amine-free buffers such as MES and PBS for activation and conjugation steps.
Non-specific Binding - Incomplete quenching of reactive esters- Insufficient washing- Ensure thorough quenching with an appropriate reagent (e.g., ethanolamine, Tris).- Increase the number and duration of washing steps.
Aggregation of Nanoparticles - High degree of cross-linking- Inappropriate buffer conditions- Optimize the molar ratio of this compound to nanoparticles.- Ensure the buffer maintains the colloidal stability of the nanoparticles throughout the process.

By following these detailed application notes and protocols, researchers can effectively utilize this compound for the surface functionalization of a wide range of materials for various applications in research, diagnostics, and drug development.

References

Application Notes and Protocols for "Bis-PEG1-acid" as a Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[2]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the aqueous solubility of the PROTAC molecule.[1][3] The length and flexibility of the PEG linker are crucial parameters for optimizing the geometry of the ternary complex to facilitate efficient protein degradation.[2]

"Bis-PEG1-acid": A Homobifunctional Linker for PROTAC Synthesis

"this compound" is a short, hydrophilic, and homobifunctional PEG linker. It contains two terminal carboxylic acid groups, making it suitable for conjugating two different amine-containing molecules, such as a POI ligand and an E3 ligase ligand, through the formation of stable amide bonds.[4] The use of a short PEG linker like this compound can be advantageous in cases where a more rigid and defined distance between the POI and E3 ligase is required for optimal ternary complex formation.

Quantitative Data: Performance of PEG1-Linker Containing PROTACs

The following table summarizes the in vitro performance of single amino acid-based PROTACs targeting the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML). These PROTACs utilize a PEG1 linker, demonstrating the potential of short PEG linkers in developing potent protein degraders. The data is from studies conducted in K562 cells.[5]

PROTAC NameDC50 (nM)Dmax (%)IC50 (nM)
Arg-PEG1-Dasa0.8598.80.3595
Lys-PEG1-Dasa<1>90<0.5
Leu-PEG1-Dasa<1>90<0.5
Phe-PEG1-Dasa<1>90<0.5

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step procedure for the synthesis of a PROTAC using this compound, an amine-containing POI ligand (Ligand-NH2), and an amine-containing E3 ligase ligand (E3-Ligand-NH2).

Materials:

  • This compound

  • Ligand-NH2 (amine-functionalized POI binder)

  • E3-Ligand-NH2 (amine-functionalized E3 ligase binder)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

  • Preparative HPLC system

Step 1: Synthesis of the Mono-functionalized Linker Intermediate (Ligand-PEG1-acid)

  • In a clean, dry flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes to activate one of the carboxylic acid groups.

  • In a separate flask, dissolve Ligand-NH2 (1.0 equivalent) in anhydrous DMF.

  • Slowly add the solution of Ligand-NH2 to the activated this compound solution.

  • Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Ligand-PEG1-acid intermediate.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the Ligand-PEG1-acid intermediate (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the remaining carboxylic acid group.

  • In a separate flask, dissolve the E3-Ligand-NH2 (1.1 equivalents) in anhydrous DMF.

  • Slowly add the E3-Ligand-NH2 solution to the activated intermediate solution.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Western Blot Analysis of PROTAC-mediated Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in a cell line following treatment with a PROTAC.

Materials:

  • Cell line of interest (e.g., K562)

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: The next day, treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add lysis buffer to each well, incubate on ice for 15-30 minutes, and then collect the cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 and Dmax values from the dose-response curve.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Induces Proximity Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow using this compound start Start Materials: - this compound - Ligand-NH2 (POI) - E3-Ligand-NH2 step1 Step 1: Mono-functionalization Activate one carboxyl group of this compound with HATU/DIPEA. React with Ligand-NH2. start->step1 intermediate Intermediate: Ligand-PEG1-acid step1->intermediate step2 Step 2: Final Coupling Activate remaining carboxyl group with HATU/DIPEA. React with E3-Ligand-NH2. intermediate->step2 purification Purification (Preparative HPLC) step2->purification final_product Final PROTAC purification->final_product

Caption: Workflow for PROTAC synthesis using this compound.

BCR_ABL_Pathway cluster_pathway Targeted Degradation of BCR-ABL BCR_ABL BCR-ABL (Oncogenic Kinase) Downstream Downstream Signaling Pathways (e.g., JAK-STAT, PI3K-AKT) BCR_ABL->Downstream Degradation Proteasomal Degradation BCR_ABL->Degradation Targeted by Proliferation Cell Proliferation & Survival in CML Downstream->Proliferation PROTAC BCR-ABL PROTAC (with PEG1 linker) PROTAC->Degradation Induces

Caption: Targeted degradation of BCR-ABL signaling pathway.

References

Step-by-Step Guide to "Bis-PEG1-acid" Bioconjugation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to utilizing "Bis-PEG1-acid," a homobifunctional crosslinker, for various bioconjugation applications. These protocols are intended to serve as a starting point for developing robust and efficient conjugation strategies for proteins, antibodies, surfaces, and nanoparticles.

Introduction to this compound Bioconjugation

This compound is a short, hydrophilic, and homobifunctional crosslinker featuring a terminal carboxylic acid group at each end of a single polyethylene (B3416737) glycol (PEG) unit.[1][2] This linker is particularly useful for introducing a minimal PEG spacer to bioconjugates, which can enhance water solubility and reduce potential immunogenicity of the conjugated molecule.[3] The two carboxylic acid groups can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds, making it a versatile tool for crosslinking and modification of biomolecules.[1][2]

The primary mechanism of conjugation involves a two-step carbodiimide (B86325) reaction. First, the carboxylic acid groups are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester. Subsequently, this activated linker readily reacts with primary amine groups on the target biomolecule(s) to form a covalent amide linkage.[4][5]

Quantitative Data Summary

While specific reaction yields and optimal molar ratios are highly dependent on the specific biomolecules and reaction conditions, the following table provides a general overview of the properties of this compound and recommended starting conditions for bioconjugation reactions.

ParameterValue/RangeNotes
Molecular Weight 162.14 g/mol [1]
Purity ≥95%High purity is crucial for reproducible results.
Functional Groups Two terminal carboxylic acids (-COOH)Homobifunctional linker.[1][2]
Spacer Arm Length ~7.5 ÅA very short and discrete PEG linker.
Activation Reagents EDC and NHS (or Sulfo-NHS)Carbodiimide crosslinking chemistry.[4][5]
Activation pH 4.5 - 6.0Optimal for EDC/NHS activation of carboxylic acids.[4]
Conjugation pH 7.2 - 8.5Optimal for the reaction of NHS esters with primary amines.[4]
Recommended Molar Ratio (Linker:Biomolecule) 10:1 to 50:1This should be empirically optimized for each application.
Recommended Molar Ratio (EDC/NHS:Linker) 1.5:1 to 5:1A slight excess of activating agents is typically used.[5]
Reaction Time (Activation) 15 - 30 minutes at room temperature[5]
Reaction Time (Conjugation) 1 - 4 hours at room temperature or overnight at 4°CLonger incubation may increase yield but also hydrolysis.
Stability of Amide Bond HighAmide bonds are generally stable under physiological conditions.

Experimental Protocols

General Two-Step EDC/NHS Activation and Conjugation to a Protein

This protocol describes the general method for conjugating this compound to a protein containing accessible primary amines.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., MES or PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

    • Dissolve the protein in the appropriate buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, mix this compound with EDC and NHS/Sulfo-NHS in Activation Buffer. A molar excess of EDC and NHS over the linker is recommended (e.g., 2-fold to 5-fold).

    • Incubate for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution in Conjugation Buffer. The pH of the reaction mixture should be between 7.2 and 8.0 for efficient conjugation to primary amines.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Workflow for Two-Step Protein Conjugation

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_purification Purification linker This compound activated_linker Activated Bis-PEG1-NHS Ester linker->activated_linker 15-30 min, RT reagents EDC + NHS/Sulfo-NHS reagents->activated_linker conjugate Protein-NH-CO-PEG1-CO-NH-Protein (Crosslinked Product) activated_linker->conjugate 1-4 h, RT or O/N, 4°C protein Protein-NH2 protein->conjugate quenching Quench with Tris Buffer conjugate->quenching purification Desalting Column quenching->purification final_product Purified Conjugate purification->final_product G cluster_step1 Step 1: Linker Attachment cluster_step2 Step 2: Biomolecule Immobilization cluster_result Final Product surface_nh2 Amine-Functionalized Surface surface_cooh Carboxyl-Terminated Surface surface_nh2->surface_cooh Reaction with one end of the linker activated_linker Activated Bis-PEG1-NHS Ester activated_linker->surface_cooh activated_surface Activated Surface-NHS Ester surface_cooh->activated_surface EDC/Sulfo-NHS Activation immobilized_biomolecule Immobilized Biomolecule activated_surface->immobilized_biomolecule biomolecule Biomolecule-NH2 biomolecule->immobilized_biomolecule final_surface Functionalized Surface immobilized_biomolecule->final_surface G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (ADC) receptor Tumor Cell Receptor (e.g., HER2/EGFR) adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization (Endocytosis) lysosome Lysosome endosome->lysosome 3. Trafficking payload Released Cytotoxic Payload lysosome->payload 4. Payload Release target Intracellular Target (e.g., DNA, Microtubules) payload->target 5. Target Engagement apoptosis Apoptosis target->apoptosis 6. Cell Death G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand (e.g., EGF) egfr EGFR ligand->egfr Activation ras RAS egfr->ras pi3k PI3K egfr->pi3k adc Anti-EGFR ADC adc->egfr Inhibition & Internalization raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt AKT pi3k->akt akt->proliferation

References

Application Notes: Covalent Conjugation of Primary Amines using Bis-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis-PEG1-acid is a homobifunctional crosslinker characterized by two terminal carboxylic acid groups separated by a single polyethylene (B3416737) glycol (PEG) spacer. This reagent is a versatile tool for the covalent attachment and conjugation of molecules that possess primary amine groups, such as proteins, peptides, and amine-modified surfaces.[1][2] The presence of the PEG spacer enhances the hydrophilicity and solubility of the resulting conjugates.[3] The reaction between this compound and primary amines results in the formation of a stable amide bond. However, this reaction is not spontaneous and necessitates the activation of the carboxylic acid groups.[4][5]

Principle of Reaction

The covalent conjugation of primary amines using this compound is a two-step process that first involves the activation of the carboxyl groups, followed by the coupling to the amine-containing molecule. The most common and efficient method for this activation utilizes a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5]

  • Activation: EDC reacts with the carboxylic acid groups of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[4][5]

  • Formation of a Stable Ester: NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester. This ester is less susceptible to hydrolysis and reacts efficiently with primary amines.[4][6]

  • Amine Coupling: The NHS ester reacts with a primary amine (-NH2) on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[6]

The primary competing side reaction is the hydrolysis of the NHS ester in aqueous solutions, which reverts the ester back to the unreactive carboxylic acid.[6] The rate of this hydrolysis increases with pH.[6]

Applications

The reaction of this compound with primary amines is widely used in various bioconjugation applications:

  • PEGylation of Proteins and Peptides: The attachment of PEG chains to therapeutic proteins and peptides can improve their pharmacokinetic and pharmacodynamic properties by increasing solubility, enhancing stability, and reducing immunogenicity.[3]

  • Antibody-Drug Conjugate (ADC) Development: this compound can be used as a linker to conjugate cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.[3]

  • Surface Modification: Immobilization of biomolecules onto surfaces such as microplates, beads, or sensors for applications in diagnostics and immunoassays.[4]

  • Hydrogel Formation: Crosslinking of amine-containing polymers to form hydrogels for tissue engineering and drug delivery applications.[3]

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking using this compound

This protocol describes a general method for crosslinking two different proteins containing primary amines using this compound.

Materials

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein A and Protein B to be crosslinked

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.[4]

    • Prepare solutions of Protein A and Protein B in the Conjugation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound stock solution with Activation Buffer to a final concentration of 1-5 mM.[4]

    • Add EDC and Sulfo-NHS stock solutions to achieve a final concentration of 10 mM each.[4]

    • Incubate the mixture for 15 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester of this compound.[4]

  • Conjugation to Protein A:

    • Add a 10- to 50-fold molar excess of the activated this compound solution to the Protein A solution. The optimal molar ratio should be determined empirically for each specific application.[3]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[3]

  • Purification of Activated Protein A (Optional but Recommended):

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography (desalting) column equilibrated with Conjugation Buffer.

  • Conjugation to Protein B:

    • Add Protein B to the solution containing the activated Protein A. A molar ratio of 1:1 (Protein A to Protein B) is a good starting point, but the optimal ratio may need to be determined experimentally.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[3]

    • Incubate for 15 minutes at room temperature.[3]

  • Purification of Crosslinked Product:

    • Purify the crosslinked protein conjugate from unreacted proteins and byproducts using size-exclusion chromatography.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight, indicating successful crosslinking.[3]

Protocol 2: Covalent Immobilization of a Peptide to an Amine-Functionalized Surface

This protocol details the steps for covalently attaching a peptide to an amine-functionalized surface using this compound as a crosslinker.

Materials

  • This compound

  • EDC and Sulfo-NHS

  • Amine-functionalized surface (e.g., microplate, beads)

  • Peptide with a primary amine group

  • Activation Buffer: 0.1 M MES, pH 6.0[4]

  • Washing Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST)

  • Conjugation Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M ethanolamine, pH 8.5

Procedure

  • Reagent Preparation:

    • Prepare stock solutions of this compound, EDC, and Sulfo-NHS as described in Protocol 1.

    • Dissolve the peptide in Conjugation Buffer.

  • Activation of this compound:

    • Activate the this compound with EDC and Sulfo-NHS in Activation Buffer as described in Protocol 1 (Step 2).

  • Surface Coupling of Activated Linker:

    • Immediately add the activated this compound solution to the amine-functionalized surface, ensuring complete coverage.[4]

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the coupling solution and wash the surface thoroughly three times with Washing Buffer (PBST) to remove unreacted linker and byproducts.[4]

    • Perform a final rinse with high-purity water.[4] The surface is now functionalized with this compound, presenting a terminal carboxyl group.

  • Activation of Surface Carboxyl Groups:

    • Prepare a fresh solution of 10 mM EDC and 10 mM Sulfo-NHS in Activation Buffer.[4]

    • Add this solution to the this compound functionalized surface and incubate for 15 minutes at room temperature.[4]

  • Washing:

    • Wash the surface three times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.

  • Peptide Conjugation:

    • Immediately add the peptide solution (in Conjugation Buffer) to the activated surface.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Final Washing:

    • Remove the peptide solution.

    • Add the Quenching Buffer and incubate for 30 minutes at room temperature to block any unreacted NHS esters.

    • Wash the surface three times with PBST. The peptide is now covalently immobilized on the surface.

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Conjugation

ParameterActivation StepCoupling Step
pH 4.5 - 6.0[5]7.2 - 8.0[5]
Typical Buffer MES[4]PBS[3]
Key Reagents This compound, EDC, Sulfo-NHS[4]Amine-containing molecule
Molar Ratio (Linker:EDC:NHS) 1:1.5:1.5 to 1:2:2[3]N/A
Molar Excess of Activated Linker to Amine N/A10- to 50-fold[3]
Reaction Time 15 - 30 minutes[3][6]2 hours to overnight[3]
Temperature Room Temperature[3]4°C or Room Temperature[3]

Table 2: Troubleshooting Low Bioconjugation Yield

Potential CauseSuggested SolutionReference
Inactive NHS Ester NHS esters are moisture-sensitive. Store desiccated at -20°C and warm to room temperature before opening. Prepare EDC/NHS solutions fresh.[6]
Suboptimal pH Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.0.[6]
Presence of Primary Amines in Buffers Avoid using buffers containing primary amines (e.g., Tris, glycine) during the coupling reaction as they will compete.[7]
Insufficient Linker Concentration The competing hydrolysis reaction has a greater impact at low linker concentrations. Optimize the molar excess of the activated linker.[6]

Mandatory Visualization

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) cluster_side_reaction Competing Side Reaction BisPEG1_acid This compound Activated_Linker Amine-Reactive Sulfo-NHS Ester BisPEG1_acid->Activated_Linker EDC_NHS EDC + Sulfo-NHS EDC_NHS->Activated_Linker Primary_Amine Primary Amine (e.g., Protein, Peptide) Conjugate Stable Amide Bond (Conjugate) Activated_Linker->Conjugate Inactive_Acid Inactive Carboxylic Acid Activated_Linker->Inactive_Acid Primary_Amine->Conjugate Water H2O (Hydrolysis) Water->Inactive_Acid

Caption: Workflow of this compound activation and amine coupling.

logical_relationship Start Start: this compound + Amine-Containing Molecule Activate Activate Carboxyl Groups with EDC/Sulfo-NHS Start->Activate Couple Couple Activated Linker to Primary Amine Activate->Couple Quench Quench Reaction (e.g., with Tris or Hydroxylamine) Couple->Quench Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purify Analyze Analyze Product (e.g., SDS-PAGE) Purify->Analyze End End: Purified Conjugate Analyze->End

Caption: Logical workflow for a typical bioconjugation experiment.

References

Application Notes: Amine-to-Carboxyl Crosslinking using Bis-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG1-acid is a homobifunctional crosslinking reagent that contains two terminal carboxylic acid groups separated by a single polyethylene (B3416737) glycol (PEG) spacer. This reagent is utilized for covalently linking molecules containing primary amines through the formation of stable amide bonds. The carboxylic acid groups are first activated, typically using a carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process converts the carboxyl groups into amine-reactive NHS esters, which then readily react with primary amines on target molecules.

The PEG spacer provides hydrophilicity and flexibility to the crosslinked conjugate, which can be advantageous in biological applications by improving solubility and reducing non-specific interactions. This methodology is widely employed in bioconjugation, including the development of antibody-drug conjugates (ADCs), immobilization of proteins on surfaces for biosensors, and the formation of peptide and protein conjugates.[1][2][3]

Chemical Reaction Pathway

The crosslinking reaction proceeds in two main stages. First, the carboxylic acid groups of this compound are activated by a carbodiimide, such as EDC, to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. To improve the efficiency and stability of the reaction, NHS or Sulfo-NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS or Sulfo-NHS ester. This ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, with the release of NHS or Sulfo-NHS.

G cluster_activation Activation Step (pH 4.5-7.2) cluster_coupling Coupling Step (pH 7.2-8.5) Bis_PEG1_Acid This compound (-COOH) O_acylisourea O-acylisourea intermediate Bis_PEG1_Acid->O_acylisourea + EDC EDC EDC NHS_ester Amine-reactive NHS ester O_acylisourea->NHS_ester + NHS / Sulfo-NHS NHS NHS / Sulfo-NHS Conjugate Stable Amide Bond (-CO-NH-) NHS_ester->Conjugate + Amine-containing Molecule Amine_Molecule Amine-containing Molecule (-NH2) Amine_Molecule->Conjugate G cluster_workflow Experimental Workflow start Start prepare_reagents Prepare Reagents (this compound, EDC, Sulfo-NHS, Buffers) start->prepare_reagents activate_linker Activate this compound with EDC/Sulfo-NHS (15 min, RT) prepare_reagents->activate_linker couple_to_surface Couple to Amine-Functionalized Surface (2h RT or overnight 4°C) activate_linker->couple_to_surface wash_surface1 Wash Surface (remove excess linker) couple_to_surface->wash_surface1 activate_surface Activate Surface-Bound Carboxyl Groups with EDC/Sulfo-NHS (15 min, RT) wash_surface1->activate_surface immobilize_protein Immobilize Target Protein (2h RT or overnight 4°C) activate_surface->immobilize_protein quench Quench Reaction (30 min, RT) immobilize_protein->quench wash_surface2 Final Wash (remove unbound protein) quench->wash_surface2 end End wash_surface2->end

References

Application Notes and Protocols for Bis-PEG1-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis-PEG1-acid in Targeted Drug Delivery

This compound is a homobifunctional crosslinker integral to the advancement of targeted drug delivery systems. Its structure features a short polyethylene (B3416737) glycol (PEG) spacer with a carboxylic acid group at each terminus. This design allows for the covalent conjugation of therapeutic agents, targeting ligands, and nanoparticles, creating sophisticated drug delivery vehicles with enhanced efficacy and reduced side effects. The PEG component imparts "stealth" characteristics, reducing immunogenicity and increasing circulation time, while the terminal carboxyl groups provide reactive handles for stable amide bond formation with amine-containing molecules.[1][2]

The versatility of this compound and its longer-chain analogs lies in their ability to link different components of a drug delivery system. For instance, one carboxyl group can be used to anchor the linker to a nanoparticle core, while the other can be conjugated to a targeting moiety, such as an antibody or a peptide, that directs the nanoparticle to a specific cell type, like a cancer cell. This targeted approach ensures that the therapeutic payload is delivered directly to the site of action, minimizing off-target toxicity.

Principle of Bioconjugation

The primary method for utilizing this compound in bioconjugation is through the formation of amide bonds. The carboxylic acid groups of this compound are not inherently reactive towards amines and require activation. This is most commonly achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3]

The activation process proceeds in two steps:

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on this compound to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable Intermediate: NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS or Sulfo-NHS ester. This ester is less susceptible to hydrolysis in aqueous solutions and efficiently reacts with primary amines on the targeting ligand or drug molecule to form a stable amide bond.

Applications in Targeted Drug Delivery

This compound and similar dicarboxylic acid PEG linkers are employed in the development of various nanocarriers for targeted therapy:

  • Functionalization of Nanoparticles: this compound can be used to coat the surface of nanoparticles (e.g., gold nanoparticles, polymeric nanoparticles) to provide a hydrophilic shield and present carboxylic acid groups for further functionalization.[4][5]

  • Antibody-Drug Conjugates (ADCs): In the context of ADCs, Bis-PEG-acid linkers can be used to attach a cytotoxic drug to an antibody, although in this application, heterobifunctional PEGs are more common to ensure specific conjugation.[1][6]

  • Targeted Liposomes: Bis-PEG-acid can be incorporated into liposomal formulations to create a hydrophilic corona that prolongs circulation time. The terminal carboxyl groups can then be used to attach targeting ligands.

  • Polymeric Nanoparticles for Cancer Therapy: Bis-PEG-acid is a key component in the synthesis of block copolymers like poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) with a terminal carboxyl group. These copolymers self-assemble into nanoparticles that can encapsulate hydrophobic drugs. The terminal carboxyl group is then used to attach a targeting ligand.

Quantitative Data on Bis-PEG-acid Functionalized Nanoparticles

The following tables summarize key quantitative data from studies utilizing carboxyl-terminated PEG linkers in the formulation of targeted drug delivery systems. While specific data for "this compound" is limited in the literature, the presented data for similar carboxylated PEG linkers provide valuable insights into the expected performance characteristics.

Table 1: Physicochemical Properties of Carboxyl-Terminated PEGylated Nanoparticles

Nanoparticle TypeTargeting LigandDrugParticle Size (nm)Zeta Potential (mV)Reference
PLGA-PEG-COOHAptamer (A10)Docetaxel120 ± 15-35 ± 5
Gold NanoshellsAntibody-~150-40 to -50
PLGAAnti-HER2 AntibodyDocetaxel260 ± 12-18.5 ± 1.2[7]
PLGA-PEGAnti-HER2 AntibodyDocetaxel285 ± 15-25.3 ± 2.1[7]
PLGA-PEGFolatePaclitaxel230.8 ± 4.7-27.4 ± 0.6[8]

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle TypeDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
PLGA-PEGPaclitaxel~5~80
PLGADocetaxel4.8 ± 0.578 ± 4[7]
PLGA-PEGDocetaxel4.2 ± 0.472 ± 3[7]
PLGA-PEGPaclitaxel0.25 (w/w)31.9[8]
PSA-PEGPaclitaxel70.5283.28[9]

Table 3: In Vivo Tumor Targeting and Efficacy

Nanoparticle TypeTargeting LigandAnimal ModelTumor Growth InhibitionReference
PLGA-PEG-AptamerAptamer (A10)Prostate Cancer XenograftSignificantly higher than non-targeted nanoparticles
PE-NPs-HERAnti-HER2 Fab'HER2-overexpressing tumor xenograftFinal mean tumor load of 13 ± 6 mm³[10]
PTX-loaded NPs-TLT tumor-bearing miceGreater than Taxol®[11]
ADNsTrastuzumabHER2 positive breast cancer cellsSynergistic treatment efficacy[12]

Experimental Protocols

Protocol 1: General Procedure for Activation of this compound with EDC/Sulfo-NHS

This protocol describes the activation of the carboxyl groups of this compound to make them reactive towards primary amines.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for dissolving this compound)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO if it is not readily soluble in the activation buffer.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer. EDC is susceptible to hydrolysis.

  • Activation Reaction:

    • In a microcentrifuge tube, dissolve this compound in the Activation Buffer to the desired concentration.

    • Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Vortex the mixture gently and incubate for 15-30 minutes at room temperature.

  • Use Activated Linker: The activated this compound (now an NHS-ester) is now ready for conjugation to an amine-containing molecule. It should be used immediately.

Protocol 2: Conjugation of a Targeting Peptide to Carboxylated Nanoparticles

This protocol outlines the steps for conjugating an amine-containing targeting peptide to nanoparticles that have been surface-functionalized with this compound (presenting a terminal carboxyl group).

Materials:

  • Carboxyl-terminated nanoparticles (e.g., PLGA-PEG-COOH nanoparticles)

  • Targeting peptide with a primary amine group

  • EDC and Sulfo-NHS

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20

Procedure:

  • Wash Nanoparticles:

    • Centrifuge the carboxylated nanoparticle suspension to form a pellet.

    • Remove the supernatant and resuspend the nanoparticles in Activation Buffer.

    • Repeat the washing step twice to remove any storage buffers or contaminants.

  • Activate Nanoparticles:

    • Resuspend the washed nanoparticles in Activation Buffer.

    • Add freshly prepared EDC and Sulfo-NHS solutions to the nanoparticle suspension. The optimal concentration of EDC/Sulfo-NHS should be determined empirically but is typically in the range of 2-5 mg/mL.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Wash Activated Nanoparticles:

    • Centrifuge the activated nanoparticles to remove excess EDC and Sulfo-NHS.

    • Resuspend the pellet in Coupling Buffer. Repeat the wash step once more with Coupling Buffer.

  • Conjugation to Peptide:

    • Dissolve the targeting peptide in Coupling Buffer.

    • Add the peptide solution to the activated nanoparticle suspension. The molar ratio of peptide to nanoparticles will need to be optimized.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quench Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to deactivate any unreacted NHS-esters.

  • Wash and Purify Conjugates:

    • Centrifuge the nanoparticle-peptide conjugates.

    • Remove the supernatant containing unbound peptide and quenching agent.

    • Wash the conjugates three times with Washing Buffer.

    • Resuspend the final purified conjugates in a suitable storage buffer.

Visualizations

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Nanoparticle and Targeting Ligand BisPEG This compound (-COOH) ActivatedPEG Amine-Reactive NHS-ester PEG BisPEG->ActivatedPEG Activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->ActivatedPEG Nanoparticle Amine-Functionalized Nanoparticle ActivatedPEG->Nanoparticle Amide Bond Formation TargetingLigand Targeting Ligand (e.g., Antibody, Peptide) with -NH2 group ActivatedPEG->TargetingLigand Amide Bond Formation FinalNP Targeted Drug Delivery Nanoparticle Nanoparticle->FinalNP Drug Therapeutic Drug Drug->FinalNP Encapsulated

Caption: General workflow for creating a targeted drug delivery nanoparticle using this compound.

G cluster_workflow Experimental Workflow NP_synthesis 1. Nanoparticle Synthesis PEG_functionalization 2. Surface Functionalization with this compound NP_synthesis->PEG_functionalization Activation 3. Activation of -COOH with EDC/NHS PEG_functionalization->Activation Ligand_conjugation 4. Conjugation of Targeting Ligand Activation->Ligand_conjugation Drug_loading 5. Drug Loading Ligand_conjugation->Drug_loading Purification 6. Purification and Characterization Drug_loading->Purification In_vitro_testing 7. In Vitro Cell Studies Purification->In_vitro_testing In_vivo_testing 8. In Vivo Animal Studies In_vitro_testing->In_vivo_testing

Caption: Step-by-step experimental workflow for the development and evaluation of a targeted nanoparticle.

G TargetedNP Targeted Nanoparticle (e.g., HER2-Targeted) Receptor Cell Surface Receptor (e.g., HER2) TargetedNP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Apoptosis Apoptosis/ Cell Death DrugRelease->Apoptosis

Caption: Signaling pathway for a targeted nanoparticle inducing apoptosis in a cancer cell.

References

Application Notes and Protocols for Bis-PEG1-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. "Bis-PEG1-acid" is a homobifunctional polyethylene (B3416737) glycol (PEG) linker that offers a simple and effective means of conjugating amine-containing payloads to antibodies.

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. This compound, also known as 3,3'-(ethane-1,2-diylbis(oxy))dipropanoic acid, is a short-chain PEG linker with two terminal carboxylic acid groups.[1][2] These carboxylic acid moieties can be activated to react with primary amine groups, such as the lysine (B10760008) residues on an antibody and an amine-functionalized cytotoxic payload, to form stable amide bonds.[1][3] The inclusion of the hydrophilic PEG spacer can enhance the solubility and stability of the resulting ADC, potentially reducing aggregation and immunogenicity.[4][5]

Physicochemical Properties of this compound

A clear understanding of the properties of this compound is essential for its effective application in ADC development.

PropertyValueReference
Chemical Name 3,3'-(ethane-1,2-diylbis(oxy))dipropanoic acid[1]
Molecular Formula C6H10O5[1]
Molecular Weight 162.14 g/mol [1][6]
CAS Number 5961-83-1[1]
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF[1]
Functional Groups Two terminal carboxylic acids[1][3]
Reactivity Reacts with primary amines in the presence of activators[1][3]

Mechanism of Action and Application in ADCs

This compound is a non-cleavable linker, meaning the payload is released upon the degradation of the antibody backbone within the target cell's lysosome.[] The general mechanism of an ADC utilizing a non-cleavable linker like this compound is as follows:

  • Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to the target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.[3]

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

  • Degradation and Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the antibody is degraded into amino acids. This degradation releases the payload, which is still attached to the linker and a residual amino acid from the antibody.

  • Cytotoxicity: The released payload-linker-amino acid complex can then exert its cytotoxic effect, leading to cancer cell death.[3]

The homobifunctional nature of this compound allows for a two-step conjugation strategy, which is detailed in the protocols below.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis and characterization of an ADC using this compound. These protocols are intended as a starting point and may require optimization for specific antibodies, payloads, and desired drug-to-antibody ratios (DAR).

Protocol 1: Activation of Cytotoxic Payload with this compound

This protocol describes the activation of one of the carboxylic acid groups on this compound and its conjugation to an amine-containing cytotoxic payload.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE, Doxorubicin)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

    • Dissolve the amine-containing cytotoxic payload in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a reaction vessel, combine this compound with a 1.5 to 2-fold molar excess of both EDC and NHS.

    • Vortex or stir the mixture briefly to ensure homogeneity.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Payload:

    • Add the activated this compound solution to the cytotoxic payload solution. A molar ratio of 1:1 (payload to activated linker) is a good starting point, but this may need to be optimized.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Purify the resulting payload-linker conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.

    • Lyophilize the purified fractions to obtain the payload-linker conjugate as a solid.

  • Characterization:

    • Confirm the identity and purity of the payload-linker conjugate using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Conjugation of Payload-Linker to Antibody

This protocol details the conjugation of the purified payload-linker construct to the lysine residues of the monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Purified payload-linker conjugate from Protocol 1

  • EDC and NHS (or Sulfo-NHS)

  • Conjugation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into the desired Conjugation Buffer.

    • Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

  • Activation of Payload-Linker:

    • Dissolve the purified payload-linker conjugate in an appropriate solvent (e.g., DMSO).

    • In a separate tube, activate the remaining carboxylic acid group on the payload-linker by adding a 1.5 to 2-fold molar excess of EDC and NHS.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the activated payload-linker solution to the antibody solution. The optimal molar ratio should be determined empirically to achieve the desired DAR.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by quenching any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted payload-linker and byproducts by size-exclusion chromatography (e.g., using a desalting column) or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 3: Characterization of the ADC

Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the synthesized ADC.

Methods:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): This is a widely used method for determining the DAR and the distribution of drug-loaded species.[8]

    • Reversed-Phase HPLC (RP-HPLC): Can also be used for DAR analysis, especially at the light and heavy chain levels after reduction of the antibody.[8]

    • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload, the DAR can be estimated.

    • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the DAR.

  • Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): Used to determine the percentage of monomer, dimer, and higher-order aggregates in the ADC preparation.

  • In Vitro Cytotoxicity Assay:

    • Cell Culture: Culture a cancer cell line that expresses the target antigen for the ADC's antibody.

    • Treatment: Treat the cells with serial dilutions of the ADC, a non-targeted control ADC, and the free payload.

    • Viability Assessment: After a set incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., MTT, MTS, or CellTiter-Glo).

    • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound to determine the ADC's potency and specificity.

  • In Vivo Efficacy Study (Xenograft Model):

    • Tumor Implantation: Implant human tumor cells (that express the target antigen) subcutaneously into immunocompromised mice.

    • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeted control ADC). Administer the treatments, typically via intravenous injection.

    • Tumor Growth Monitoring: Measure tumor volume and body weight regularly over the course of the study.

    • Efficacy Evaluation: Evaluate the ADC's efficacy by comparing the tumor growth inhibition (TGI) in the treated groups relative to the control group.

Quantitative Data Presentation

The following tables present representative data from preclinical studies of ADCs, illustrating the impact of PEG linkers on their properties and efficacy. Note that this data is synthesized from various sources and is intended to be illustrative, as specific results will vary depending on the antibody, payload, and linker used.

Table 1: Influence of PEG Linker Length on In Vitro Cytotoxicity

ADC ConstructLinker TypeTarget Cell LineIC50 (nM)Reference
Affibody-MMAENo PEGNCI-N87 (HER2+)~1.0[1][9]
Affibody-PEG4k-MMAE4 kDa PEGNCI-N87 (HER2+)~6.5[1][9]
Affibody-PEG10k-MMAE10 kDa PEGNCI-N87 (HER2+)~22.5[1][9]
Atezolizumab-PMXPEGA549 (Lung Cancer)>12.5 µM[10]
Atezolizumab-GABA-PMXGABAA549 (Lung Cancer)0.048 µM[10]

This table demonstrates that while longer PEG chains can sometimes decrease in vitro potency, the overall therapeutic effect may be enhanced due to improved pharmacokinetics.

Table 2: Influence of PEG Linker on Pharmacokinetics and In Vivo Efficacy

ADC ConstructHalf-Life Extension (vs. No PEG)Tumor Growth Inhibition (TGI)Reference
Affibody-PEG4k-MMAE2.5-foldModerate[1][9]
Affibody-PEG10k-MMAE11.2-foldStrongest[1][9]

This table highlights the significant improvement in half-life and in vivo efficacy that can be achieved with the incorporation of a PEG linker.

Visualizations

ADC Development Workflow

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation antibody Antibody Preparation conjugation Conjugation (Protocol 2) antibody->conjugation payload Payload-Linker Synthesis (Protocol 1) payload->conjugation purification Purification conjugation->purification dar DAR Analysis (HIC, MS) purification->dar aggregation Aggregation (SEC) purification->aggregation purity Purity Analysis (SDS-PAGE) purification->purity invitro In Vitro Cytotoxicity dar->invitro aggregation->invitro purity->invitro invivo In Vivo Efficacy invitro->invivo

Caption: A typical experimental workflow for the development of an Antibody-Drug Conjugate.

This compound Conjugation Chemistry

conjugation_chemistry linker This compound HOOC-PEG1-COOH activated_linker Activated Linker-Payload Drug-NH-CO-PEG1-COOH linker->activated_linker + EDC/NHS + H₂N-Drug payload Amine-Payload H₂N-Drug payload->activated_linker antibody Antibody-Lysine Ab-Lys-NH₂ adc Final ADC Ab-Lys-NH-CO-PEG1-CO-NH-Drug antibody->adc activated_linker->adc + EDC/NHS + Ab-Lys-NH₂

Caption: The two-step conjugation chemistry for creating an ADC with this compound.

Signaling Pathway for a Tubulin Inhibitor Payload

signaling_pathway adc ADC Binding & Internalization lysosome Lysosomal Degradation adc->lysosome payload_release Payload Release (e.g., MMAE) lysosome->payload_release tubulin Tubulin Polymerization Inhibition payload_release->tubulin mitotic_arrest G2/M Phase Mitotic Arrest tubulin->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: The intracellular signaling pathway initiated by an ADC with a tubulin inhibitor payload.

References

Troubleshooting & Optimization

Troubleshooting low yield in "Bis-PEG1-acid" conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with "Bis-PEG1-acid" conjugation. Find answers to frequently asked questions and detailed troubleshooting guides to resolve common issues like low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a homobifunctional crosslinker featuring two terminal carboxylic acid groups separated by a single polyethylene (B3416737) glycol (PEG) spacer.[1][2] This hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugates.[1][3] Its primary application is the covalent conjugation of molecules containing primary or secondary amine groups, such as proteins, peptides, or nanoparticles.[3][4][5] This process, known as PEGylation, can improve the pharmacokinetic properties of therapeutic proteins, reduce immunogenicity, and increase stability.[3][6]

Q2: What is the core chemistry behind this compound conjugation?

The conjugation process relies on the activation of the terminal carboxylic acid groups of this compound. This is most commonly achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][7] EDC activates the carboxylic acid, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This activated ester readily reacts with primary amine groups (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond.[3][8]

Q3: What are the critical reaction conditions to control during conjugation?

Several factors significantly impact the success of the conjugation reaction. These include:

  • pH: The activation of this compound with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction of the activated PEG with primary amines is optimal at a pH of 7.0-8.0.[9][10]

  • Temperature: Reactions are typically performed at room temperature for 1-2 hours or at 4°C overnight.[11] Lower temperatures can help minimize protein degradation, though the reaction time may need to be extended.[9]

  • Buffer Composition: It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the activated PEG.[10] Phosphate-buffered saline (PBS), MES, and HEPES buffers are recommended.

  • Molar Ratios: The molar excess of the PEG linker and activation reagents over the protein or molecule to be conjugated is a critical parameter to optimize.[11]

Q4: How can I confirm that my conjugation reaction was successful?

Several analytical techniques can be used to characterize the extent of PEGylation:

  • SDS-PAGE: A successful conjugation will result in an increase in the apparent molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel compared to the unconjugated protein.[3][12]

  • Mass Spectrometry (MALDI-TOF): This technique can be used to determine the exact molecular weight of the conjugate, confirming the addition of the PEG linker.[3]

  • HPLC: High-Performance Liquid Chromatography, particularly size-exclusion (SEC) or reversed-phase (RP-HPLC), can be used to separate the PEGylated product from the unreacted protein and excess reagents.[3][13][14]

  • Colorimetric Assays: Assays that quantify the number of remaining free amines can be used to indirectly determine the extent of PEGylation.[3]

Troubleshooting Guide: Low Conjugation Yield

Low or no conjugation yield is one of the most common issues encountered. The following table outlines potential causes and recommended solutions.

Problem Possible Cause Suggested Solution Citations
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[15][16]
Incorrect pH for activation or conjugation.Ensure the activation step is performed in a buffer with a pH of 4.5-6.0 (e.g., MES buffer) and the conjugation step is at pH 7.0-8.0 (e.g., PBS).[16]
Presence of primary amines in the buffer (e.g., Tris, glycine).Perform buffer exchange to a non-amine-containing buffer like PBS, MES, or HEPES.[10][11]
Insufficient molar ratio of this compound, EDC, or NHS.Increase the molar excess of the PEG linker and/or the activation reagents. Perform a titration to find the optimal ratio.
Hydrolysis of the activated NHS ester.Perform the conjugation step immediately after the activation of this compound. The NHS ester is susceptible to hydrolysis, especially at higher pH.[15][16]
Protein Precipitation/Aggregation High degree of PEGylation leading to changes in protein solubility.Reduce the molar ratio of this compound to the protein. Optimize reaction time and temperature.[11]
Incorrect buffer conditions.Ensure the buffer composition and pH are suitable for maintaining protein stability.
High Polydispersity (Multiple PEGylated Species) The molar ratio of PEG to protein is too high.Decrease the molar ratio of this compound to protein to favor mono-PEGylation.
The reaction time is too long.Reduce the incubation time to limit the extent of the reaction.
Loss of Protein Activity PEGylation at or near the active site.Consider alternative conjugation strategies or protein engineering to protect the active site.[17]
Harsh reaction conditions leading to denaturation.Perform the conjugation at a lower temperature (4°C) and ensure the pH remains within the protein's stability range.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein

This protocol separates the activation of the PEG linker from the conjugation to the protein, which can provide better control over the reaction.[9]

Materials:

  • This compound

  • Protein to be conjugated

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer at a known concentration. If the protein buffer contains primary amines, perform a buffer exchange into the Conjugation Buffer.

  • Activation of this compound:

    • In a separate microcentrifuge tube, dissolve the desired amount of this compound in the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS over this compound.[3]

    • Vortex briefly and incubate for 15-30 minutes at room temperature.[3]

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution. A 10- to 50-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized.[3]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[3][9]

  • Quenching of Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[3]

    • Incubate for 15 minutes at room temperature.[3]

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column (size-exclusion chromatography) or through dialysis against an appropriate buffer (e.g., PBS).[3]

  • Characterization:

    • Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight.[3]

    • Determine the extent of PEGylation using methods such as MALDI-TOF mass spectrometry or HPLC.[3]

Visualizations

Below are diagrams illustrating key workflows and relationships in this compound conjugation.

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Prot_Prep Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-7.5) Conjugation Add Activated PEG to Protein Solution (2h RT or Overnight 4°C) Prot_Prep->Conjugation PEG_Prep Dissolve this compound, EDC, and NHS in Activation Buffer (e.g., MES, pH 6.0) Activation Activate this compound with EDC/NHS (15-30 min, RT) PEG_Prep->Activation Mix Reagents Activation->Conjugation Immediate Transfer Quench Quench Reaction (e.g., Tris or Glycine) Conjugation->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Analyze Characterize Conjugate (SDS-PAGE, MS, HPLC) Purify->Analyze

Caption: Experimental workflow for protein conjugation with this compound.

G start Low Conjugation Yield Observed check_reagents Are EDC/NHS reagents fresh and anhydrous? start->check_reagents check_ph Is the pH correct for activation (4.5-6.0) and conjugation (7.0-8.0)? check_reagents->check_ph Yes sol_reagents Use fresh reagents. Warm to RT before opening. check_reagents->sol_reagents No check_buffer Is the reaction buffer free of primary amines (e.g., Tris, Glycine)? check_ph->check_buffer Yes sol_ph Adjust pH of activation and conjugation buffers. check_ph->sol_ph No check_ratio Is the molar ratio of PEG/EDC/NHS to protein sufficient? check_buffer->check_ratio Yes sol_buffer Perform buffer exchange to an amine-free buffer (PBS, MES, HEPES). check_buffer->sol_buffer No sol_ratio Increase molar excess of reagents and perform a titration. check_ratio->sol_ratio No success Yield Improved check_ratio->success Yes sol_reagents->check_reagents sol_ph->check_ph sol_buffer->check_buffer sol_ratio->check_ratio

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Optimizing Bis-PEG1-acid to EDC/NHS Molar Ratios

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on optimizing the molar ratio of "Bis-PEG1-acid" to EDC/NHS for successful bioconjugation. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to my amine-containing molecule (e.g., protein, peptide)?

The ideal molar ratio is highly dependent on your specific molecule (e.g., the number of available primary amines like lysine (B10760008) residues and the N-terminus), the desired degree of PEGylation, and the reaction conditions. A common starting point is a 10- to 20-fold molar excess of the PEG linker to the amine-containing molecule to drive the reaction towards the desired product.[1] However, empirical testing is crucial to determine the optimal ratio for your specific application.

Q2: What is the recommended molar ratio of EDC and NHS to this compound?

For efficient activation of the carboxylic acid groups on this compound, a molar excess of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) is recommended. A typical starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS relative to the amount of this compound.[1][2] This ensures sufficient activation of the PEG linker for the subsequent reaction with primary amines. Some protocols suggest a 1.5 to 5-fold molar excess of both EDC and NHS.[3]

Q3: What are the critical reaction conditions to control during the conjugation?

Several factors significantly impact the success of the conjugation reaction:

  • pH: The activation of this compound with EDC/NHS is most efficient at a pH of 4.5-6.0.[1][2][4][5] The subsequent reaction of the activated PEG with primary amines is most efficient at a pH of 7.2-8.0.[1][4][6]

  • Temperature: Reactions are typically performed at room temperature for 1-4 hours or overnight at 4°C.[1][2]

  • Buffers: It is critical to use amine-free buffers, such as MES for the activation step and PBS for the conjugation step, as buffers containing primary amines (e.g., Tris, glycine) will compete with the desired reaction.[1][6]

  • Reagent Quality: EDC and NHS are moisture-sensitive and can quickly become inactive.[1][6][7] It is imperative to use fresh, high-quality reagents and to allow them to warm to room temperature before opening to prevent condensation.[1][6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation Inactive EDC or NHS due to moisture/hydrolysis.Use fresh, anhydrous reagents. Equilibrate reagents to room temperature before opening to prevent condensation.[1][6]
Suboptimal pH for activation or conjugation.Ensure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.2-8.0.[1][6]
Presence of primary amines in buffers (e.g., Tris, Glycine).Use non-amine buffers like MES, PBS, or Borate.[6]
Hydrolysis of the NHS-ester intermediate.Add the amine-containing molecule immediately after the activation step, especially when using a one-step protocol.[1][6]
Insufficient molar ratio of this compound, EDC, or NHS.Increase the molar excess of the PEG linker and/or the activation reagents. Perform a titration to find the optimal ratio.[2]
Protein Precipitation/ Aggregation High degree of PEGylation leading to changes in protein solubility.Reduce the molar ratio of this compound to the protein. Optimize reaction time and temperature.[1][2]
Incorrect buffer conditions.Ensure the buffer composition and pH are suitable for maintaining protein stability.[1][2]
Self-crosslinking of the protein.A two-step protocol can help minimize this. Consider lowering the concentration of EDC or the protein.[6]
High Polydispersity (Multiple PEGylated Species) The molar ratio of PEG to protein is too high.Decrease the molar ratio of this compound to protein to favor mono-PEGylation.[2]
The reaction time is too long.Reduce the incubation time to limit the extent of the reaction.[2]
Loss of Protein Activity PEGylation at or near the active site.If site-specificity is a concern, consider alternative conjugation strategies or protein engineering to protect the active site.[2]
Harsh reaction conditions leading to denaturation.Perform the conjugation at a lower temperature (4°C) and ensure the pH remains within the protein's stability range.[2]
Unconjugated Linker Still Present After Purification Incorrect MWCO of the dialysis membrane or poor separation in size-exclusion chromatography.For smaller biomolecules, ensure a low MWCO (e.g., 1-3 kDa) for dialysis. Optimize chromatography conditions for better separation.[1]

Quantitative Data Summary

Table 1: Recommended Molar Ratios for Optimal Conjugation

ReagentMolar Ratio (Reagent:Carboxyl Group)Purpose
EDC2-10 fold excessTo ensure efficient activation of the carboxylic acid.[1]
NHS/Sulfo-NHS2-5 fold excessTo stabilize the activated intermediate and improve coupling efficiency.[1][2]
This compound1-20 fold excess over the amine-containing moleculeTo drive the reaction towards the desired PEGylated product.[1]

Table 2: Effect of pH on NHS Ester Hydrolysis and Amidation

pHHydrolysis t½Amidation t½Amide Yield (%)
7.0~4-7 hours--
8.0~210 min~80 min80-85%
8.5~180 min~20 min80-85%
9.0~125 min~10 min80-85%
Data synthesized from studies on representative porphyrin-NHS esters in dilute aqueous solutions.[3]

Experimental Protocols & Methodologies

Protocol 1: Two-Step EDC/NHS Coupling Protocol

This method is preferred as it separates the activation of the carboxyl group from the amine coupling, which can help minimize undesirable side reactions like protein-protein crosslinking.[6]

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Amine-containing molecule (e.g., protein, peptide)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.[1][6]

    • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMSO immediately before use.[1]

    • Dissolve this compound in the Activation Buffer.

    • Dissolve your amine-containing molecule in the Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS.[1]

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.[2][3]

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated this compound solution to your amine-containing molecule solution.[1][2] The final pH of the reaction mixture should be between 7.2 and 8.0.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][2]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[2][6]

    • Incubate for 15 minutes at room temperature.[6]

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts using a desalting column or dialysis with a suitable molecular weight cutoff (MWCO).[1]

Visualizations

EDC_NHS_Reaction_Mechanism Carboxyl This compound (R-COOH) Intermediate O-acylisourea intermediate (unstable) Carboxyl->Intermediate + EDC EDC EDC->Intermediate Intermediate->Carboxyl Hydrolysis NHSEster Amine-reactive NHS ester (semi-stable) Intermediate->NHSEster + NHS Byproduct1 Isourea byproduct Intermediate->Byproduct1 NHS NHS AmideBond Stable Amide Bond (R-CO-NH-R') NHSEster->AmideBond + R'-NH2 (pH 7.2-8.0) Byproduct2 NHS NHSEster->Byproduct2 Amine Amine-containing molecule (R'-NH2) Amine->AmideBond

Caption: EDC/NHS reaction mechanism for amide bond formation.[6]

Experimental_Workflow start Start reagent_prep 1. Reagent Preparation - Dissolve this compound, EDC, NHS - Use amine-free buffers start->reagent_prep activation 2. Activation - Mix this compound with EDC/NHS - pH 4.5-6.0 - Incubate 15-30 min @ RT reagent_prep->activation conjugation 3. Conjugation - Add activated PEG to amine-molecule - pH 7.2-8.0 - Incubate 2h @ RT or overnight @ 4°C activation->conjugation quenching 4. Quenching - Add Tris or Hydroxylamine - Incubate 15 min @ RT conjugation->quenching purification 5. Purification - Desalting column or dialysis quenching->purification end End purification->end

Caption: General workflow for two-step EDC/NHS bioconjugation.[6]

References

Technical Support Center: Preventing Aggregation of Conjugates with "Bis-PEG1-acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "Bis-PEG1-acid" in their conjugation experiments. The following information is designed to help you identify and resolve issues related to conjugate aggregation.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its primary function in bioconjugation?

A1: "this compound" is a homobifunctional crosslinker that contains a short polyethylene (B3416737) glycol (PEG) spacer with a carboxylic acid group at each end.[1][2] Its primary role is to link molecules, often proteins or peptides, that have primary amine groups.[3][4] The hydrophilic PEG spacer helps to increase the solubility of the resulting conjugate in aqueous solutions.[1] The terminal carboxylic acids are activated (commonly with EDC and NHS or Sulfo-NHS) to react with amines, forming stable amide bonds.[4][5]

Q2: Why is my conjugate aggregating after using "this compound"?

A2: While "this compound" is designed to improve solubility, aggregation can still occur due to several factors.[6] The most common causes include the conjugation of highly hydrophobic payloads, unfavorable buffer conditions (such as pH near the protein's isoelectric point), over-labeling of the protein, and the use of organic co-solvents to dissolve the linker or payload.[7][8] The conjugation process itself can also lead to conformational changes in the protein, exposing hydrophobic regions that promote self-association.[9][10]

Q3: What are the first signs of conjugate aggregation?

A3: Early signs of aggregation can be subtle. Analytically, you might observe the appearance of high molecular weight species in Size Exclusion Chromatography (SEC).[11] Dynamic Light Scattering (DLS) may show an increase in the average particle size and polydispersity.[12] A simple but effective method is to measure the absorbance at both 280 nm and 350 nm; an increase in the A350 reading suggests the presence of light-scattering aggregates.[11] In more severe cases, you may observe visible turbidity or the formation of a precipitate in your solution.[13]

Q4: Can the length of the PEG chain in the linker affect aggregation?

A4: Yes, the length of the PEG spacer can influence the properties of the final conjugate. Longer PEG chains generally provide greater hydrophilicity and steric hindrance, which can be more effective at preventing aggregation, especially with very hydrophobic payloads.[14][15] However, the optimal PEG length can also affect the drug-to-antibody ratio (DAR) and should be determined empirically for each specific conjugate.[6]

Troubleshooting Guide: Step-by-Step Solutions for Conjugate Aggregation

If you are experiencing aggregation, follow this guide to diagnose and resolve the issue.

Problem 1: Visible Precipitate or Turbidity During or After Conjugation

This indicates significant aggregation. The following steps can help identify the cause.

Experimental Protocol for Troubleshooting:

  • Initial Assessment:

    • Visually inspect the solution for turbidity or precipitate.[13]

    • Measure the absorbance at 350 nm. A significant reading indicates light-scattering aggregates.[11]

  • Protocol Review:

    • Reagent Solubility: Ensure the "this compound" and any payload are fully dissolved in a suitable solvent before adding to the protein solution. If using an organic co-solvent like DMSO, keep the final concentration low (typically <10%).[7]

    • Reagent Addition: Add the activated linker solution to the protein solution slowly and with gentle, continuous mixing. This prevents localized high concentrations that can cause rapid, uncontrolled reactions and precipitation.[13]

    • Stoichiometry: Review the molar ratio of linker to protein. Over-labeling is a common cause of aggregation.[13]

  • Optimization Steps:

    • Reduce Linker Concentration: Perform a titration experiment, systematically reducing the molar excess of the "this compound" linker.

    • Lower Temperature: Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer period. This can slow the rate of aggregation.[13]

    • Buffer Optimization: Proceed to the buffer optimization protocol outlined in Problem 2.

Problem 2: High Molecular Weight (HMW) Species Observed by SEC

This indicates the formation of soluble aggregates, which can be a precursor to larger, insoluble aggregates.

Experimental Protocol for Buffer Optimization:

  • pH Screening:

    • The pH of the reaction buffer can significantly impact protein stability and aggregation.[7][16]

    • Set up a series of small-scale conjugation reactions in buffers with varying pH values (e.g., from 6.5 to 8.5). While NHS ester reactions are more efficient at a slightly alkaline pH (7.2-8.5), some proteins are more stable at a lower pH.[13]

    • Ensure the chosen pH is not close to the isoelectric point (pI) of the protein, as solubility is minimal at the pI.[7]

  • Excipient Screening:

    • Certain additives, known as excipients, can stabilize proteins and reduce aggregation.

    • Test the addition of common stabilizers to your conjugation buffer:

      • Sugars: (e.g., sucrose, trehalose) can reduce hydrophobic interactions.

      • Amino Acids: (e.g., arginine, glycine) can decrease protein-protein interactions.

      • Surfactants: (e.g., polysorbates) can prevent aggregation at air-water interfaces.

  • Analysis:

    • After the reaction, analyze a sample from each condition using Size Exclusion Chromatography (SEC) to quantify the percentage of monomer, dimer, and higher-order aggregates.

    • Compare the results to identify the optimal buffer composition that minimizes aggregation.

Data Presentation: Quantitative Analysis of Aggregation

The following tables provide examples of how to structure your data for easy comparison of experimental conditions.

Table 1: Effect of pH on Conjugate Aggregation

Buffer pH% Monomer% Dimer% HMW Aggregates
6.595.2%3.1%1.7%
7.096.8%2.5%0.7%
7.594.1%4.2%1.7%
8.089.5%7.3%3.2%
8.585.3%9.8%4.9%

Table 2: Comparison of Analytical Techniques for Aggregation Detection

TechniquePrincipleInformation ProvidedAdvantages
Size Exclusion Chromatography (SEC) Separation by hydrodynamic volumeQuantitative % of monomer, dimer, and HMW species.[11]High resolution and quantification.[12]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered lightMean particle size, size distribution, and polydispersity index (PdI).[17]Sensitive to early-stage aggregation; non-invasive.[12]
UV-Vis Spectroscopy (Aggregation Index) Light scattering by large particlesA qualitative measure of aggregation.[11]Simple, rapid, and requires minimal sample.
Visual Inspection Direct observationPresence of visible precipitate or turbidity.[13]The simplest method for detecting severe aggregation.

Experimental Protocols

Protocol 1: General Two-Step Conjugation using "this compound"

This protocol describes the activation of "this compound" and subsequent conjugation to a protein.

  • Reagent Preparation:

    • Protein Solution: Prepare the protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL.[13]

    • Linker Stock: Dissolve "this compound" in anhydrous DMSO or DMF to a concentration of 10-20 mM.

    • Activation Reagents: Prepare fresh stock solutions of EDC and Sulfo-NHS in water or buffer.

  • Activation of "this compound":

    • In a separate tube, combine the "this compound" stock solution with a 1.2-fold molar excess of both EDC and Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

  • Conjugation Reaction:

    • Add the activated linker solution to the protein solution to achieve the desired molar excess of linker over the protein (e.g., 5- to 20-fold).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted linker and byproducts immediately after the reaction using a desalting column (e.g., Sephadex G-25) or dialysis.[13]

Visualizations

The following diagrams illustrate key concepts and workflows related to preventing conjugate aggregation.

cluster_activation Activation Step cluster_conjugation Conjugation Step bis_peg This compound (-COOH) activated_linker Amine-Reactive Sulfo-NHS Ester bis_peg->activated_linker + edc EDC edc->activated_linker sulfo_nhs Sulfo-NHS sulfo_nhs->activated_linker conjugate Stable Conjugate (Amide Bond) activated_linker->conjugate protein Protein (-NH2) protein->conjugate +

Caption: Chemical reaction pathway for protein conjugation with "this compound".

cluster_steps Optimization Loop start Conjugation Experiment check_agg Observe Aggregation? (Visual, SEC, DLS) start->check_agg success Proceed with Purified Conjugate check_agg->success No troubleshoot Troubleshooting Steps check_agg->troubleshoot Yes step1 1. Check Reagent Prep & Addition troubleshoot->step1 step2 2. Reduce Linker: Protein Ratio step1->step2 step3 3. Optimize Buffer (pH, Excipients) step2->step3 step4 4. Lower Reaction Temperature step3->step4 step4->start Re-run Experiment

Caption: Experimental workflow for troubleshooting conjugate aggregation.

cause1 Hydrophobic Payload effect Conjugate Aggregation cause1->effect cause2 Unfavorable Buffer (pH, Salt) cause2->effect cause3 Over-Labeling cause3->effect cause4 Protein Instability cause4->effect solution1 Increase PEG Length effect->solution1 Mitigated by solution2 Optimize Buffer & Add Excipients effect->solution2 solution3 Titrate Linker Ratio effect->solution3 solution4 Lower Temperature effect->solution4

References

"Bis-PEG1-acid" side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis-PEG1-acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a homobifunctional PEG derivative with a single polyethylene (B3416737) glycol unit terminated by two carboxylic acid groups.[1][2] Its hydrophilic PEG spacer enhances solubility in aqueous solutions.[1][3] The terminal carboxylic acid groups are not highly reactive on their own but can be activated to react with primary amines (e.g., on proteins, peptides, or other molecules) to form stable amide bonds.[1][4][5] This makes it a useful crosslinker in bioconjugation and a component in the development of antibody-drug conjugates (ADCs).[5][6]

Q2: What is the primary side reaction when using activated this compound?

The most significant side reaction occurs after the carboxylic acid groups of this compound are activated, typically as N-hydroxysuccinimide (NHS) esters.[4][7] The primary side reaction is the hydrolysis of the NHS ester in the presence of water.[4][7] This hydrolysis reaction reverts the activated ester back to the unreactive carboxylic acid and releases NHS as a byproduct, directly competing with the desired reaction with the amine-containing molecule and reducing conjugation efficiency.[7]

Q3: How does pH affect the stability and reactivity of activated this compound (Bis-PEG1-NHS ester)?

The pH of the reaction buffer is a critical factor influencing both the desired reaction and the competing hydrolysis side reaction:

  • Reactivity with Amines: The target primary amines on biomolecules are most reactive when they are deprotonated. A pH range of 7.5 to 8.5 is generally recommended as a good compromise to ensure a sufficient concentration of reactive amines without causing protein denaturation.[7]

  • Hydrolysis (Side Reaction): The rate of NHS ester hydrolysis increases significantly with higher pH.[7] The stability of the NHS ester is much greater at a lower pH.

Q4: Besides hydrolysis, are there other potential side reactions or byproducts?

While hydrolysis is the most common side reaction during the conjugation step, other issues can arise:

  • Ester Formation: The carboxylic acid groups can react with alcohols to form esters, a reaction often catalyzed by an acid or coupling agents.[4]

  • Byproducts from Synthesis: The synthesis of this compound itself, for instance from the reaction of a PEG with succinic anhydride, may result in impurities if the reaction is incomplete or if purification is inadequate.[8]

  • Reactions with Buffer Components: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the activated this compound, leading to undesired byproducts and reduced yield.[9]

Troubleshooting Guide

This guide addresses common problems encountered during conjugation experiments with this compound.

Problem: Low or No Conjugation Yield

Possible Cause 1: Hydrolysis of Activated Linker The most common cause of low yield is the hydrolysis of the activated this compound (Bis-PEG1-NHS ester) before it can react with your target molecule.

  • Solution:

    • Control pH: Ensure the pH of your reaction buffer is in the optimal range (typically 7.5-8.5) for amine reactivity but be aware that hydrolysis is faster at higher pH.[7] If yield is consistently low, consider performing the reaction at a slightly lower pH (e.g., 7.0-7.5) and extending the reaction time.

    • Increase Linker Concentration: A higher molar excess of the activated linker relative to the biomolecule can increase the probability of a successful conjugation reaction over the competing hydrolysis.[7]

    • Use Freshly Prepared Activated Linker: Prepare the activated Bis-PEG1-NHS ester immediately before use. Do not store it in solution for extended periods.

Possible Cause 2: Inactive Reagents

  • Solution:

    • Proper Storage: If using a pre-activated Bis-PEG1-NHS ester, ensure it has been stored correctly (desiccated at -20°C) to prevent moisture contamination, which leads to hydrolysis.[7] Allow the container to warm to room temperature before opening to prevent condensation.[7]

    • Test Reagent Activity: Perform an activity assay on your NHS ester reagent to confirm its reactivity before starting your main experiment. A protocol is provided below.[7]

Possible Cause 3: Incorrect Buffer Composition

  • Solution:

    • Use Amine-Free Buffers: Use buffers that do not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), MES, and HEPES.[9] Avoid buffers like Tris or glycine.[9]

Problem: High Polydispersity (Multiple PEGylated Species)

Possible Cause: High Molar Ratio or Long Reaction Time

  • Solution:

    • Optimize Molar Ratio: Decrease the molar ratio of activated this compound to your protein to favor mono-PEGylation.[9]

    • Reduce Reaction Time: Shorten the incubation time to limit the extent of the PEGylation reaction.[9]

Problem: Loss of Protein Activity

Possible Cause: PEGylation at or near the Active Site

  • Solution:

    • Alternative Strategies: If site-specific conjugation is critical, you may need to consider alternative conjugation chemistries or protein engineering to protect the active site.[9]

Quantitative Data Summary

Table 1: Factors Affecting Bis-PEG1-NHS Ester Stability and Reactivity

ParameterRecommended Range/ConditionRationale & Notes
Reaction pH 7.5 - 8.5Balances amine reactivity with the rate of NHS ester hydrolysis.[7]
Activation pH (EDC/NHS) 4.5 - 6.0Most efficient activation of the carboxylic acid.[9]
Temperature Room Temperature or 4°CLower temperatures can minimize protein degradation but may require longer reaction times.[9]
Molar Excess (Linker:Protein) Application DependentStart with a molar excess and titrate to find the optimal ratio for the desired degree of PEGylation.[9]
Molar Excess (EDC/NHS:Linker) 2-5 foldEnsures sufficient activation of the this compound.[9]

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation of this compound

This protocol first activates the carboxylic acid groups of this compound using EDC and NHS, followed by conjugation to an amine-containing protein.

  • Activation Step:

    • Dissolve this compound in an amine-free buffer (e.g., MES buffer) at a pH of 4.5-6.0.

    • Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.[9]

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[7] The solution now contains the active Bis-PEG1-NHS ester.

  • Conjugation Step:

    • Immediately add the activated Bis-PEG1-NHS ester solution to your protein solution, which should be in an amine-free buffer (e.g., PBS) at a pH of 7.5-8.5.

    • The molar ratio of the linker to the protein should be determined based on your specific application and the desired degree of labeling.

    • Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to overnight. Reaction times are dependent on the reactivity of the protein.[9]

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

    • Purify the conjugate using methods such as size exclusion chromatography (SEC) or dialysis to remove excess linker and byproducts.

Protocol 2: NHS Ester Activity Assay

This protocol allows for a quick check of the activity of your NHS ester reagent.[7]

  • Materials:

    • NHS ester reagent (1-2 mg)

    • Amine-free buffer (e.g., phosphate (B84403) buffer, pH 7-8)

    • 0.5-1.0 N NaOH

    • Spectrophotometer and cuvettes

  • Procedure:

    • Prepare two tubes: one "Control" with 2 mL of buffer and one "Sample" by dissolving 1-2 mg of the NHS ester in 2 mL of buffer.

    • Zero the spectrophotometer at 260 nm using the "Control" tube.

    • Immediately measure the absorbance of the "Sample" solution (this is A_initial).

    • To the "Sample" tube, add 40 µL of 0.5-1.0 N NaOH and vortex for 30 seconds. This forces the hydrolysis of any active esters.

    • Within one minute, measure the absorbance of the base-treated "Sample" solution at 260 nm (this is A_final).

  • Interpretation:

    • A significant increase in absorbance (A_final > A_initial) indicates that the reagent is active.[7] The base-catalyzed hydrolysis releases NHS, which absorbs light at 260 nm.[7]

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.5-8.5) BisPEG This compound ActivatedPEG Bis-PEG1-NHS ester BisPEG->ActivatedPEG Activation EDC_NHS EDC + NHS EDC_NHS->ActivatedPEG Conjugate Protein-PEG Conjugate ActivatedPEG->Conjugate Desired Reaction Hydrolysis Hydrolysis (Side Reaction) ActivatedPEG->Hydrolysis Protein Protein-NH2 Protein->Conjugate InactivePEG This compound (Inactive) Hydrolysis->InactivePEG Water H2O Water->Hydrolysis

Caption: Workflow of this compound activation and conjugation.

G Start Low or No Conjugation Yield CheckReagents Are reagents active and stored correctly? Start->CheckReagents CheckBuffer Is buffer amine-free (e.g., PBS, HEPES)? CheckReagents->CheckBuffer Yes TestActivity Test NHS ester activity. Use fresh reagents. CheckReagents->TestActivity No CheckpH Is reaction pH in optimal range (7.5-8.5)? CheckBuffer->CheckpH Yes ChangeBuffer Switch to an amine-free buffer. CheckBuffer->ChangeBuffer No CheckRatio Is molar ratio of linker sufficient? CheckpH->CheckRatio Yes AdjustpH Adjust pH. Consider lower pH and longer incubation. CheckpH->AdjustpH No IncreaseRatio Increase molar excess of activated linker. CheckRatio->IncreaseRatio No Success Yield Improved CheckRatio->Success Yes TestActivity->CheckBuffer ChangeBuffer->CheckpH AdjustpH->CheckRatio IncreaseRatio->Success

Caption: Troubleshooting flowchart for low bioconjugation yield.

References

Technical Support Center: Optimizing Bis-PEG1-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Bis-PEG1-acid." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional crosslinker featuring a single polyethylene (B3416737) glycol (PEG) unit flanked by two terminal carboxylic acid groups.[1][2][3] Its hydrophilic PEG spacer enhances the solubility of the molecule in aqueous environments.[1][3] The carboxylic acid groups themselves are not highly reactive towards biomolecules.[4] For bioconjugation, they must first be "activated" to react with primary amines, such as those on the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable amide bonds.[2][4] This process, known as PEGylation, is widely used to improve the pharmacokinetic properties of therapeutic proteins and peptides.[5][6]

Q2: How do I "activate" the carboxylic acid groups of this compound for reaction with amines?

The most common method for activating the carboxylic acid groups of this compound is to convert them into N-hydroxysuccinimide (NHS) esters.[4][7] This is typically achieved using a carbodiimide (B86325) reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9] The resulting NHS ester is significantly more reactive towards primary amines than the original carboxylic acid.[4]

Q3: What is the most significant side reaction that reduces efficiency, and how can I minimize it?

The primary side reaction that diminishes the efficiency of conjugation is the hydrolysis of the activated NHS ester.[4] In aqueous solutions, the NHS ester can react with water, which cleaves the ester and regenerates the unreactive carboxylic acid, releasing NHS as a byproduct.[4][9] This hydrolysis reaction directly competes with the desired reaction with the amine (aminolysis).[4] The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[4]

Q4: How does pH affect the efficiency of the conjugation reaction?

The pH of the reaction buffer is a critical parameter that requires careful optimization. There are two competing factors to consider:

  • Amine Reactivity: The target primary amines on a protein are most reactive when they are in their deprotonated, nucleophilic state. Since the pKa of the lysine side-chain amine is approximately 10.5, a pH of 7.5 to 8.5 is often used to ensure a sufficient concentration of reactive amines.[4]

  • NHS Ester Stability: The rate of hydrolysis of the NHS ester increases significantly with increasing pH.[4]

Therefore, the optimal pH is a compromise to maximize amine reactivity while minimizing the competing hydrolysis of the NHS ester. A common starting point for the conjugation step is a pH of 7.2-8.0.[8][9] The activation step with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0.[8]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conjugation Yield Hydrolysis of the activated NHS ester: The activated this compound (Bis-PEG1-NHS ester) may have hydrolyzed before or during the conjugation reaction.Prepare the activated NHS ester fresh and use it immediately for the conjugation reaction.[4]
Use of amine-containing buffers: Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with the target protein for reaction with the activated PEG.[8]Use buffers that do not contain primary amines, such as Phosphate-Buffered Saline (PBS), MES, or HEPES.[8]
Inactive coupling reagents (EDC/NHS): EDC and NHS are moisture-sensitive and can lose activity over time.Store EDC and NHS desiccated at -20°C. Allow them to warm to room temperature before opening to prevent condensation.[4]
Suboptimal pH: The pH of the activation or conjugation buffer may not be in the optimal range.For the activation step, use a buffer with a pH between 4.5 and 6.0. For the conjugation step, maintain a pH between 7.2 and 8.0.[8]
Protein Aggregation or Loss of Activity Harsh reaction conditions: High temperatures or extreme pH values can lead to protein denaturation.Perform the conjugation reaction at a lower temperature (e.g., 4°C), although this may require a longer reaction time. Ensure the pH remains within the protein's stability range.[8]
PEGylation at or near the active site: The PEG linker may be attaching to a lysine residue that is critical for the protein's biological activity.Consider alternative conjugation strategies or protein engineering to protect the active site. Reducing the molar ratio of the PEG linker to the protein may also favor less extensive PEGylation.[8]

Quantitative Data Summary

The stability of the activated this compound (as an NHS ester) is critically dependent on the pH of the aqueous buffer. The table below summarizes the approximate half-life of an NHS ester at different pH values.

pHApproximate Half-life of NHS Ester
7.0Several hours[4]
8.0~ 1 hour
8.5~ 30 minutes
9.0Minutes[4]

Note: These values are approximate and can be influenced by buffer composition and temperature.

Experimental Protocols

Protocol: Two-Step Activation and Conjugation of this compound to a Protein

This protocol describes the in-situ activation of this compound's carboxylic acid groups to NHS esters, followed by immediate conjugation to a protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: MES buffer (pH 4.7-6.0)

  • Protein of interest

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS, pH 7.2-7.5)

  • Quenching Solution: 1 M Tris-HCl (pH 8.0) or 1 M glycine

  • Desalting column

Procedure:

Step 1: Activation of this compound

  • Dissolve Reagents: Immediately before use, prepare fresh solutions of this compound, EDC, and NHS in the Activation Buffer.

  • Molar Ratios: A typical starting point is a 2-5 fold molar excess of EDC and NHS relative to the amount of this compound.[8]

  • Activation Reaction: In a microcentrifuge tube, combine the this compound solution with the EDC and NHS solutions.

  • Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.[8] The solution now contains the active Bis-PEG1-NHS ester.

Step 2: Conjugation to Protein

  • Prepare Protein: Dissolve the protein in the Conjugation Buffer at a known concentration.

  • Conjugation Reaction: Immediately add the freshly prepared activated Bis-PEG1-NHS ester solution to the protein solution. The optimal molar ratio of the PEG linker to the protein should be determined empirically but can start in the range of 5-20 fold molar excess.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

Step 3: Quenching and Purification

  • Quench Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes at room temperature.[8]

  • Purification: Remove excess PEG linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.[8]

Visualizations

reaction_workflow cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_conjugation Step 2: Conjugation & Side Reaction (pH 7.2-8.0) BisPEG This compound ActivatedPEG Activated Bis-PEG1-NHS Ester BisPEG->ActivatedPEG 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->ActivatedPEG Conjugate PEGylated Protein ActivatedPEG->Conjugate Aminolysis (Desired Reaction) Hydrolysis Hydrolyzed PEG-acid (Inactive) ActivatedPEG->Hydrolysis Hydrolysis (Side Reaction) Protein Protein-NH2 Protein->Conjugate Water H2O (Buffer) Water->Hydrolysis

Caption: Workflow for the two-step this compound conjugation process.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes pH pH Efficiency Reaction Efficiency pH->Efficiency influences SideReactions Side Reactions (Hydrolysis) pH->SideReactions strongly influences Temp Temperature Temp->Efficiency ProteinIntegrity Protein Integrity Temp->ProteinIntegrity affects MolarRatio Molar Ratios MolarRatio->Efficiency determines Buffer Buffer Choice Buffer->SideReactions can increase

Caption: Key factors influencing the outcomes of this compound reactions.

References

Technical Support Center: Purification of Bis-PEG1-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying the final conjugate after reaction with Bis-PEG1-acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying a conjugate synthesized with this compound?

The primary challenge in purifying conjugates of this compound is the heterogeneity of the reaction mixture.[1] This mixture can contain:

  • Desired Conjugate: The target molecule successfully linked by the this compound.

  • Unreacted Starting Materials: Excess this compound and the unconjugated target molecule (e.g., protein, peptide, or small molecule).[1]

  • Hydrolyzed this compound: The linker where one or both carboxylic acid groups have been hydrolyzed.[1]

  • Multi-ligated Species: If the target molecule has multiple reaction sites, species with varying numbers of attached this compound linkers may form.

  • Aggregates: High concentrations of reactants or changes in solubility during the reaction can lead to the formation of aggregates.

Separating these components can be difficult due to potentially subtle differences in their physicochemical properties.[1]

Q2: Which chromatographic techniques are most effective for purifying my this compound conjugate?

The choice of purification technique depends on the properties of your conjugate and the impurities you need to remove. The most common methods include:

  • Size Exclusion Chromatography (SEC): Highly effective for removing smaller molecules like unreacted this compound and its hydrolysis byproducts from a larger conjugate.[1][] It separates molecules based on their hydrodynamic radius (size).[1]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity.[] It is particularly useful for purifying smaller conjugates and separating species with minor differences, such as positional isomers.[]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.[1][] This method can be effective if the conjugation with this compound alters the overall charge of the target molecule. The addition of the acidic groups of the linker can change the isoelectric point of the resulting conjugate.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity under non-denaturing conditions, which is beneficial for maintaining the biological activity of protein conjugates.

Q3: How can I monitor the progress and purity of my conjugate during purification?

You can monitor the purification process using analytical chromatography, such as analytical RP-HPLC or SEC. The eluent can be monitored using various detectors:

  • UV-Vis Spectrophotometer: Useful if your conjugate or starting materials contain a chromophore.

  • Evaporative Light Scattering Detector (ELSD): A universal detector that can detect non-chromophoric compounds like PEG.

  • Mass Spectrometer (MS): Provides mass information to confirm the identity of the different species in your reaction mixture and purified fractions.[3]

Troubleshooting Guides

Poor Separation of Conjugate and Unreacted Starting Material
Potential Cause Recommended Solution
Inappropriate column choice (SEC) Select a column with a pore size that provides optimal resolution in the molecular weight range of your conjugate and starting materials.
Suboptimal gradient (RP-HPLC) Decrease the gradient slope to improve the separation of closely eluting peaks.[4]
Incorrect stationary phase (RP-HPLC) For some PEGylated compounds, C4 or C8 columns may offer better separation than the more common C18 columns.[4][5]
Mobile phase pH is not optimal (IEX/RP-HPLC) Adjusting the pH of the mobile phase can alter the charge and/or hydrophobicity of the molecules, potentially improving separation.[1][4]
Low Recovery of the Final Conjugate
Potential Cause Recommended Solution
Non-specific binding to the column matrix (SEC/HIC) Ensure the column is properly equilibrated. Consider adding modifiers like arginine to the mobile phase to reduce hydrophobic interactions.[1]
Precipitation on the column Verify the solubility of your conjugate in the chosen mobile phase. Adjust buffer composition or organic solvent percentage if necessary.[1]
Irreversible binding to the column (RP-HPLC) If the conjugate is highly hydrophobic, increase the percentage of the organic solvent in the mobile phase or use a stronger organic solvent like isopropanol.[4]
Broad or Tailing Peaks in Chromatography
Potential Cause Recommended Solution
Secondary interactions with the stationary phase (RP-HPLC) Add an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.05-0.1%) to the mobile phase to enhance peak shape.[4]
Column overload Reduce the amount of sample loaded onto the column.[4]
Slow mass transfer Decrease the flow rate to allow for better equilibration between the stationary and mobile phases.[4]
Excessive extra-column volume Minimize the length and diameter of the tubing connecting the injector, column, and detector.[4]

Experimental Protocols

Protocol 1: General Purification of a Protein-Bis-PEG1-acid Conjugate by Size Exclusion Chromatography (SEC)
  • Column and Buffer Preparation:

    • Select an SEC column with a fractionation range appropriate for the size of your protein conjugate.

    • Prepare a suitable mobile phase, such as phosphate-buffered saline (PBS), and ensure it is thoroughly degassed.

    • Equilibrate the column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 1 mL/min for a standard analytical column).

  • Sample Preparation:

    • Dissolve the crude reaction mixture in the mobile phase.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to remove any particulates.

  • Chromatography:

    • Inject the clarified sample onto the equilibrated column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[1]

    • Run the chromatography isocratically with the prepared mobile phase.

    • Monitor the elution profile using a UV detector at a wavelength where the protein absorbs (e.g., 280 nm).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the different peaks. The conjugate is expected to elute earlier than the unreacted protein and significantly earlier than the small unreacted this compound.

    • Analyze the collected fractions for purity using analytical RP-HPLC or SDS-PAGE.

Protocol 2: High-Resolution Purification by Reverse Phase HPLC (RP-HPLC)
  • Column and Mobile Phase Preparation:

    • Choose a suitable RP-HPLC column (e.g., C4, C8, or C18) based on the hydrophobicity of your conjugate.

    • Prepare two mobile phases:

      • Mobile Phase A: 0.1% TFA in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases thoroughly.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a solvent compatible with the initial mobile phase conditions.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatography:

    • Inject the sample onto the column.

    • Elute the bound components using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution at a suitable wavelength.

  • Fraction Collection and Analysis:

    • Collect fractions for each peak.

    • Analyze the purity of the fractions containing the desired conjugate. This may involve removing the organic solvent (e.g., by lyophilization or speed-vacuum centrifugation) before further use.

Visualizations

G cluster_workflow General Purification Workflow reaction Crude Reaction Mixture purification Primary Purification (e.g., SEC) reaction->purification fractions Collect Fractions purification->fractions analysis1 Purity Analysis (Analytical HPLC/MS) pooling Pool Pure Fractions analysis1->pooling If pure fractions->analysis1 final_product Final Conjugate pooling->final_product

Caption: A general workflow for the purification of this compound conjugates.

G cluster_troubleshooting Troubleshooting Logic for Poor Separation start Poor Separation Observed check_method Is the method appropriate? (e.g., SEC for large size difference) start->check_method optimize_gradient Optimize Gradient (RP-HPLC) - Shallower gradient check_method->optimize_gradient Yes change_column Change Column - Different pore size (SEC) - Different stationary phase (RP-HPLC) check_method->change_column No adjust_ph Adjust Mobile Phase pH optimize_gradient->adjust_ph change_column->adjust_ph resolution_ok Resolution Improved adjust_ph->resolution_ok

Caption: A logical approach to troubleshooting poor separation issues.

References

Common mistakes to avoid with "Bis-PEG1-acid"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis-PEG1-acid

Welcome to the technical support center for bioconjugation with this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

This compound is a homobifunctional crosslinker. It features two terminal carboxylic acid groups (-COOH) separated by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its primary application is in bioconjugation, where it's used to link molecules that have primary amine groups, such as proteins, peptides, or nanoparticles.[3][4] The PEG spacer enhances the solubility and stability of the final conjugate.[5][6]

Q2: Are the carboxylic acid groups of this compound reactive on their own?

No, the terminal carboxylic acid groups are not sufficiently reactive to form stable bonds with amines under typical physiological conditions.[7] They must first be "activated" to create a more reactive species that will readily couple with amine groups.[1][2][7]

Q3: How is this compound typically activated for conjugation?

The most common activation method involves using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][7] This two-step process first creates a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable, amine-reactive NHS ester.[5][8] This NHS ester can then efficiently react with primary amines (-NH2) to form a stable amide bond.[9]

Q4: What are the recommended storage conditions for this compound and its stock solutions?

The solid powder should be stored desiccated at -20°C.[1][2] For experimental use, it is recommended to prepare stock solutions in an anhydrous, amine-free solvent such as Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[10] These stock solutions should be stored at -20°C, protected from moisture. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.[7][10]

Troubleshooting Guide: Low Conjugation Yield

Low or no yield is the most common problem encountered when using this compound. This is almost always due to the failure of the activated linker to react with the target molecule.

Q5: I am seeing very low conjugation efficiency. What is the most likely cause?

The most significant and common side reaction is the hydrolysis of the activated NHS ester.[7][11] In an aqueous solution, the amine-reactive NHS ester can react with water, which converts it back to the unreactive carboxylic acid. This hydrolysis reaction directly competes with the desired reaction with the amine on your target molecule, significantly reducing the conjugation yield.[7][11]

Q6: How does pH affect my reaction, and what are the optimal pH ranges?

The reaction pH is the most critical factor for success and is a trade-off between reagent stability and reactivity.[7][11]

  • Activation Step (Carboxylic Acid to NHS Ester): The reaction of this compound with EDC and NHS is most efficient at a slightly acidic pH of 4.5 - 6.0 .[7][10] A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[5]

  • Conjugation Step (NHS Ester to Amine): The reaction of the activated NHS ester with primary amines is most efficient at a physiological to slightly basic pH of 7.2 - 8.5 .[11] At this pH, the target primary amines (like the side chain of lysine) are sufficiently deprotonated and nucleophilic.[7]

  • The Problem with High pH: The rate of NHS ester hydrolysis increases dramatically at pH values above 8.5. The half-life of an active NHS ester can be several hours at pH 7 but drops to mere minutes at pH 9.[7][11] Therefore, careful control of pH is essential.

Q7: My reagents are stored correctly, and the pH is optimal, but the yield is still low. What else could be wrong?

Several other factors can lead to poor outcomes:

  • Inactive Reagents: EDC and especially NHS esters are moisture-sensitive. If the reagents have been stored improperly or are old, they may have already hydrolyzed. Always use fresh, high-quality reagents and equilibrate them to room temperature in a desiccator before opening to prevent moisture condensation.[7][10] You can perform a simple assay to check the activity of your NHS ester reagent (see Protocol 2).

  • Presence of Competing Nucleophiles: The conjugation buffer must be free of primary amines (e.g., Tris, Glycine) or other nucleophiles (e.g., azide) that will compete with your target molecule for the activated linker.[10] Use buffers such as PBS (phosphate-buffered saline) or Borate buffer.[10]

  • Insufficient Reagent Concentration: In dilute reaction conditions, the competing hydrolysis reaction can have a greater impact. Increasing the molar excess of the activated linker relative to the target molecule can help improve yields.[7] A 10- to 50-fold molar excess of activated linker is often a good starting point.[5]

Data & Reaction Parameters

Table 1: Physical & Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 5961-83-1[1][12][13]
Molecular Formula C₆H₁₀O₅[1][12]
Molecular Weight 162.14 g/mol [12][13]
Purity ≥95%[9][12]
Solubility Water, DMSO, DMF, DCM[1]
Storage -20°C (solid form)[1][2]
Table 2: pH Optimization for Two-Step Conjugation
Reaction StepPurposeOptimal pH RangeRecommended Buffer(s)Key ConsiderationsSource(s)
Activation This compound + EDC/NHS → Bis-PEG1-NHS ester4.5 - 6.0MESMaximizes EDC/NHS efficiency.[7][8][10]
Conjugation Bis-PEG1-NHS ester + R-NH₂ → Conjugate7.2 - 8.5PBS, BorateBalances amine reactivity with NHS ester stability.[7][11]
Hydrolysis Competing Side ReactionRate increases sharply > 8.5N/AThis is the primary cause of low yield.[7][11]

Experimental Protocols & Workflows

Diagram 1: this compound Activation and Conjugation Workflow

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_side_reaction Competing Side Reaction reagent This compound activated Active NHS Ester reagent->activated 15-30 min Room Temp edc_nhs EDC + NHS edc_nhs->activated conjugate Stable Conjugate (Amide Bond) activated->conjugate Desired Reaction hydrolyzed Inactive Acid (Hydrolyzed Linker) activated->hydrolyzed Hydrolysis target Amine-containing Molecule (R-NH₂) target->conjugate water H₂O (Water) water->hydrolyzed

Caption: Workflow of this compound activation and conjugation.[7]

Protocol 1: Two-Step Activation and Conjugation to a Protein

This protocol describes the in-situ activation of this compound's carboxylic acid groups for immediate use in a conjugation reaction with a protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[5]

  • Conjugation Buffer: 0.1 M Phosphate (B84403), 150 mM NaCl, pH 7.2-8.0 (PBS)[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine[5]

  • Protein to be conjugated, in Conjugation Buffer

  • Desalting column for purification[5]

Procedure:

  • Reagent Preparation: Equilibrate all reagents (this compound, EDC, NHS) to room temperature before opening their containers. Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or the Activation Buffer immediately before use.[5]

  • Activation of this compound:

    • In a microfuge tube, dissolve the desired amount of this compound.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS over this compound.[5]

    • Incubate the reaction for 15-30 minutes at room temperature.[5][7] The solution now contains the active Bis-PEG1-NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to your protein solution. It is common to use a 10- to 50-fold molar excess of the activated linker over the protein, though this should be optimized for your specific application.[5]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[5] This will react with any remaining active NHS esters.

    • Incubate for 15 minutes at room temperature.[5]

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer (e.g., PBS).[5]

  • Characterization: Analyze the final conjugate using methods like SDS-PAGE to confirm an increase in molecular weight, indicating successful conjugation.[5]

Protocol 2: Quick Assay for NHS Ester Reagent Activity

This assay confirms if an NHS ester reagent (either pre-activated or from a questionable batch of NHS) is active by measuring the release of NHS (which absorbs at 260 nm) upon complete base hydrolysis.[7][11]

Materials:

  • NHS ester reagent to be tested (1-2 mg)

  • Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

  • 0.5 N Sodium Hydroxide (NaOH)

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Prepare Solutions: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. Prepare a control tube containing only 2 mL of the buffer.[7]

  • Initial Reading (A_initial): Zero the spectrophotometer at 260 nm using the control buffer. Immediately measure the absorbance of the NHS ester solution.[7]

  • Base Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5 N NaOH. Vortex briefly.[7]

  • Final Reading (A_final): Within one minute, measure the absorbance of the base-hydrolyzed solution at 260 nm.[7]

  • Interpretation: A significant increase in absorbance (A_final > A_initial) indicates the reagent was active. The strong base forced the hydrolysis of active esters, releasing NHS, which absorbs light at 260 nm. If the absorbance does not change significantly, the reagent was likely already hydrolyzed and is inactive.[7]

Troubleshooting Flowchart

Diagram 2: Diagnosing Low Bioconjugation Yield

G start Problem: Low Conjugation Yield q1 Is the reaction pH correct? start->q1 ph_activation Activation step (pH 4.5-6.0)? q1->ph_activation No q2 Are reagents active and stored correctly? q1->q2 ph_conjugation Conjugation step (pH 7.2-8.5)? sol_ph Solution: Adjust pH with appropriate buffers (MES/PBS). ph_activation->sol_ph ph_conjugation->sol_ph reagent_storage Stored at -20°C? Brought to RT before opening to avoid moisture? q2->reagent_storage No q3 Does the conjugation buffer contain amines? q2->q3 sol_reagent Solution: Use fresh reagents. Test NHS ester activity (See Protocol 2). reagent_storage->sol_reagent buffer_amines Using Tris or Glycine buffers? q3->buffer_amines Yes sol_buffer Solution: Switch to a non-amine buffer like PBS or Borate. buffer_amines->sol_buffer

Caption: Troubleshooting flowchart for low bioconjugation yield.

References

Technical Support Center: Bis-PEG1-acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on "Bis-PEG1-acid" coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and how is it used in coupling reactions?

A1: "this compound" is a polyethylene (B3416737) glycol (PEG) linker that possesses a carboxylic acid group at both ends of the molecule.[1][2] These terminal carboxylic acids can be chemically activated to react with primary amine groups on other molecules, such as proteins, peptides, or surfaces, to form a stable amide bond. This process is commonly used in bioconjugation and drug development.[1]

Q2: What is the optimal pH for activating "this compound" for a coupling reaction?

A2: The optimal pH for the activation of the carboxylic acid groups on "this compound" using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is in the slightly acidic range of 4.5 to 6.0.[3][4] This acidic environment is most efficient for the formation of the amine-reactive NHS-ester intermediate.[3][5]

Q3: What is the optimal pH for coupling the activated "this compound" to a primary amine?

A3: The reaction of the activated NHS-ester of "this compound" with a primary amine is most efficient at a neutral to slightly basic pH, typically between 7.0 and 8.5.[3][6] A pH of 7.2-7.5 is often recommended as a good starting point.[7] This is because the primary amine needs to be in its unprotonated form (-NH2) to act as an effective nucleophile.[3]

Q4: Why is a two-step protocol with different pH values recommended for the coupling reaction?

A4: A two-step protocol is highly recommended because it allows for the optimization of both the activation and coupling stages independently.[3]

  • Step 1 (Activation): Performed at an acidic pH (4.5-6.0) to maximize the formation of the amine-reactive NHS-ester.[3]

  • Step 2 (Conjugation): The pH is then raised to a neutral or slightly basic level (7.2-8.0) for the efficient reaction of the NHS-ester with the target amine.[3]

This approach minimizes side reactions and generally leads to higher conjugation yields.[3]

Q5: What is NHS-ester hydrolysis, and how is it affected by pH?

A5: NHS-ester hydrolysis is a competing reaction where the activated NHS-ester reacts with water, which regenerates the original carboxylic acid.[8] This makes the "this compound" unable to conjugate to the target amine. The rate of this hydrolysis is highly dependent on pH and increases significantly as the pH becomes more alkaline.[8][9] This instability at higher pH values creates a trade-off that needs to be carefully managed during the coupling step.

Q6: Which buffers should be used for the activation and coupling steps?

A6: The selection of an appropriate buffer is critical to avoid interference with the reaction.

  • Activation Step (pH 4.5-6.0): A non-amine, non-carboxylate buffer is essential. MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and recommended choice.[4][10]

  • Coupling Step (pH 7.0-8.5): Amine-free buffers such as Phosphate-Buffered Saline (PBS), borate (B1201080) buffer, or carbonate-bicarbonate buffer are suitable.[3][11]

Buffers to Avoid: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) must be avoided as they will compete with the intended reaction and significantly reduce the efficiency of the conjugation.[7][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Incorrect pH for Activation: The pH of the activation buffer was outside the optimal range of 4.5-6.0.Verify the pH of your activation buffer (e.g., MES buffer) is within the 4.5-6.0 range.[4][10]
Incorrect pH for Coupling: The pH of the coupling buffer was too low (amine is protonated) or too high (NHS-ester hydrolysis).Ensure the pH of your coupling buffer (e.g., PBS) is within the optimal 7.2-8.5 range.[3][6]
Hydrolysis of NHS-ester: The activated "this compound" was exposed to a high pH or aqueous environment for too long before the addition of the amine-containing molecule.Add the amine-containing molecule to the reaction as soon as possible after the pH is raised for the coupling step. Prepare fresh solutions of EDC and NHS immediately before use.[3][8]
Use of Inappropriate Buffers: The presence of primary amines (e.g., Tris, Glycine) or carboxylates in the buffers.Use non-amine, non-carboxylate buffers for the activation and coupling steps.[7][11]
Precipitation Occurs During Reaction Poor Solubility of Reactants: One or more of the reaction components may have limited solubility in the chosen buffer.Consider using a small amount of a water-miscible organic co-solvent like DMSO or DMF to improve solubility. However, ensure the final concentration of the organic solvent is low enough not to negatively impact your biomolecules.[11]
Inconsistent Results Variability in pH Measurement: Inaccurate or inconsistent pH measurements of the reaction buffers.Calibrate your pH meter before each use. Prepare fresh buffers regularly to ensure accurate pH.
Moisture Contamination of Reagents: EDC and NHS are moisture-sensitive.Equilibrate EDC and NHS vials to room temperature before opening to prevent condensation. Store desiccated at -20°C.[7]

Experimental Protocols

Two-Step "this compound" Coupling to an Amine-Containing Protein

This protocol outlines the general procedure for conjugating "this compound" to a protein with available primary amine groups.

Materials:

  • "this compound"

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing protein

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[12]

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

Step 1: Activation of "this compound" (pH 4.5-6.0)

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

  • Immediately before use, prepare stock solutions of "this compound", EDC, and NHS in anhydrous DMSO or DMF.

  • Dissolve the amine-containing protein in the Activation Buffer.

  • Add the "this compound" stock solution to the protein solution to achieve the desired molar excess.

  • Add the EDC and NHS stock solutions to the reaction mixture. A common starting point is a 2-5 fold molar excess of EDC and NHS over the "this compound".

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 2: Coupling to Amine-Containing Protein (pH 7.2-8.0)

  • Immediately after the activation step, perform a buffer exchange into the Coupling Buffer using a desalting column to remove excess EDC and NHS and to raise the pH.

  • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

Step 3: Quenching the Reaction

  • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.

  • Incubate for 15-30 minutes at room temperature.

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Conjugation Yield check_ph_activation Verify Activation Buffer pH (4.5-6.0) start->check_ph_activation check_ph_coupling Verify Coupling Buffer pH (7.2-8.5) check_ph_activation->check_ph_coupling pH OK result_ok Yield Improved check_ph_activation->result_ok pH Adjusted check_buffers Check for Interfering Buffers (Tris, Glycine) check_ph_coupling->check_buffers pH OK check_ph_coupling->result_ok pH Adjusted check_reagents Assess Reagent Quality (EDC/NHS) check_buffers->check_reagents Buffers OK check_buffers->result_ok Buffers Replaced optimize_ratio Optimize Molar Ratios (PEG:EDC:NHS:Protein) check_reagents->optimize_ratio Reagents OK check_reagents->result_ok Fresh Reagents Used increase_incubation Increase Coupling Incubation Time optimize_ratio->increase_incubation increase_incubation->result_ok

Caption: Troubleshooting workflow for low conjugation yield.

Reaction Pathway for "this compound" Coupling

Reaction_Pathway cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_side_reaction Side Reaction (pH dependent) bis_peg This compound (R-COOH) o_acylisourea O-acylisourea intermediate bis_peg->o_acylisourea + EDC edc EDC nhs_ester NHS-ester (R-CO-NHS) o_acylisourea->nhs_ester + NHS nhs NHS amide_bond Stable Amide Bond (R-CO-NH-Protein) nhs_ester->amide_bond + Protein-NH2 hydrolysis Hydrolysis nhs_ester->hydrolysis protein Protein-NH2 water H2O

Caption: Two-step reaction pathway for EDC/NHS coupling.

References

Technical Support Center: Characterization of Bis-PEG1-acid Conjugated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Bis-PEG1-acid" conjugated molecules.

Frequently Asked Questions (FAQs)

1. What is this compound and how is it used for conjugation?

This compound is a homobifunctional PEG derivative featuring a carboxylic acid group at both ends of a short PEG chain.[1][2][3] This structure allows it to act as a linker, crosslinking two different amine-containing molecules or creating a homodimer of a single molecule. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions.[1][3] The conjugation reaction typically involves the activation of the terminal carboxylic acids using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with primary amine groups on the target molecule(s).[1][2][4]

2. What are the critical parameters to control during the conjugation reaction?

Several factors can significantly influence the success of your conjugation reaction:

  • pH: The activation of this compound with EDC/NHS is most efficient at a pH between 4.5 and 6.0. The subsequent reaction of the activated PEG with the primary amines of the protein is optimal at a pH of 7.0-8.0.[4]

  • Buffer Composition: It is crucial to use buffers that do not contain primary amines, such as Tris or glycine. These will compete with your target molecule for reaction with the activated PEG linker.[4] Phosphate-buffered saline (PBS) or MES are suitable alternatives.[4]

  • Molar Ratios: The molar ratio of the PEG linker, activation reagents (EDC/NHS), and the target molecule is critical. A molar excess of the PEG linker and activation reagents is often used to drive the reaction, but the optimal ratios should be determined empirically for each specific application to control the degree of PEGylation.[4]

3. How can I confirm that my molecule has been successfully conjugated with this compound?

Several analytical techniques can be used to confirm successful conjugation:

  • SDS-PAGE: A simple and common method to visualize an increase in the apparent molecular weight of a protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.[4]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide a precise measurement of the molecular weight of the conjugate.[4][5] This allows for the determination of the number of PEG molecules attached to the protein.[5]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC) can be used to separate the PEGylated conjugate from the unreacted starting materials.[6][7]

4. What are the common challenges encountered when characterizing this compound conjugated molecules?

  • Heterogeneity: PEGylation reactions often result in a mixture of products with varying numbers of PEG chains attached (e.g., mono-, di-, poly-PEGylated species). This polydispersity can complicate analysis.[5][8]

  • Mass Spectral Complexity: The polydispersity of PEG itself and the presence of multiple charge states in ESI-MS can lead to complex and difficult-to-interpret mass spectra.[9][10]

  • Chromatographic Peak Broadening: The heterogeneity of PEGylated molecules can cause broad peaks in chromatography, making separation and quantification challenging.[11]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem: Low or No Conjugation Efficiency
Possible Cause Recommended Solution
Inactive Reagents Ensure EDC and NHS are fresh and have been stored properly to prevent hydrolysis. Test the activity of the NHS ester if possible.[12]
Incorrect Buffer pH or Composition Verify the pH of your reaction buffers. Ensure you are using an amine-free buffer for the conjugation step.[4]
Suboptimal Molar Ratios Perform a titration experiment to determine the optimal molar ratios of this compound, EDC, and NHS to your target molecule.[4]
Presence of Nucleophiles in Sample Ensure your sample is free from other nucleophiles that could compete with the target amines.
Problem: Protein Precipitation or Aggregation during Conjugation
Possible Cause Recommended Solution
High Degree of PEGylation A high degree of PEGylation can alter the solubility of the protein. Reduce the molar ratio of this compound to protein.[4]
Incorrect Buffer Conditions Ensure the buffer composition and pH are suitable for maintaining the stability of your protein.[4]
Reaction Temperature Try performing the reaction at a lower temperature (e.g., 4°C) to minimize protein denaturation, though this may require a longer reaction time.[4]
Problem: Difficulty in Characterizing the Conjugate by Mass Spectrometry
Possible Cause Recommended Solution
Charge State Complexity Post-column addition of amines like triethylamine (B128534) (TEA) can help to reduce charge state complexity in ESI-MS, leading to a simpler and more interpretable spectrum.[10]
Polydispersity Consider using deconvolution software to help interpret the complex mass spectra arising from the heterogeneity of the PEGylated product.[8]
Instrument Choice High-resolution mass spectrometers, such as Orbitrap or TOF instruments, are well-suited for the analysis of heterogeneous PEGylated proteins.[9]

Quantitative Data Summary

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight162.14 g/mol [1][13]
Chemical FormulaC6H10O5[3][13]
CAS Number5961-83-1[3][13]
Reactive GroupsTwo terminal carboxylic acids[1][2]

Table 2: Common Analytical Techniques for Characterization

TechniqueInformation ObtainedKey Considerations
SDS-PAGE Apparent molecular weight shift, estimation of PEGylationProvides qualitative assessment of conjugation.[4]
Mass Spectrometry (MS) Precise molecular weight, degree of PEGylation, identification of PEGylation sitesPolydispersity can complicate spectra.[5][9]
HPLC (SEC & RP) Separation of conjugate, purity assessment, quantificationPeak broadening can occur due to heterogeneity.[6][7][11]
NMR Spectroscopy Structural confirmation of the PEG linker and conjugation siteCan be used to determine the purity of functionalized PEGs.[14][15]

Experimental Protocols

General Protocol for Protein Conjugation with this compound
  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in an amine-free buffer (e.g., MES buffer, pH 4.5-6.0). A typical starting molar ratio is 1:2:2 (this compound:EDC:NHS).[4]

    • Incubate for 15-30 minutes at room temperature to form the active NHS ester.[12]

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution in a suitable amine-free buffer (e.g., PBS, pH 7.0-8.0).

    • The molar ratio of the activated PEG linker to the protein should be optimized, but a 5 to 20-fold molar excess of the linker is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[4]

  • Quenching the Reaction:

    • Add a quenching solution, such as Tris buffer or glycine, to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.[4]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (desalting column) or dialysis.[4]

Protocol for SDS-PAGE Analysis
  • Prepare polyacrylamide gels of an appropriate percentage to resolve the unmodified and PEGylated protein.

  • Mix a small aliquot of the purified conjugate, the unmodified protein control, and a molecular weight marker with loading buffer.

  • Load the samples onto the gel and run at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and then destain to visualize the protein bands.

  • A successful conjugation will be indicated by a band for the PEGylated protein that has a higher apparent molecular weight (slower migration) than the unmodified protein.[4]

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_analysis Step 4: Characterization A This compound C Activated Bis-PEG1-NHS Ester A->C pH 4.5-6.0 Amine-free buffer B EDC / NHS B->C E Conjugated Molecule C->E pH 7.0-8.0 Amine-free buffer D Target Molecule (with -NH2) D->E F Purified Conjugate E->F SEC or Dialysis G Excess Reagents E->G H SDS-PAGE F->H I Mass Spectrometry F->I J HPLC F->J

Caption: Experimental workflow for this compound conjugation.

troubleshooting_low_yield Start Low Conjugation Yield Q1 Are EDC/NHS reagents fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the buffer amine-free and at the correct pH? A1_Yes->Q2 Sol1 Use fresh EDC/NHS A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are molar ratios optimized? A2_Yes->Q3 Sol2 Use appropriate buffer (e.g., PBS, MES) A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consider other factors: - Protein stability - Reaction time/temp A3_Yes->End Sol3 Perform titration to find optimal ratios A3_No->Sol3

Caption: Troubleshooting flowchart for low conjugation yield.

References

Validation & Comparative

A Comparative Guide to Bis-PEG1-acid and Bis-PEG2-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of bioconjugation, the selection of an appropriate linker molecule is a critical determinant of the final conjugate's performance and therapeutic efficacy. Among the myriad of available options, short-chain polyethylene (B3416737) glycol (PEG) linkers are frequently employed to enhance the solubility and stability of bioconjugates. This guide provides an objective comparison of two such homologous bifunctional linkers: Bis-PEG1-acid and Bis-PEG2-acid.

Physicochemical Properties

This compound and Bis-PEG2-acid are homobifunctional crosslinkers that possess two terminal carboxylic acid groups, making them suitable for conjugation to primary amines on biomolecules such as proteins, peptides, and antibodies.[1][2] The key distinction between these two molecules lies in the length of their hydrophilic PEG spacer, with Bis-PEG2-acid containing an additional ethylene (B1197577) glycol unit. This seemingly minor structural variance can have subtle yet significant implications for the resulting bioconjugate.

PropertyThis compoundBis-PEG2-acid
Synonym 3,3'-oxydipropionic acid[3]3,3'-(ethane-1,2-diylbis(oxy))dipropionic acid[2]
CAS Number 5961-83-1[3][4][5][6]19364-66-0[2][7][8][9]
Chemical Formula C6H10O5[3][5][6]C8H14O6[2][7][8][9]
Molecular Weight 162.14 g/mol [3][4][6]206.19 g/mol [2][9]
Solubility Water, DMSO, DCM, DMF[5]Water, DMF, DMSO[7][8]

Performance in Bioconjugation: A Comparative Analysis

Solubility and Aggregation: The primary role of the PEG spacer in these linkers is to enhance the hydrophilicity of the conjugate.[10][] Both this compound and Bis-PEG2-acid will improve the solubility of the modified biomolecule. The slightly longer and more hydrophilic PEG chain of Bis-PEG2-acid may offer a marginal advantage in preventing aggregation, particularly when conjugating hydrophobic payloads or when a higher degree of modification is desired.[10]

Steric Hindrance and Biological Activity: The length of the linker can influence the biological activity of the conjugated molecule.[12] A shorter linker, such as this compound, may be advantageous when close proximity between the conjugated molecules is required for functional activity. Conversely, the slightly longer spacer arm of Bis-PEG2-acid could be beneficial in overcoming steric hindrance, potentially leading to better preservation of the biomolecule's native conformation and activity. However, it is important to note that even small increases in PEG chain length can sometimes negatively impact binding affinity.[13]

Pharmacokinetics: The effect of short PEG linkers on the pharmacokinetic profile of a bioconjugate can be complex. While PEGylation is generally known to prolong the circulation half-life of therapeutic proteins, some studies have shown that very short PEG chains may not significantly alter or could even accelerate blood clearance.[3][12] For instance, one study demonstrated that a 5 kDa PEG chain provided a more substantial improvement in pharmacokinetics compared to a 2 kDa chain, suggesting that the incremental difference between this compound and Bis-PEG2-acid may have a minimal, though not necessarily negligible, impact on in vivo circulation time.[14] The choice between the two may, therefore, depend on the specific therapeutic application and the desired pharmacokinetic profile.

Experimental Protocol: EDC/NHS Coupling for Bioconjugation

The terminal carboxylic acid groups of both this compound and Bis-PEG2-acid can be conjugated to primary amines on a target molecule using a two-step carbodiimide (B86325) coupling reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][4]

Materials:

  • Bis-PEG-acid linker (this compound or Bis-PEG2-acid)

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of the Bis-PEG-acid linker in an appropriate organic solvent like DMSO or DMF, or directly in Activation Buffer.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or ultrapure water immediately before use.

  • Activation of Bis-PEG-acid:

    • Dissolve the Bis-PEG-acid linker in Activation Buffer.

    • Add EDC to the linker solution at a 2-10 fold molar excess over the linker.

    • Immediately add NHS or Sulfo-NHS to the reaction mixture at a molar ratio of 1:1 to 1.2:1 with EDC.

    • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Amine-Containing Biomolecule:

    • Dissolve the amine-containing biomolecule in Coupling Buffer.

    • Immediately add the activated Bis-PEG-acid solution to the biomolecule solution. The molar ratio of the linker to the biomolecule should be optimized for the specific application, with a 10-20 fold molar excess of the linker being a common starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by purifying the conjugate using a desalting column or through dialysis against an appropriate buffer.

Logical Framework for Linker Selection

The decision to use this compound versus Bis-PEG2-acid should be guided by the specific goals of the bioconjugation experiment. The following diagram illustrates a logical workflow for making this selection.

G start Bioconjugation Goal solubility Primary Goal: Enhance Solubility/Reduce Aggregation start->solubility activity Primary Goal: Preserve Biological Activity start->activity pk_modification Primary Goal: Subtle Pharmacokinetic Modification start->pk_modification peg2_solubility Consider Bis-PEG2-acid (Longer, more hydrophilic spacer) solubility->peg2_solubility peg1_activity Consider this compound (Shorter spacer, less potential for steric interference with distant binding sites) activity->peg1_activity peg2_activity Consider Bis-PEG2-acid (Longer spacer to overcome steric hindrance at the conjugation site) activity->peg2_activity empirical_testing Empirical Testing is Critical pk_modification->empirical_testing peg2_solubility->empirical_testing peg1_activity->empirical_testing peg2_activity->empirical_testing

Caption: Decision workflow for selecting between this compound and Bis-PEG2-acid.

Conclusion

The choice between this compound and Bis-PEG2-acid for bioconjugation applications is a nuanced one that depends on the specific properties desired for the final conjugate. While both are effective homobifunctional linkers that enhance hydrophilicity, the subtle difference in their PEG chain length can influence solubility, biological activity, and pharmacokinetics. Bis-PEG2-acid, with its slightly longer spacer, may provide a marginal benefit in terms of solubility and in overcoming steric hindrance at the conjugation site. Conversely, this compound may be preferred when minimizing the distance between conjugated molecules is critical. Ultimately, the optimal linker choice should be determined empirically for each specific application.

References

The Short and the Long of It: A Comparative Guide to Bis-PEG1-acid and Longer PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of the ultimate success of a bioconjugate, be it an Antibody-Drug Conjugate (ADC), a PROteolysis TArgeting Chimera (PROTAC), or another targeted therapeutic. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, offering a versatile scaffold to connect biological moieties with therapeutic payloads or other functional molecules. This guide provides an objective comparison between the shortest of these, Bis-PEG1-acid, and its longer chain counterparts, supported by experimental data and detailed protocols to inform rational linker design.

At the heart of this comparison lies a fundamental trade-off: the compactness and rigidity of short linkers versus the flexibility, hydrophilicity, and extended reach of longer PEG chains. This compound, a hydrophilic linker with a single ethylene (B1197577) glycol unit and two terminal carboxylic acids, represents the minimalist approach to PEGylation.[1][2][3][4] In contrast, longer PEG linkers (e.g., PEG4, PEG8, PEG12, and beyond) introduce progressively larger, more flexible, and more hydrophilic spacers.[5][6][7] The implications of this choice are far-reaching, impacting everything from solubility and stability to pharmacokinetic profiles and therapeutic efficacy.

Impact of PEG Linker Length on Bioconjugate Performance: A Data-Driven Comparison

The length of a PEG linker is not merely a spacer; it is an active modulator of a bioconjugate's physicochemical and biological properties. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance indicators for ADCs and PROTACs.

Table 1: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

PropertyShorter PEG Linkers (e.g., PEG1-PEG4)Longer PEG Linkers (e.g., PEG8-PEG24)Key Observations & Supporting Data
Hydrophilicity & Solubility Moderate improvement in solubility.[]Significant increase in hydrophilicity, effectively mitigating aggregation of hydrophobic payloads.[5][]The hydrophilic PEG chain counteracts the hydrophobicity of the payload, preventing aggregation and maintaining the solubility of the ADC.[] Longer PEG chains are more effective in this regard.
In Vitro Cytotoxicity Generally higher potency.Often a decrease in potency.A study on affibody-drug conjugates showed that modification with 4 kDa and 10 kDa PEG chains reduced cytotoxicity by approximately 6.5- and 22.5-fold, respectively, compared to a non-PEGylated conjugate.[7]
Plasma Half-Life & Pharmacokinetics Shorter half-life.Significantly extended half-life due to increased hydrodynamic radius and reduced renal clearance.[5][7]In one study, ADCs with 8, 12, and 24 PEG units in the linker had greater plasma and tumor exposures than ADCs with 2 and 4 PEG units.[6] Another study found that a PEG8 side chain was the minimum length to achieve optimal slower clearance.[5]
In Vivo Efficacy Can be limited by rapid clearance.Often improved due to longer circulation and enhanced tumor accumulation.[5][6]ADCs with 8, 12, and 24 PEG units in the linker led to a 75-85% reduction in tumor weight, compared to a 35-45% reduction for ADCs with 2 and 4 PEG units.[6]
Immunogenicity Less effective at shielding the bioconjugate.Can reduce immunogenicity by masking epitopes on the antibody and payload.[5]The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[5]

Table 2: Influence of PEG Linker Length on PROTAC Properties

PropertyShorter PEG LinkersLonger PEG LinkersKey Observations & Supporting Data
Cell Permeability Can be higher for very short linkers due to lower molecular weight.Complex relationship; longer, flexible linkers can adopt folded conformations that shield polar surface area, potentially improving permeability. However, excessive length can also decrease uptake.[9][10]A study on PROTACs with varying linker lengths found that cellular uptake decreased with increasing PEG units (PEG0 > PEG3 > PEG5).
Ternary Complex Formation May lead to steric clashes if too short, preventing productive complex formation.[10]An optimal length is crucial; too long a linker can result in an unstable or unproductive ternary complex.[10]The length of the PEG linker is a paramount parameter that directly influences the formation and stability of the crucial ternary complex (Protein of Interest-PROTAC-E3 ligase).[10]
Degradation Efficacy (DC50/Dmax) Suboptimal if the ternary complex is not efficiently formed.Highly dependent on achieving the optimal linker length for a specific target and E3 ligase pair.Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given PROTAC system.[10]

Visualizing the Concepts: Diagrams and Workflows

To better illustrate the principles discussed, the following diagrams, created using the DOT language, depict key concepts in bioconjugation and the experimental workflows for their evaluation.

cluster_short Short PEG Linker (e.g., this compound) cluster_long Longer PEG Linker (e.g., PEG8, PEG12) Antibody_S Antibody Linker_S PEG1 Antibody_S->Linker_S Payload_S Payload Linker_S->Payload_S Properties_S Properties: - Higher in vitro potency - Shorter half-life - Potential for steric hindrance in PROTACs Linker_S->Properties_S Antibody_L Antibody Linker_L PEGn (n > 1) Antibody_L->Linker_L Payload_L Payload Linker_L->Payload_L Properties_L Properties: - Improved solubility & stability - Longer half-life - Reduced immunogenicity - Potentially lower in vitro potency Linker_L->Properties_L Start Start Antibody_Prep Antibody Preparation (e.g., buffer exchange) Start->Antibody_Prep Linker_Payload_Activation Linker-Payload Activation (e.g., EDC/NHS for acid linkers) Start->Linker_Payload_Activation Conjugation Conjugation Reaction Antibody_Prep->Conjugation Linker_Payload_Activation->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization Characterization (e.g., DAR, aggregation, stability) Purification->Characterization Functional_Assays Functional Assays (e.g., in vitro cytotoxicity, in vivo efficacy) Characterization->Functional_Assays End End Functional_Assays->End

References

The Short-Chain Advantage: A Comparative Guide to Bis-PEG1-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug development, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. While various linker technologies exist, short-chain polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention. This guide provides an objective comparison of Bis-PEG1-acid, a short monodisperse PEG linker, against its longer-chain PEG counterparts and non-PEG alternatives, supported by experimental data, to assist researchers in making informed decisions for their bioconjugation strategies.

This compound is a hydrophilic, homobifunctional linker characterized by a single ethylene (B1197577) glycol unit flanked by two carboxylic acid groups. This minimal PEG chain length imparts distinct properties that can be advantageous in specific therapeutic applications.

At a Glance: this compound vs. Alternatives

The primary advantage of the short chain length of this compound lies in its ability to confer a degree of hydrophilicity without the potential drawbacks of longer PEG chains, such as reduced potency or altered binding kinetics. The decision to use a short-chain linker like this compound is often a balance between optimizing in vitro efficacy and in vivo pharmacokinetics.

FeatureThis compound (Short Chain PEG)Longer Chain PEG Linkers (e.g., Bis-PEG4/8-acid)Non-PEG Alternatives (e.g., Polysarcosine, Alkyl Chains)
Primary Advantage Potentially higher in vitro potency and cytotoxicity.Improved pharmacokinetics (e.g., longer half-life) and increased solubility.[1]Enhanced biocompatibility, biodegradability, and reduced potential for immunogenicity.[2]
Ternary Complex Formation (PROTACs) Optimal length may be crucial for efficient ternary complex formation.[][4]Longer, more flexible linkers may not lead to productive complex formation.[]Can be designed with varying rigidity to optimize complex formation.
Solubility Provides a modest increase in hydrophilicity.[5]Significantly increases the solubility of hydrophobic molecules.Varies; Polysarcosine is highly hydrophilic, while alkyl chains are hydrophobic.[2]
Cell Permeability (PROTACs) May offer a better balance of hydrophilicity and lipophilicity for cell entry.[6]Increased hydrophilicity from longer PEG chains can sometimes hinder passive cell permeability.[7]Hydrophobic linkers can improve cell permeability.[8]
In Vitro Cytotoxicity (ADCs) Often associated with higher potency (lower IC50).Can lead to a decrease in in vitro cytotoxicity.[9]Can maintain high cytotoxic activity.[2]
Immunogenicity Generally low.Generally low, but concerns about anti-PEG antibodies exist with longer chains.[2]Polysarcosine and polypeptides are considered to have very low immunogenicity.[2]

Quantitative Performance Comparison

Direct head-to-head quantitative comparisons of this compound with a wide range of alternatives in a single study are limited. However, by compiling data from various studies on ADCs and PROTACs, general trends in performance can be illustrated.

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency

Target ProteinLinker LengthDC50 (Concentration for 50% Degradation)Dmax (Maximum Degradation)Reference
Estrogen Receptor-α16-atom linkerOptimal degradationHigh[]
BET Bromodomains0 PEG units< 0.5 µM> 90%[10]
BET Bromodomains1-2 PEG units> 5 µMLower[10]
BET Bromodomains4-5 PEG units< 0.5 µM> 90%[10]
TBK1< 12 atomsNo degradation observed-[10]
TBK121 atoms3 nM96%[10]

Note: The data in this table is synthesized from multiple sources and is intended to illustrate general trends. DC50 and Dmax values are highly dependent on the specific PROTAC system (target, warhead, E3 ligase ligand) and the cell line used.

Table 2: Influence of Linker Type on ADC Performance

Linker TypeIn Vitro Cytotoxicity (IC50)Plasma Half-lifeReference
Non-PEGylatedGenerally higher potencyShorter[11]
Short-Chain PEG (e.g., PEG2, PEG3, PEG4)High potency, balanced with moderate PKModerately extended[11]
Long-Chain PEG (e.g., PEG8, PEG12)Often reduced potencyLonger[1]
PolysarcosineComparable or slightly higher potency than PEGComparable to PEG[12][13]

Note: This table summarizes general trends observed in ADC development. Actual performance is contingent on the specific antibody, payload, and linker chemistry.

Visualizing the Concepts

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for bioconjugation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) POI_bound POI PROTAC->POI_bound Binds E3_bound E3 Ligase PROTAC->E3_bound Binds POI Protein of Interest (Target) E3_Ligase E3 Ubiquitin Ligase PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->E3_bound Poly_Ub_POI Poly-ubiquitinated POI E3_bound->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Conjugation_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis reagents This compound + EDC/NHS activated_linker Activated NHS-ester Linker reagents->activated_linker 15-30 min RT, pH 4.5-6.0 conjugate PEGylated Bioconjugate activated_linker->conjugate protein Amine-containing Molecule (e.g., Antibody, Peptide) protein->conjugate purification Purification (e.g., SEC, Dialysis) conjugate->purification Quench reaction analysis Analysis (e.g., SDS-PAGE, LC-MS) purification->analysis

Bioconjugation Experimental Workflow

Experimental Protocols

Protocol: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein

This protocol is adapted for this compound and is based on established methods for EDC/NHS chemistry.[14][15]

Materials:

  • This compound

  • Protein of interest (containing primary amines)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening to prevent moisture condensation.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or the Activation Buffer immediately before use.

    • Dissolve the protein of interest in the Conjugation Buffer at a known concentration (e.g., 1-10 mg/mL).

    • Dissolve this compound in the Activation Buffer.

  • Activation of this compound:

    • In a reaction tube, add the desired molar amount of this compound.

    • Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming an NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution. The molar ratio of activated linker to protein can be varied to achieve the desired degree of labeling (a starting point is often a 10-20 fold molar excess of linker).

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5 for efficient reaction with primary amines.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess linker and reaction byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

  • Analysis:

    • Characterize the resulting conjugate using methods such as SDS-PAGE (which will show a molecular weight shift), UV-Vis spectroscopy, and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR) if applicable.

Conclusion

The selection of a linker is a pivotal decision in the design of bioconjugates. This compound, with its minimal ethylene glycol chain, offers a distinct advantage in scenarios where maintaining high in vitro potency and optimizing ternary complex formation are paramount. While longer PEG chains excel at improving pharmacokinetics and solubility, and non-PEG alternatives provide benefits in biocompatibility, the concise nature of this compound makes it a powerful tool for applications requiring a delicate balance between hydrophilicity and minimal steric hindrance. A systematic, empirical approach to linker selection, guided by the principles and data presented here, is essential for the successful development of potent and effective targeted therapeutics.

References

A Head-to-Head Comparison: Bis-PEG1-acid Versus Heterobifunctional Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Crosslinking Strategy

In the landscape of modern biotherapeutics and diagnostics, the covalent linkage of molecules to proteins, peptides, or other biomolecules is a foundational technology. The choice of a crosslinker is a critical decision that profoundly influences the stability, homogeneity, and in vivo performance of the resulting conjugate. This guide provides an objective, data-supported comparison between a homobifunctional crosslinker, Bis-PEG1-acid, and the widely used class of heterobifunctional crosslinkers.

This compound, a homobifunctional crosslinker, possesses two terminal carboxylic acid groups, necessitating a one-step conjugation to primary amines after activation. In contrast, heterobifunctional crosslinkers feature two distinct reactive moieties, enabling a controlled, sequential two-step conjugation to different functional groups. This fundamental difference in their mechanism of action leads to significant variations in performance, particularly in applications such as the development of antibody-drug conjugates (ADCs).

At a Glance: Key Performance Differences

FeatureThis compound (Homobifunctional)Heterobifunctional Crosslinkers (e.g., SMCC)
Conjugation Strategy One-step (after activation)Two-step, sequential
Product Homogeneity Potentially lower; risk of intra- and intermolecular crosslinkingGenerally higher; controlled conjugation
Conjugation Efficiency Variable, dependent on reaction conditionsTypically high due to specific reactivity
Bond Stability High (stable amide bond)Variable (e.g., thioether bond from maleimide (B117702) can be less stable)
Control over Conjugation LimitedHigh

Delving Deeper: A Quantitative Comparison

The selection of a crosslinker should be guided by the specific requirements of the application. The following tables summarize key performance data, comparing a homobifunctional linker like this compound with a representative heterobifunctional linker such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Table 1: Conjugation Efficiency and Product Characteristics
ParameterThis compound (via EDC/NHS)SMCC (NHS/Maleimide)Key Takeaway
Typical Drug-to-Antibody Ratio (DAR) 2-62-4Heterobifunctional linkers often provide better control over the final DAR.
Product Purity (Desired Conjugate) 60-80%>90%The two-step process of heterobifunctional linkers minimizes side products.[1]
Presence of Aggregates ModerateLowUncontrolled crosslinking with homobifunctional reagents can lead to aggregation.
Table 2: Stability of the Resulting Conjugate
ParameterAmide Bond (from this compound)Thioether Bond (from SMCC)Key Takeaway
Plasma Stability (Half-life) >200 hours~100-150 hoursThe amide bond is generally more stable in plasma than the thioether bond from maleimide chemistry.[2]
Susceptibility to Cleavage Resistant to hydrolysisProne to retro-Michael reactionThe thioether linkage can be susceptible to cleavage in the presence of thiols like glutathione.[3][4]

Visualizing the Process: Reaction Workflows

This compound Conjugation Workflow

G cluster_0 Activation Step cluster_1 Conjugation Step This compound This compound Activated Ester Activated Ester This compound->Activated Ester EDC, NHS Conjugate Conjugate Activated Ester->Conjugate + Protein-NH2 Protein-NH2 Protein-NH2

Caption: Workflow for this compound conjugation.

Heterobifunctional (SMCC) Conjugation Workflow

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Payload Conjugation Antibody-NH2 Antibody-NH2 Maleimide-Activated Antibody Maleimide-Activated Antibody Antibody-NH2->Maleimide-Activated Antibody + SMCC ADC ADC Maleimide-Activated Antibody->ADC + Drug-SH Drug-SH Drug-SH

Caption: Two-step workflow for heterobifunctional conjugation.

Experimental Protocols

Protocol 1: Protein Conjugation using this compound and EDC/NHS Chemistry

Materials:

  • Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution. A molar excess of the activated linker to the protein is recommended as a starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Antibody-Drug Conjugation using a Heterobifunctional Crosslinker (SMCC)

Materials:

  • Antibody solution (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Thiol-containing drug/payload

  • Desalting column

Procedure:

  • Antibody Modification with SMCC:

    • Prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO immediately before use.

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

  • Removal of Excess Crosslinker:

    • Remove non-reacted SMCC using a desalting column equilibrated with PBS.

  • Conjugation with Thiol-Containing Molecule:

    • Immediately add the thiol-containing drug/payload to the maleimide-activated antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the antibody-drug conjugate using a desalting column or other suitable chromatography method to remove excess drug/payload.

Characterization of the Conjugate

Successful conjugation and the purity of the final product can be assessed using various analytical techniques:

  • Size-Exclusion Chromatography (SEC-HPLC): To separate the conjugate from unconjugated protein and to detect the presence of aggregates.

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the precise mass of the conjugate and to calculate the drug-to-antibody ratio (DAR).

  • Hydrophobic Interaction Chromatography (HIC): Often used to determine the DAR distribution in ADCs.

Conclusion and Recommendations

Both homobifunctional linkers like this compound and heterobifunctional crosslinkers are valuable tools in bioconjugation.

This compound is a suitable choice when:

  • A stable amide linkage is desired.

  • The potential for a heterogeneous product mixture is acceptable or can be managed through purification.

Heterobifunctional crosslinkers are generally the preferred option for applications requiring:

  • High control over the conjugation process.[1]

  • A more homogeneous and well-defined final product.[1]

  • Minimized side reactions and aggregation.[2]

For the development of complex biotherapeutics like ADCs, where a precise DAR and a high degree of homogeneity are critical for the therapeutic index, heterobifunctional crosslinkers offer significant advantages.[2] The ability to perform a controlled, two-step conjugation minimizes the risk of undesirable side products and leads to a more consistent and reproducible final product.[1]

References

The Impact of Bis-PEG1-acid on Conjugate Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of bioconjugates, particularly antibody-drug conjugates (ADCs), is a critical determinant of their therapeutic efficacy and safety. The choice of linker used to attach a payload to a biomolecule plays a pivotal role in the overall stability of the conjugate in systemic circulation. Premature release of the payload can lead to off-target toxicity and a diminished therapeutic window. This guide provides a comparative analysis of the stability of conjugates formed using Bis-PEG1-acid, a homobifunctional linker, against other commonly used alternatives, supported by established principles of linker chemistry and representative data.

Introduction to this compound and Conjugate Stability

This compound is a polyethylene (B3416737) glycol (PEG) linker containing two terminal carboxylic acid groups.[1] In bioconjugation, these carboxylic acid groups are activated, typically using carbodiimide (B86325) chemistry (e.g., EDC in the presence of N-hydroxysuccinimide or Sulfo-NHS), to react with primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies.[2][3] This reaction results in the formation of a highly stable amide bond .[][5] The PEG component of the linker enhances the hydrophilicity of the conjugate, which can improve solubility and reduce aggregation.[6][7]

Conjugate stability is primarily assessed by its ability to remain intact in biological media, such as plasma, and to resist aggregation. Key metrics for stability include the maintenance of the drug-to-antibody ratio (DAR) over time and the absence of high molecular weight aggregates.

Comparative Analysis of Linker Stability

The stability of a conjugate is intrinsically linked to the chemical nature of the bond connecting the payload to the biomolecule. Here, we compare the stability of the amide bond formed by this compound with other common linker chemistries.

Key Alternatives to this compound:

  • NHS Ester Linkers: While this compound requires activation to an NHS ester intermediate for amine reactivity, some linkers are supplied as pre-activated NHS esters. The resulting amide bond is identical in stability. However, the pre-activated forms are highly susceptible to hydrolysis, which can reduce conjugation efficiency.[8][9]

  • Maleimide (B117702) Linkers: These are commonly used for thiol-reactive conjugation to cysteine residues. Maleimide linkers form a thioether bond, which can be susceptible to retro-Michael addition, leading to deconjugation, especially when the linker is attached to less sterically hindered cysteines.[10][11] This can result in payload transfer to other circulating proteins like albumin.[12][13]

Quantitative Data on Linker Stability

Below is a table summarizing the expected stability profiles based on the chemical nature of the linkages. The data is representative and compiled from general findings in ADC stability studies.

Linker Type (Functional Group)Bond FormedHalf-life in Human Plasma (Representative)Primary Instability MechanismKey AdvantagesKey Disadvantages
This compound (Carboxylic Acid) Amide Very High (> 7 days) Hydrolysis (extremely slow) High stability, hydrophilicity Requires activation step
NHS Ester (pre-activated)AmideVery High (> 7 days)Hydrolysis of unreacted linkerHigh stability, no activation neededMoisture sensitive, can be inefficient
Maleimide (Thiol-reactive)ThioetherModerate (can be < 24 hours)Retro-Michael addition, exchange with albuminSite-specific conjugation to thiolsPotential for payload loss
Hydrazone (pH-sensitive)HydrazoneLow (pH-dependent)Hydrolysis in acidic conditionsCleavable linker for drug releaseLower plasma stability
Disulfide (Redox-sensitive)DisulfideModerate (environment-dependent)Reduction in reducing environmentsCleavable linker for drug releasePotential for premature cleavage

Note: The half-life in plasma is highly dependent on the specific conjugate, conjugation site, and payload.

Experimental Protocols

Accurate assessment of conjugate stability is crucial. The following are detailed methodologies for key experiments.

Plasma Stability Assay by LC-MS to Determine DAR

Objective: To quantify the change in the average number of drug molecules per antibody (DAR) over time when the conjugate is incubated in plasma.[14][15]

Methodology:

  • Incubation: The antibody-drug conjugate is incubated in human, rat, or mouse plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[16]

  • Sample Preparation:

    • To stop the reaction, the plasma samples are immediately frozen and stored at -80°C until analysis.

    • The ADC is purified from the plasma using affinity chromatography (e.g., Protein A or antigen-coated beads).[17]

    • The purified ADC is then deglycosylated using an enzyme like PNGase F to simplify the mass spectrum.[18]

  • LC-MS Analysis:

    • The intact or partially fragmented (e.g., reduced light and heavy chains) ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS).[19]

    • Reversed-phase high-performance liquid chromatography (RP-HPLC) is often used for separation.

  • Data Analysis:

    • The mass spectra are deconvoluted to determine the masses of the different drug-loaded antibody species.

    • The relative abundance of each species is used to calculate the average DAR at each time point.[]

    • The DAR value over time is plotted to determine the stability of the conjugate. A stable conjugate will show minimal change in DAR.

Aggregation Analysis by Size-Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in a conjugate solution.[21][22]

Methodology:

  • Sample Preparation: The conjugate is formulated in a suitable buffer. Stressed samples can be generated by exposure to heat, freeze-thaw cycles, or pH shifts to assess stability under non-ideal conditions.

  • SEC Analysis:

    • The conjugate sample is injected onto a size-exclusion chromatography column.

    • The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline).

    • The separation is based on the hydrodynamic radius of the molecules; aggregates will elute earlier than the monomeric conjugate.

  • Data Analysis:

    • The chromatogram is monitored by UV absorbance at 280 nm.

    • The peak areas of the monomer and any high molecular weight species are integrated.

    • The percentage of aggregate is calculated as: (% Aggregate) = (Aggregate Peak Area / Total Peak Area) * 100.

Visualizations

Conjugation Workflow using this compound

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Bis_PEG1_acid This compound (-COOH) Activated_Linker Activated NHS Ester (-CO-NHS) Bis_PEG1_acid->Activated_Linker Carbodiimide Chemistry EDC_NHS EDC / Sulfo-NHS Antibody Antibody (-NH2) Conjugate Stable Conjugate (Amide Bond) Activated_Linker->Conjugate Antibody->Conjugate Purification Purification (e.g., SEC) Conjugate->Purification

Caption: Workflow for antibody conjugation using this compound.

Logical Relationship of Linker Choice and Conjugate Stability

G cluster_linker Linker Choice cluster_bond Bond Formed cluster_stability Conjugate Stability Bis_PEG1_acid This compound Amide Stable Amide Bond Bis_PEG1_acid->Amide Maleimide Maleimide Thioether Less Stable Thioether Bond Maleimide->Thioether High_Stability High Plasma Stability (Low DAR loss) Amide->High_Stability Low_Stability Lower Plasma Stability (Potential DAR loss) Thioether->Low_Stability

Caption: Impact of linker choice on the resulting bond and conjugate stability.

Conclusion

The selection of a linker is a critical step in the design of stable and effective bioconjugates. This compound, through the formation of a highly stable amide bond, offers a robust solution for creating conjugates with excellent plasma stability. The inherent stability of the amide linkage significantly reduces the risk of premature payload release compared to alternatives such as maleimide-based linkers. Furthermore, the hydrophilic PEG spacer can contribute to improved solubility and reduced aggregation. For applications where maximizing in vivo stability is paramount, this compound represents a superior choice for linker chemistry. Researchers should, however, always empirically determine the stability of their specific conjugate using the detailed protocols provided.

References

The Pivotal Role of Linker Length in PROTAC Efficacy: A Comparative Guide on Bis-PEG1-acid and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design and optimization of Proteolysis Targeting Chimeras (PROTACs) represent a significant stride in targeted therapeutics. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG)-based linkers, such as the Bis-PEG1-acid, are frequently employed for their favorable physicochemical properties. This guide provides a comparative analysis of how PEG linker length influences PROTAC performance, supported by experimental data and detailed methodologies for key assays.

The efficacy of a PROTAC is not merely the sum of its parts; the linker, far from being a passive spacer, plays a crucial role in dictating the formation and stability of the ternary complex (comprising the target protein, PROTAC, and E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1][2] An optimal linker length is paramount, as a linker that is too short may introduce steric hindrance, while one that is too long can lead to a non-productive ternary complex.[2]

Comparative Analysis of PEG Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50Dmax (%)Reference
ERα VHLPEG9>10 µM~50[4]
PEG12~5 µM~75[4]
PEG 16 ~1 µM ~95 [4]
PEG19~5 µM~70[4]
PEG21>10 µM~60[4]
TBK1 VHLPEG/Alkyl< 12No degradation-[3][5]
PEG/Alkyl 21 3 nM 96 [3][5]
PEG/Alkyl29292 nM76[3][5]

Data Interpretation: The data clearly demonstrates a "Goldilocks" effect for linker length. For the ERα-targeting PROTAC, a 16-atom linker exhibited the highest degradation potency (lowest DC50 and highest Dmax). Similarly, for the TBK1-targeting PROTAC, a 21-atom linker was found to be optimal, with shorter linkers showing no activity. This underscores the necessity of empirical testing of a library of linkers with varying lengths for each new PROTAC system.

Visualizing the PROTAC Mechanism and Experimental Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western_Blot_Workflow Start Cell Culture & PROTAC Treatment Cell_Lysis Cell Lysis & Protein Quantification Start->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-Target & Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Calculate DC50 & Dmax Detection->Analysis

References

Confirming Bis-PEG1-acid Conjugation: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step that demands rigorous analytical confirmation. This guide provides a comparative analysis of key spectroscopic techniques for confirming the conjugation of "Bis-PEG1-acid," a homobifunctional crosslinker. We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a comprehensive toolkit for validating your conjugation reactions.

A multi-faceted analytical approach is often necessary for the comprehensive characterization of PEGylated biomolecules.[1] While each technique provides valuable information, they offer different levels of structural detail and sensitivity. This guide will help you select the most appropriate methods for your specific needs.

Comparison of Spectroscopic Techniques

The choice of analytical technique for validating amide bond formation in PEGylation depends on several factors, including the nature of the biomolecule, the properties of the PEG reagent, the desired level of characterization, and the available instrumentation.[1] Each method offers unique advantages and limitations in providing evidence of successful conjugation.[1]

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
¹H NMR Spectroscopy Detailed atomic-level structural information, confirmation of covalent linkages, and purity assessment.[1][2]Soluble samples (1-10 mg) in deuterated solvents.[2]Provides unambiguous structural confirmation and quantitative data.[2] Can identify specific proton and carbon environments.[2]Requires soluble samples, more time-consuming, and higher instrumentation cost compared to FTIR.[2]
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) Precise molecular weight of the conjugate, confirming the covalent attachment of the PEG linker and determining the degree of PEGylation.[1][3]Small sample amount (typically in the picomole to femtomole range).Offers direct and unambiguous confirmation of covalent conjugation.[1] High sensitivity and accuracy in mass determination.Can be challenging for very large or heterogeneous conjugates. The polydispersity of PEG can lead to broad peaks.[4][5]
FTIR Spectroscopy Presence of key functional groups, confirming the formation of new bonds (e.g., amide) and the presence of the PEG backbone.[1][6][7]Solids (powders, films) or liquids (1-10 mg).[2]Rapid, non-destructive, and cost-effective.[2] Excellent for initial screening.[2]Provides limited structural detail.[2] Can be difficult to distinguish subtle changes in the PEG backbone.[2]

Experimental Workflows and Data Interpretation

A systematic workflow is crucial for obtaining reliable and reproducible results. The following diagram illustrates a general workflow for the spectroscopic analysis of a this compound conjugation reaction.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion start Conjugation Reaction Mixture purification Purification (e.g., SEC, Dialysis) start->purification ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ftir_data Identify Amide Bands (~1650 cm⁻¹ & ~1550 cm⁻¹) ftir->ftir_data nmr_data Observe Chemical Shifts & Integrate Peaks nmr->nmr_data ms_data Determine Molecular Weight & Degree of PEGylation ms->ms_data conclusion Confirm Conjugate Structure & Purity ftir_data->conclusion nmr_data->conclusion ms_data->conclusion

A general workflow for spectroscopic analysis of conjugation.

Detailed Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein

This protocol provides better control over the reaction by separating the activation of the PEG linker from the conjugation to the protein.[3]

Materials:

  • This compound

  • Protein of interest

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.[3]

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.[3]

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution in the Conjugation Buffer. The final pH should be between 7.2 and 7.5.[3]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction.[3]

    • Incubate for 15 minutes at room temperature.[3]

  • Purification:

    • Remove excess PEG linker and byproducts using a desalting column equilibrated with a suitable storage buffer.[3][8]

Spectroscopic Analysis Protocols

¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Compare the spectrum of the conjugate with the spectra of the starting materials (this compound and the unconjugated molecule).

    • Look for the appearance of new signals or shifts in existing signals that indicate the formation of a new covalent bond (e.g., an amide bond).

    • The characteristic ethylene (B1197577) glycol protons of the PEG backbone will appear around 3.6 ppm.[9]

    • Protons adjacent to the newly formed amide bond will show a characteristic chemical shift. For example, in a PEG-lysine conjugate, a peak around 2.5 ppm can confirm the PEG-lysine linkage.[10]

    • Calculate the degree of PEGylation by comparing the integration of the PEG methylene (B1212753) protons to that of specific protons on the conjugated molecule.[1]

Mass Spectrometry (MALDI-TOF)

  • Sample Preparation: Mix a small amount of the purified conjugate solution with a MALDI matrix solution (e.g., sinapinic acid) and spot it onto the MALDI target plate. Allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in linear mode, which is suitable for large molecules.[1]

  • Data Analysis:

    • Compare the mass spectrum of the conjugate to that of the unconjugated molecule.

    • An increase in mass corresponding to the molecular weight of the attached this compound molecules confirms conjugation.[1]

    • The distribution of peaks can indicate the degree of PEGylation (mono-, di-, etc.).[1]

FTIR Spectroscopy (ATR-FTIR)

  • Sample Preparation: Place a small amount (1-2 mg) of the dried conjugate directly onto the ATR crystal.[2]

  • Data Acquisition: Record a background spectrum of the clean ATR crystal, then acquire the sample spectrum.[2]

  • Data Analysis:

    • Compare the spectrum of the conjugate with the spectra of the starting materials.

    • Look for the appearance of characteristic amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹) bands, which are indicative of amide bond formation.[1]

    • The presence of the strong C-O-C stretching vibration from the PEG backbone (around 1100 cm⁻¹) will also be prominent.[6][7]

Alternatives to this compound Conjugation

While this compound is effective for targeting primary amines, alternative PEGylation chemistries exist that can target other functional groups, offering greater flexibility in conjugation strategies.

G cluster_main Conjugation Strategies cluster_alts Alternative Chemistries bis_peg_acid Bis-PEG-acid (Amine-Reactive) thiol Thiol-Reactive (e.g., PEG-Maleimide) carbonyl Carbonyl-Reactive (e.g., PEG-Hydrazide) click Click Chemistry (e.g., PEG-Azide/Alkyne)

Alternative PEGylation chemistries.
  • Thiol-Reactive PEGylation: This strategy targets free cysteine residues using reagents like PEG-maleimide, forming stable thioether bonds.[1]

  • Carbonyl-Reactive PEGylation: Aldehyde or ketone groups can be targeted by PEG-hydrazide or PEG-aminooxy reagents to form hydrazone or oxime linkages, respectively.[1]

  • Click Chemistry: This highly efficient and specific method involves the reaction between an azide-functionalized PEG and an alkyne-modified biomolecule (or vice versa).[1]

The validation of these alternative conjugations would involve similar spectroscopic techniques, with the analysis focused on the characteristic signals of the specific linkages formed.

References

A Comparative Guide to Functional Assays for "Bis-PEG1-acid" Linked Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control over protein modification is paramount. The choice of a chemical crosslinker can significantly influence the stability, activity, and immunogenicity of a protein conjugate. This guide provides a comprehensive comparison of "Bis-PEG1-acid," a short-chain polyethylene (B3416737) glycol (PEG) homobifunctional crosslinker, with alternative protein linking technologies. We present supporting experimental data, detailed protocols for key functional assays, and visual workflows to facilitate informed decisions in your research and development endeavors.

"this compound" is a versatile crosslinking reagent that possesses two terminal carboxylic acid groups, enabling the covalent linkage of primary amine groups on proteins.[1] The short PEG1 spacer enhances hydrophilicity, which can improve the solubility of the resulting conjugate and reduce aggregation.[2] This guide will delve into the functional implications of using "this compound" and compare its performance with other commonly used crosslinkers.

Performance Comparison of Crosslinking Chemistries

The selection of a crosslinker is a critical step in protein modification, impacting conjugation efficiency and the ultimate functionality of the bioconjugate. Below, we compare key performance indicators for "this compound" and its alternatives. While direct head-to-head quantitative data for "this compound" against all alternatives in a single study is limited, we can infer its performance based on studies of similar PEGylated and non-PEGylated crosslinkers.

Table 1: Comparison of Crosslinker Performance
FeatureThis compound (PEGylated Homobifunctional)Non-PEGylated Homobifunctional (e.g., BS3, Glutaraldehyde)Heterobifunctional (e.g., SMCC)
Specificity Primary amines (Lysine, N-terminus)Primary amines (BS3), Multiple groups (Glutaraldehyde)Amine and Sulfhydryl
Reaction Steps One-step (after activation) or two-stepOne-stepTwo-step
Solubility High in aqueous solutions[2]Variable, can be lowVariable
Potential for Polymerization Moderate[3][4]High (Glutaraldehyde), Moderate (BS3)[4]Low[4]
Impact on Protein Structure Generally minimal for short PEGs[5]Can cause significant perturbationsGenerally minimal
Immunogenicity Generally lowCan be immunogenicDependent on the specific linker
Crosslinking Efficiency HighHighHigh
Cleavability Non-cleavableNon-cleavableCan be cleavable or non-cleavable

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide protocols for key experiments to assess the functional consequences of protein conjugation with "this compound" and its alternatives.

Protein Crosslinking with this compound

This protocol describes the covalent crosslinking of a protein using "this compound". The carboxylic acid groups are first activated to form N-hydroxysuccinimide (NHS) esters, which then react with primary amines on the protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS or HEPES, pH 7.2-8.0)

  • This compound[1]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer at a suitable concentration (typically 0.1-2 mg/mL).

  • Activation of this compound:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO.

    • In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0).

    • Add the EDC/NHS solution to the this compound solution. A typical molar ratio is a 2 to 5-fold molar excess of EDC and NHS over this compound.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Crosslinking Reaction:

    • Immediately add the activated this compound solution to the protein solution. The optimal molar excess of the crosslinker over the protein should be determined empirically (e.g., 25-50 fold).

    • Incubate the reaction for 30-60 minutes at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

  • Analysis: Analyze the crosslinked protein by SDS-PAGE and mass spectrometry to confirm conjugation. A successful crosslinking will result in a shift to a higher molecular weight on the SDS-PAGE gel.[6]

In Vitro Activity Assay

This protocol provides a general framework for assessing the biological activity of an enzyme after crosslinking. The specific substrate and detection method will vary depending on the enzyme.

Materials:

  • Crosslinked enzyme

  • Unmodified (native) enzyme as a control

  • Specific substrate for the enzyme

  • Assay buffer

  • Detection reagent (e.g., chromogenic or fluorogenic substrate)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions for both the crosslinked and native enzyme in the assay buffer.

  • Add the enzyme dilutions to the wells of a microplate.

  • Initiate the reaction by adding the specific substrate to each well.

  • Incubate the plate at the optimal temperature for the enzyme.

  • Measure the product formation at various time points using a microplate reader.

  • Calculate the specific activity of the crosslinked and native enzyme (e.g., in units/mg).

  • Compare the activity of the crosslinked enzyme to the native enzyme to determine the percentage of retained activity.

Protein Stability Assay: Thermal Denaturation using Circular Dichroism

Circular Dichroism (CD) spectroscopy is a powerful technique to assess changes in the secondary structure of a protein upon modification and to determine its thermal stability.[7][8]

Materials:

  • Crosslinked protein

  • Unmodified protein

  • CD Spectropolarimeter with a temperature controller

  • Quartz cuvette with a 1 mm path length

  • Phosphate (B84403) buffer (pH 7.4)

Procedure:

  • Prepare solutions of the crosslinked and unmodified proteins in phosphate buffer at a concentration of approximately 0.1-0.2 mg/mL.

  • Record the far-UV CD spectrum (e.g., from 200 to 260 nm) of each sample at room temperature to assess any initial structural changes.

  • To determine the melting temperature (Tm), monitor the CD signal at a single wavelength (typically 222 nm for alpha-helical proteins) as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).

  • The data will generate a thermal denaturation curve. The midpoint of the transition from the folded to the unfolded state is the melting temperature (Tm).

  • Compare the Tm of the crosslinked protein to that of the unmodified protein. An increase in Tm indicates enhanced thermal stability.

Proteolytic Stability Assay

This assay evaluates the resistance of the crosslinked protein to degradation by proteases.

Materials:

  • Crosslinked protein

  • Unmodified protein

  • Protease (e.g., trypsin, chymotrypsin)

  • Digestion buffer

  • Quenching solution (e.g., protease inhibitor cocktail)

  • SDS-PAGE reagents

Procedure:

  • Incubate a fixed amount of the crosslinked and unmodified proteins with a specific protease in the digestion buffer at an optimal temperature.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and stop the digestion by adding a quenching solution.

  • Analyze the samples from each time point by SDS-PAGE.

  • Visualize the protein bands by staining (e.g., Coomassie Blue).

  • The rate of disappearance of the full-length protein band is an indicator of its susceptibility to proteolysis. A slower disappearance for the crosslinked protein compared to the unmodified protein indicates increased proteolytic stability.[9]

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

G cluster_activation Activation of this compound cluster_conjugation Protein Conjugation cluster_analysis Functional Analysis This compound This compound Activated_PEG Amine-Reactive NHS-ester PEG This compound->Activated_PEG + EDC/NHS EDC_NHS EDC / NHS Crosslinked_Protein Crosslinked Protein Activated_PEG->Crosslinked_Protein + Protein Protein Protein Activity_Assay Activity Assay Crosslinked_Protein->Activity_Assay Stability_Assay Stability Assay (CD) Crosslinked_Protein->Stability_Assay Proteolysis_Assay Proteolysis Assay Crosslinked_Protein->Proteolysis_Assay

Workflow for this compound Protein Conjugation and Analysis.

G Unmodified_Protein Unmodified Protein (Native Conformation) Active_Site Unmodified_Protein->Active_Site exposes Crosslinked_Protein Crosslinked Protein (Potentially Altered Conformation) Crosslinked_Protein->Active_Site may partially occlude Substrate Substrate Product Product Active_Site->Product Substrate binding & conversion

Impact of Crosslinking on Enzyme Activity.

G Native_Protein Native Protein Denatured_Protein Denatured Protein Native_Protein->Denatured_Protein Heat Aggregated_Protein Aggregated Protein Denatured_Protein->Aggregated_Protein Crosslinked_Protein Crosslinked Protein Denatured_Crosslinked Denatured Crosslinked Protein Crosslinked_Protein->Denatured_Crosslinked Heat (Higher Tm)

Effect of Crosslinking on Protein Stability and Aggregation.

References

Navigating the Bridge: A Comparative Guide to Bis-PEG1-acid and its Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The linker, while seemingly a simple bridge, profoundly influences a molecule's solubility, permeability, stability, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of Bis-PEG1-acid, a common homobifunctional linker, with its longer-chain polyethylene (B3416737) glycol (PEG) counterparts and non-PEG alternatives, supported by experimental data and detailed protocols to inform rational drug design.

This compound is a short, hydrophilic linker featuring a single ethylene (B1197577) glycol unit flanked by two carboxylic acid groups.[1] These terminal groups can be readily reacted with primary amines to form stable amide bonds, making it a useful tool for conjugating two amine-containing molecules.[2][3] Its primary application lies in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand.[1][4] The PEG unit enhances the aqueous solubility of the resulting conjugate, a crucial property for often hydrophobic drug molecules.[2][5]

The Impact of Linker Composition on PROTAC and ADC Performance

The linker is not merely a spacer; it is an active modulator of the final conjugate's properties. Key parameters to consider when selecting a linker include its length, flexibility, and hydrophilicity. These characteristics directly impact the formation of a stable and productive ternary complex in PROTACs (the target protein, PROTAC, and E3 ligase) and influence the pharmacokinetic profile of ADCs.[6][]

PEG-Based Linkers: The Effect of Chain Length

PEG linkers are the most commonly used motifs in PROTAC design, with over half of reported PROTACs utilizing them.[5] Their hydrophilicity improves the solubility of the entire molecule, which can in turn affect cell permeability and oral absorption.[5] The ability to systematically vary the linker length by adding more ethylene glycol units allows for the fine-tuning of the distance between the two conjugated molecules, which is critical for optimal biological activity.[4][5]

While this compound provides a short and relatively rigid connection, longer PEG chains (e.g., Bis-PEG2-acid, Bis-PEG3-acid, etc.) offer increased flexibility and hydrophilicity.[8] This can be advantageous in several ways:

  • Improved Solubility and Reduced Aggregation: Longer PEG chains create a larger hydration shell, which can prevent aggregation, particularly in ADCs with hydrophobic payloads.[9]

  • Enhanced Ternary Complex Formation: In some PROTAC systems, a longer, more flexible linker may be required to allow the target protein and E3 ligase to adopt a productive orientation for ubiquitination.[6][]

  • Improved Pharmacokinetics: The hydrophilic nature of longer PEG linkers can shield ADCs from premature clearance, leading to a longer circulation half-life and increased tumor accumulation.[9][10]

However, there are also potential drawbacks to longer PEG chains:

  • Reduced Cell Permeability: While enhancing solubility, excessive PEGylation can sometimes hinder passive diffusion across cell membranes.[11]

  • Potential for Non-Productive Complex Formation: A linker that is too long might not effectively bring the target protein and E3 ligase into close enough proximity for efficient ubiquitination.[6]

Non-PEG Alternatives: Expanding the Chemical Toolbox

While PEG linkers are workhorses in bioconjugation, alternative linker chemistries offer distinct advantages in certain contexts.

  • Alkyl Chains: Simple alkyl chains are a common non-PEG alternative.[] They are synthetically accessible and provide flexibility.[8] However, they are more hydrophobic than PEG linkers, which can negatively impact solubility but may improve cell permeability in some cases.[13]

  • Rigid Linkers: Linkers incorporating rigid structures like piperazine, piperidine, or triazole rings can offer more conformational control.[8] This rigidity can sometimes lead to more potent PROTACs by pre-organizing the molecule into a bioactive conformation.[14] Triazole-containing linkers, often formed via "click chemistry," are also metabolically stable.[8]

Comparative Performance Data

The optimal linker is highly dependent on the specific target protein, E3 ligase, and the ligands being used. The following tables summarize quantitative data from various studies to illustrate the impact of linker choice on PROTAC and ADC performance.

Linker TypeKey FeatureImpact on SolubilityImpact on Cell PermeabilityImpact on Biological Activity (PROTACs)
This compound Short, hydrophilicGoodVariableCan be effective, but may be too short for some systems.
Longer-Chain PEGs Increased hydrophilicity and flexibilityExcellentCan be decreased with very long chains.Often improves efficacy by optimizing ternary complex formation.[4]
Alkyl Chains Hydrophobic, flexibleLowerCan be higherVariable, highly system-dependent.
Rigid Linkers (e.g., with piperazine) Conformational constraintVariableCan be improvedCan lead to highly potent degraders.[14]

Table 1: Qualitative Comparison of Different Linker Types.

PROTAC SystemLinkerDC50 (nM)Dmax (%)Reference
BRD4 DegraderPEG-based1.5>95Hypothetical Data
BRD4 DegraderAlkyl-based2580Hypothetical Data
p38α DegraderShort PEG>1000<10[15]
p38α DegraderLong PEG5090[15]

Table 2: Example Quantitative Data on PROTAC Performance with Different Linkers. (Note: Data is illustrative and compiled from general principles discussed in the cited literature, as direct head-to-head comparisons are not always available).

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the performance of different linkers in a PROTAC context.

Protein Degradation Assay (Western Blot)
  • Cell Seeding: Plate cells (e.g., MCF7 for estrogen receptor degradation) in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the PROTACs (with different linkers) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH). Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate.[14]

  • Treatment: Add various concentrations of the PROTAC and incubate for a specified period (e.g., 48 hours).[14]

  • Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.[14]

  • Measurement: Measure the absorbance at 490 nm using a plate reader.[14]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[14]

Visualizing the Concepts

To better understand the processes and components discussed, the following diagrams illustrate the PROTAC mechanism, a typical experimental workflow, and the structural relationships between linker types.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Linker_Synthesis 1. Synthesize PROTACs with different linkers Degradation_Assay 2. Assess Protein Degradation (e.g., Western Blot) Linker_Synthesis->Degradation_Assay Viability_Assay 3. Determine Cytotoxicity (e.g., MTS Assay) Degradation_Assay->Viability_Assay Permeability_Assay 4. Evaluate Cell Permeability (e.g., PAMPA) Viability_Assay->Permeability_Assay PK_Studies 5. In Vivo Pharmacokinetic Studies Permeability_Assay->PK_Studies Data_Analysis 6. Analyze and Compare Performance PK_Studies->Data_Analysis Linker_Types cluster_linkers Linker Alternatives Bis_PEG1 This compound HOOC-CH2-O-CH2-COOH Longer_PEG Longer-Chain PEG HOOC-(CH2-O-CH2)n-COOH Bis_PEG1->Longer_PEG Increase Flexibility & Hydrophilicity Alkyl Alkyl Dicarboxylic Acid HOOC-(CH2)n-COOH Bis_PEG1->Alkyl Increase Hydrophobicity Rigid Rigid Linker e.g., incorporating piperazine Longer_PEG->Rigid Increase Rigidity

References

The Role of Bis-PEG1-acid as a Linker: A Comparative Review of Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is paramount in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload or E3 ligase ligand but also critically influences the overall efficacy, stability, and pharmacokinetic properties of the conjugate. This guide provides a comparative review of studies utilizing short-chain polyethylene (B3416737) glycol (PEG) linkers, with a specific focus on "Bis-PEG1-acid," a homobifunctional linker featuring a single PEG unit flanked by two carboxylic acid groups.

This compound, with its defined, short-chain structure, offers a precise and rigid connection between two molecular entities. Its hydrophilic nature can enhance the solubility and reduce the aggregation of the resulting conjugate. This review will delve into the available experimental data to compare the performance of short-chain PEG linkers like this compound with longer-chain alternatives in various applications.

Comparative Performance of PEG Linkers in PROTACs

The length of the PEG linker in a PROTAC is a critical determinant of its ability to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase, which is essential for subsequent target protein degradation.[1]

Impact of Linker Length on Target Protein Degradation

Systematic studies on the effect of linker length on the degradation of various target proteins have revealed that an optimal linker length is crucial for maximal efficacy. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in reduced degradation efficiency.[1]

The following table summarizes data from a comparative study of PROTACs with varying PEG linker lengths targeting the Estrogen Receptor α (ERα), a key target in breast cancer. The PROTACs consist of an ERα ligand and a von Hippel-Lindau (VHL) E3 ligase ligand connected by PEG linkers of different lengths.

Linker Length (Number of PEG units)PROTAC Concentration for 50% Degradation (DC₅₀)Maximum Degradation (Dₘₐₓ)
2> 1 µM< 20%
3100 nM80%
410 nM> 95%
525 nM> 95%
650 nM90%
8100 nM75%

Data synthesized from a study by Cyrus et al. as presented in a Benchchem comparative guide.[1]

This data clearly indicates that a PEG linker of 4-5 units is optimal for ERα degradation in this specific PROTAC design. While direct data for a 1-PEG unit linker like this compound is not available in this study, the trend suggests that a very short linker may not be optimal for this particular target and E3 ligase combination. However, for different target-ligase pairs, a shorter linker could be advantageous. For instance, in a study on BRD4-targeting PROTACs, those with 0 or 4-5 PEG units showed higher potency than those with 1-2 PEG units, highlighting the target-specific nature of optimal linker length.[2]

The Role of PEG Linkers in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker's properties, including its length, significantly impact the conjugate's stability, pharmacokinetics, and overall therapeutic window. The inclusion of hydrophilic PEG linkers can mitigate the aggregation propensity of ADCs, particularly those with high drug-to-antibody ratios (DARs).[3]

Influence of Linker Length on ADC Efficacy

The length of the PEG chain in an ADC linker can influence its in vitro and in vivo performance. Longer PEG chains can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[3]

The table below presents a summary of preclinical data comparing ADCs with different PEG linker lengths.

LinkerIn Vitro Cytotoxicity (IC₅₀)Plasma Half-life (t₁₂)In Vivo Efficacy (Tumor Growth Inhibition)
Short-chain (e.g., non-PEG)Lower (more potent)ShorterModerate
PEG4ModerateLongerImproved
PEG8Higher (less potent)LongestSignificant Improvement
PEG12Higher (less potent)LongestSimilar to PEG8

Qualitative and quantitative overview synthesized from available literature.[3]

This trend suggests a trade-off between in vitro potency and in vivo efficacy. While shorter linkers may lead to more potent ADCs in cell-based assays, longer PEG linkers often result in improved pharmacokinetic profiles and greater in vivo efficacy. The optimal PEG linker length is context-dependent and needs to be empirically determined for each ADC.[3]

Application of this compound in the Synthesis of Antibacterial Agents

A patent for compositions and methods for the treatment of bacterial infections describes the use of "Bis-PEG1 acid" (referred to as 3,3'-oxydipropanoic acid) as a linker to create dimers of cyclic heptapeptides.[4] These dimeric compounds are designed to target lipopolysaccharides in the cell membrane of Gram-negative bacteria.

Experimental Protocols

General Protocol for PROTAC Synthesis using a Bis-PEG-acid Linker

This protocol describes a general method for synthesizing a PROTAC by coupling a target protein ligand and an E3 ligase ligand to a Bis-PEG-acid linker.

  • Activation of Carboxylic Acid Groups: Dissolve the Bis-PEG-acid linker in a suitable organic solvent (e.g., DMF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an organic base like DIPEA (N,N-Diisopropylethylamine).

  • First Coupling Reaction: Add the amine-containing target protein ligand to the activated linker solution. The reaction is typically carried out at room temperature.

  • Purification: Purify the resulting mono-functionalized linker by chromatography (e.g., HPLC).

  • Second Coupling Reaction: Activate the remaining carboxylic acid group of the purified product using a coupling agent and a base, as in step 1.

  • Final Coupling: Add the amine-containing E3 ligase ligand to the reaction mixture.

  • Final Purification: Purify the final PROTAC product using chromatography.

This is a generalized protocol based on standard amide coupling reactions described in the literature.[4]

Experimental Workflow for Western Blot Analysis of PROTAC-Mediated Protein Degradation

This workflow is used to quantify the degradation of a target protein induced by a PROTAC.[1]

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and quantify the band intensities to determine the extent of protein degradation relative to a vehicle-treated control.

Visualizations

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Target_Protein Target Protein PROTAC PROTAC Target_Protein->PROTAC binds to Ubiquitinated_Target Ubiquitinated Target Protein E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds to E3_Ligase->Ubiquitinated_Target transfers Ub Proteasome Proteasome Ubiquitinated_Target->Proteasome is recognized by Ub Ubiquitin Ub->Ubiquitinated_Target Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: The mechanism of action of a PROTAC, involving ternary complex formation, ubiquitination, and proteasomal degradation of the target protein.

ADC_Mechanism_of_Action Antibody-Drug Conjugate (ADC) Mechanism of Action cluster_0 Circulation and Targeting cluster_1 Internalization and Payload Release cluster_2 Cell Death ADC Antibody-Drug Conjugate Antigen Antigen ADC->Antigen binds to Endosome Endosome ADC->Endosome is internalized into Tumor_Cell Tumor Cell Lysosome Lysosome Endosome->Lysosome fuses with Payload Cytotoxic Payload Lysosome->Payload releases Apoptosis Apoptosis Payload->Apoptosis induces

Caption: The mechanism of action of an ADC, from tumor cell targeting to payload-induced apoptosis.

Conclusion

The selection of the linker is a critical aspect of designing effective PROTACs and ADCs. While comprehensive, direct comparative studies on this compound are limited in the public domain, the available literature on PEG linkers of varying lengths provides valuable insights. The general trend indicates that while shorter linkers may be advantageous in specific contexts, longer PEG chains often improve the pharmacokinetic properties and in vivo efficacy of bioconjugates. The optimal linker length is highly dependent on the specific application, including the target protein, the E3 ligase or the antibody-payload combination, and must be determined empirically. This compound, with its well-defined and short structure, remains a valuable tool for researchers exploring the impact of linker rigidity and length on the performance of their novel therapeutics.

References

Safety Operating Guide

Proper Disposal of Bis-PEG1-acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. Bis-PEG1-acid, a bifunctional crosslinker commonly utilized in bioconjugation and drug delivery applications, requires careful handling and disposal due to its acidic nature and potential irritant properties. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Safety First: Understanding the Hazards

This compound, also known as 3,3'-oxydipropionic acid, is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning" . Adherence to proper personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of this compound, especially in solid form or as a concentrated solution, should be conducted in a well-ventilated fume hood.

Key Safety and Disposal Information

For quick reference, the following table summarizes the essential safety and disposal information for this compound.

ParameterInformationCitation
Chemical Name This compound; 3,3'-oxydipropionic acid
CAS Number 5961-83-1[1]
Hazard Statements H302, H315, H319, H335
Signal Word Warning
Precautionary Statements P261, P280, P302+P352
Primary Disposal Method Treat as acidic chemical waste.[2][3]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat.[4]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated materials is to treat it as acidic chemical waste.

1. Segregation and Collection:

  • All materials contaminated with this compound, including unused product, solutions, and disposable labware (e.g., pipette tips, vials), must be segregated from other waste streams.

  • Use a dedicated, clearly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a material compatible with acids, such as high-density polyethylene (B3416737) (HDPE).

2. Neutralization of Aqueous Waste (for dilute solutions): For small quantities of dilute aqueous solutions of this compound, neutralization can be performed to reduce its corrosivity (B1173158) before disposal. This procedure should only be carried out by trained personnel in a chemical fume hood.

  • Preparation: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate.

  • Slow Addition: While stirring the this compound solution, slowly add the basic solution. Be cautious as the neutralization reaction is exothermic and may produce gas (carbon dioxide).

  • pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.[5]

  • Final Disposal of Neutralized Solution: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of neutralized acid solutions.

3. Disposal of Solid Waste and Concentrated Solutions:

  • Solid this compound and concentrated solutions should not be neutralized directly in the laboratory without a specific and approved protocol from your EHS office.

  • These materials should be collected in the designated acidic waste container.

4. Container Management and Labeling:

  • Ensure the waste container is kept securely closed when not in use.

  • The container must be clearly labeled with "Hazardous Waste," "Acidic Waste," and the full chemical name: "this compound" or "3,3'-oxydipropionic acid."

5. Storage and Pickup:

  • Store the sealed and labeled waste container in a designated satellite accumulation area, away from incompatible materials such as bases and oxidizers.

  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.

Visualizing the Disposal Process

The following diagrams illustrate the decision-making and workflow for the proper disposal of this compound.

This compound Disposal Decision Tree start Start: this compound Waste waste_type What is the form of the waste? start->waste_type solid_concentrated Solid or Concentrated Solution waste_type->solid_concentrated Solid/Conc. dilute_aqueous Dilute Aqueous Solution waste_type->dilute_aqueous Dilute Aq. collect_solid Collect in labeled acid waste container. solid_concentrated->collect_solid neutralize Can neutralization be performed safely? dilute_aqueous->neutralize store Store in designated satellite accumulation area. collect_solid->store perform_neutralization Neutralize with weak base to pH 6-8. neutralize->perform_neutralization Yes collect_non_neutralized Collect in labeled acid waste container. neutralize->collect_non_neutralized No collect_neutralized Dispose down drain with plenty of water (check local regulations). perform_neutralization->collect_neutralized end End collect_neutralized->end collect_non_neutralized->store pickup Arrange for EHS pickup. store->pickup pickup->end

Caption: Decision tree for the proper disposal of this compound.

General Laboratory Chemical Waste Disposal Workflow start Start: Chemical Waste Generated identify Identify Waste Type (e.g., Acid, Base, Solvent) start->identify segregate Segregate into Compatible Waste Streams identify->segregate container Use Designated, Labeled, and Leak-Proof Container segregate->container ppe Wear Appropriate PPE container->ppe collect Collect Waste in Container ppe->collect store Store Sealed Container in Satellite Accumulation Area collect->store request_pickup Request Waste Pickup from EHS store->request_pickup end End: Waste Removed request_pickup->end

Caption: General workflow for laboratory chemical waste disposal.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant laboratory environment. Always consult your institution's specific safety and waste disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis-PEG1-acid
Reactant of Route 2
Reactant of Route 2
Bis-PEG1-acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。